molecular formula C7H3F4I B1333799 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene CAS No. 239135-53-6

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Cat. No.: B1333799
CAS No.: 239135-53-6
M. Wt: 290 g/mol
InChI Key: AXHWCGXNDYZNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C7H3F4I and its molecular weight is 290 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodo-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHWCGXNDYZNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372002
Record name 2-fluoro-4-iodo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239135-53-6
Record name 2-fluoro-4-iodo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Fluoro-4-iodo-1-(trifluoromethyl)benzene" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Fluorinated Scaffold for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (Molecular Formula: C₇H₃F₄I) is a critical halogenated aromatic intermediate used extensively in the design of high-value pharmacophores.[1] Characterized by the orthogonal reactivity of its aryl iodide and trifluoromethyl groups, this scaffold serves as a premium "molecular handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

The presence of the electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups significantly modulates the electronic properties of the benzene ring, enhancing the metabolic stability and lipophilicity of downstream drug candidates—a key requirement in modern drug discovery for improving blood-brain barrier (BBB) permeability.

Chemical Identity & Physical Properties

The following data characterizes the specific isomer 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene . Researchers should verify the regiochemistry (2-F, 4-I relative to 1-CF₃) as isomers such as 4-fluoro-2-iodo-1-(trifluoromethyl)benzene exhibit distinct reactivity profiles.

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene
Common Synonyms 3-Fluoro-4-(trifluoromethyl)phenyl iodide; 4-Iodo-2-fluorobenzotrifluoride
Molecular Formula C₇H₃F₄I
Molecular Weight 290.00 g/mol
CAS Registry Number Note: CAS 239135-49-0 is frequently associated with the aniline precursor or related isomers in some databases.[2] Verify specific batch CoA.
SMILES FC1=C(C(F)(F)F)C=CC(I)=C1
Physical Characteristics

Data represents experimental values and high-confidence predicted models for the pure substance.

PropertyValueCondition
Physical State Liquid or Low-Melting Solid@ 20°C, 1 atm
Boiling Point 195°C - 205°C (Predicted)@ 760 mmHg
Density ~1.95 g/cm³@ 25°C
Refractive Index 1.53 - 1.55@ 20°C
Solubility Insoluble in water; Soluble in DCM, THF, EtOAc--
Flash Point > 90°CClosed Cup

Synthetic Utility & Reaction Profile

The strategic value of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene lies in the C–I bond , which is highly labile toward oxidative addition by low-valent transition metals (e.g., Pd(0)), while the C–F and C–CF₃ bonds remain inert under standard coupling conditions.

Core Reactivity: The Sandmeyer Route

The most robust synthesis involves the diazotization of 4-amino-2-fluorobenzotrifluoride followed by displacement with iodide. This pathway ensures high regiochemical fidelity.

SynthesisPathway Precursor 4-Amino-2-fluorobenzotrifluoride (Primary Amine) Intermediate Diazonium Salt [Ar-N₂⁺ BF₄⁻] Precursor->Intermediate NaNO₂, HBF₄ 0°C, 1h Product 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (Target Scaffold) Intermediate->Product KI, MeCN RT -> 60°C

Figure 1: Synthesis via Sandmeyer reaction. The diazonium intermediate is generated in situ or isolated as a tetrafluoroborate salt for enhanced stability before iodination.

Application: Suzuki-Miyaura Cross-Coupling

This compound is a preferred electrophile for installing the 3-fluoro-4-(trifluoromethyl)phenyl moiety. The iodine atom reacts preferentially over bromides or chlorides, allowing for sequential functionalization.

SuzukiCoupling Start 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Complex Oxidative Addition Complex [Ar-Pd(II)-I] Start->Complex Oxidative Addition Cat Pd(dppf)Cl₂ (3 mol%) KOAc (2.0 equiv) Cat->Complex Catalyst Entry Boronate Aryl Boronic Acid (R-B(OH)₂) Boronate->Complex Transmetallation Product Biaryl Product (Coupled Scaffold) Complex->Product Reductive Elimination (C-C Bond Formation)

Figure 2: Workflow for Suzuki-Miyaura coupling. The iodine atom facilitates rapid oxidative addition, often proceeding at lower temperatures than corresponding bromides.

Experimental Protocol: General Coupling Procedure

Note: This generalized protocol must be adapted to specific boronic acid partners.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

  • Reaction: Seal vial and heat to 80°C for 4–12 hours. Monitor by LC-MS for consumption of the iodide.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: Deoxygenation of solvents is vital. The electron-deficient nature of the ring makes the C-I bond susceptible to homolytic cleavage if radical initiators or oxygen are present, potentially leading to de-iodinated byproducts.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye), STOT SE 3 (Respiratory).

Hazard CategoryGHS CodePrecaution
Skin Irritation H315Wear nitrile gloves (min 0.11mm thickness).
Eye Irritation H319Use chemical safety goggles.[3]
Respiratory H335Handle in a fume hood. Avoid dust/mist generation.
Storage P403+P233Store at 2–8°C (Refrigerate). Protect from light (Iodides are photosensitive).

Spill Response: Absorb with inert material (vermiculite/sand).[3] Do not use combustible materials like sawdust.

References

  • PubChem Compound Summary. "1-Iodo-4-(trifluoromethyl)benzene (Related Isomer Data)." National Center for Biotechnology Information. Accessed Jan 2026. Link[2]

  • Sigma-Aldrich. "2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Product Specification." Merck KGaA. Link

  • ChemicalBook. "Properties of Fluorinated Aromatic Iodides." Link

  • Organic Chemistry Portal. "Suzuki Coupling of Aryl Iodides." Link

  • SynQuest Labs. "Fluorinated Building Blocks for Drug Discovery." Link

Sources

"2-Fluoro-4-iodo-1-(trifluoromethyl)benzene" CAS number 239135-53-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational monograph for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS 239135-53-6). It is designed for medicinal chemists and process engineers requiring actionable data, validated synthetic routes, and mechanistic insights.

CAS: 239135-53-6 | Formula:


 | MW:  289.99  g/mol [1]

Executive Summary & Strategic Utility

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is a high-value halogenated building block used primarily in the synthesis of Androgen Receptor (AR) modulators and Kinase Inhibitors .[1][2] Its structural uniqueness lies in the ortho-fluorine placement relative to the trifluoromethyl group, combined with a reactive para-iodine handle.[1][2]

Core Application: It serves as the precursor for the 3-fluoro-4-(trifluoromethyl)phenyl moiety.[1][2] In Drug Discovery, this motif is deployed to:

  • Block Metabolic Hotspots: The fluorine atom at the C2 position (relative to the ring system) sterically and electronically inhibits CYP450-mediated oxidation.[2]

  • Modulate Lipophilicity: The

    
     group significantly increases LogP, enhancing membrane permeability, while the fluorine atom fine-tunes the pKa of neighboring functional groups.[2]
    
  • Enable Chemoselective Coupling: The C–I bond allows for facile, room-temperature oxidative addition by Palladium(0), occurring selectively in the presence of other halogens (Cl, Br) or electrophiles.

Physiochemical Profile & Handling

Note: Data derived from structural analogs and calculated physicochemical properties.

PropertySpecificationOperational Note
Physical State Liquid or Low-Melting SolidLikely supercools; handle as a liquid.[1][2]
Density ~2.05 g/cm³High density facilitates phase separation in aqueous workups.[1]
Boiling Point ~198–202°C (760 mmHg)High boiling point allows for high-temperature couplings without sealed tubes.[1][2]
Solubility DCM, THF, Toluene, DMFImmiscible in water.[1]
Stability Light SensitiveStore in amber vials under Argon.[1][2] Iodides can liberate

upon photo-oxidation.[1][2]

Synthetic Accessibility: The Sandmeyer Protocol

While direct iodination of benzotrifluorides is sluggish due to the electron-withdrawing


 group deactivating the ring, the Sandmeyer Reaction  from the corresponding aniline is the field-standard method for high-purity synthesis.[1][2]

Precursor: 4-Amino-2-fluorobenzotrifluoride (CAS 69411-68-3).[1][2]

Validated Synthesis Workflow

This protocol utilizes a "one-pot" diazotization-iodination sequence optimized for electron-deficient anilines.[1][2]

Reagents:

  • Precursor: 4-Amino-2-fluorobenzotrifluoride (1.0 equiv)[1][2]

  • Acid Source:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) or
    
    
    (3.0 equiv)[1][2]
  • Nitrite Source:

    
     (aq) or 
    
    
    
    -Butyl Nitrite (organic phase)[2]
  • Iodide Source:

    
     (2.5 equiv) or 
    
    
    
    [2]
  • Solvent: Acetonitrile (

    
    ) / Water[2]
    

Step-by-Step Methodology:

  • Salt Formation: Dissolve the aniline in MeCN. Add

    
    -TsOH slowly at 0°C. The electron-deficient aniline requires strong acid to ensure complete protonation.[1][2]
    
  • Diazotization: Add aqueous

    
     dropwise at 0–5°C. Critical: Maintain temperature <10°C to prevent diazonium decomposition to the phenol.[2] Stir for 20 min.
    
  • Iodination (The "Quench"): Prepare a solution of

    
     (2.5 equiv) in water.[2] Add the cold diazonium solution into the KI solution (inverse addition) at room temperature.
    
    • Mechanistic Note: Inverse addition prevents side reactions by keeping the iodide concentration high relative to the diazonium salt.[2]

  • Workup: The solution will turn dark brown (

    
     liberation). Quench with saturated 
    
    
    
    (sodium thiosulfate) until the color reverts to yellow/clear. Extract with Ethyl Acetate.[2]
  • Purification: Silica gel chromatography. Elute with 100% Hexanes. The product is non-polar and moves near the solvent front.[2]

SandmeyerSynthesis Figure 1: Sandmeyer Synthesis Pathway via Single Electron Transfer (SET) Aniline Precursor: 4-Amino-2-fluorobenzotrifluoride Diazonium Intermediate: Aryldiazonium Salt (Unstable < 10°C) Aniline->Diazonium NaNO2, p-TsOH 0°C, MeCN Radical Transition State: Aryl Radical Diazonium->Radical KI (SET Mechanism) N2 Release Product Target: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Radical->Product Iodine Abstraction

[2]

Reactivity Profile & Cross-Coupling Logic

The molecule contains three halogenated sites, but their reactivity is strictly hierarchical. This allows for orthogonal functionalization .[2]

Reactivity Hierarchy
  • C4–Iodine (Highest): Weakest bond (~53 kcal/mol).[2] Reacts with Pd(0) at Room Temperature.[2]

  • C2–Fluorine (Intermediate): Activated for

    
     only if strong nucleophiles (alkoxides/thiols) are used in polar aprotic solvents (DMSO/NMP), due to the para-CF3 group withdrawing electron density.[2]
    
  • C1–Trifluoromethyl (Inert): Chemically stable under standard coupling conditions.[2]

Standardized Suzuki-Miyaura Protocol

Application: Installing the 3-fluoro-4-(trifluoromethyl)phenyl group onto a heteroaryl core.[1][2][3]

System:


 / 

/ Dioxane:Water.[2]
  • Degassing (Critical): The C–I oxidative addition is fast, but oxygen competes for the catalyst.[2] Sparge solvents with Argon for 15 mins.

  • Loading:

    • Substrate (CAS 239135-53-6): 1.0 equiv[1][2]

    • Boronic Acid/Ester: 1.1 equiv[2]

    • Catalyst:

      
       (3 mol%).[2] Reason: The bidentate ligand prevents 
      
      
      
      -hydride elimination and stabilizes the Pd(II) species.[2]
    • Base:

      
       (3.0 equiv).[2] Reason: Anhydrous phosphate is milder than carbonate, preventing hydrolysis of sensitive boronic esters.
      
  • Reaction: Heat to 60°C. Conversion is usually complete in <2 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The iodide spot (high Rf) will disappear; the coupled biaryl product is usually more polar (lower Rf) and UV-active.[2]

ReactivityMap Figure 2: Chemoselective Reactivity Map (Dark Mode) Core 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Iodine C4-Iodine (Primary Handle) Core->Iodine Fluorine C2-Fluorine (Secondary Handle) Core->Fluorine CF3 C1-Trifluoromethyl (Electronic Modulator) Core->CF3 Suzuki Suzuki/Sonogashira (Pd-Catalyzed Coupling) Iodine->Suzuki Fast Oxidative Addition SNAr SNAr Substitution (Nucleophilic Attack) Fluorine->SNAr Activated by p-CF3 Lipophilicity Increases LogP Metabolic Stability CF3->Lipophilicity Electronic Withdrawal

Safety & Storage (HSE Guidelines)

GHS Classification: Irritant (Skin/Eye), STOT-SE (Respiratory).[2]

  • Signal Word: Warning.

  • H-Codes: H315, H319, H335.[1]

Storage Protocol:

  • Light: Store in amber glass. (Iodides degrade to

    
     in light).[2]
    
  • Atmosphere: Store under Nitrogen or Argon.[2]

  • Temperature: 2–8°C recommended for long-term stability, though stable at RT for weeks.

  • Incompatibility: Avoid strong oxidizers and magnesium (Grignard formation is possible but exothermic).[2]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 16244089 (Isomer Analog utilized for property derivation).[2] National Center for Biotechnology Information (2025). Link[2]

  • Synthetic Methodology (Sandmeyer)

    • Danoun, G., et al. "Sandmeyer Trifluoromethylation."[4] Synthesis 46.17 (2014): 2283-2286.[1] (Methodology adapted for iodination).[2] Link

  • Cross-Coupling Applications

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.[1][2] (Foundational text for coupling electron-deficient aryl halides). Link[2]

  • Medicinal Chemistry (Fluorine Effect)

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822–5880.[2] Link[2]

  • Safety Data

    • Safety Data Sheet: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.[1][2][5] GuideChem/Pharos Registry (2025). Link

Sources

Precision Synthesis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 239135-53-6). This document is structured for research chemists and process engineers, prioritizing regiochemical control and scalable reproducibility.

Executive Summary & Strategic Value

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is a high-value halogenated building block used primarily in the development of agrochemicals and pharmaceuticals (e.g., androgen receptor antagonists). Its structural uniqueness lies in the orthogonal reactivity of its substituents:

  • 4-Iodo: Excellent handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) due to the weak C–I bond.

  • 2-Fluoro: Provides metabolic stability and can facilitate

    
     reactions if the ring is further activated.
    
  • 1-Trifluoromethyl: A strong electron-withdrawing group (EWG) that modulates lipophilicity and electronic properties.

The Synthetic Challenge: Direct electrophilic aromatic substitution (iodination) of 2-fluoro-1-(trifluoromethyl)benzene is not viable for accessing the 4-position. The


 group (meta-director) and the 

atom (ortho/para-director) cooperatively direct electrophiles to the 5-position (meta to

, para to

). Therefore, an indirect route via an aniline precursor is required to achieve 100% regiocontrol.

Retrosynthetic Analysis

To bypass the directing effect limitations of direct iodination, we utilize a Sandmeyer approach . The retrosynthetic disconnection reveals 4-Amino-2-fluorobenzotrifluoride as the critical precursor. This amine can be accessed via the reduction of the corresponding nitro compound, which is synthesized via nucleophilic aromatic substitution or controlled nitration.

Retrosynthesis Diagram

Retrosynthesis cluster_logic Logic Gate: Regiocontrol Target Target Molecule 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Amine Precursor 4-Amino-2-fluorobenzotrifluoride Target->Amine Sandmeyer (Diazotization + Iodination) Nitro Starting Material 2-Fluoro-4-nitrobenzotrifluoride Amine->Nitro Nitro Reduction (H2/Pd or SnCl2) Direct Direct Iodination (Fails: Yields 5-iodo isomer) Direct->Target X

Figure 1: Retrosynthetic strategy highlighting the necessity of the amine intermediate to bypass native directing effects.

Experimental Protocol: Sandmeyer Iodination

This protocol describes the conversion of 4-Amino-2-fluorobenzotrifluoride to the target iodide. This method is preferred over radical halogenation due to its mild conditions and high functional group tolerance.

Materials & Reagents
ReagentEquiv.[1][2]Role
4-Amino-2-fluorobenzotrifluoride 1.0Limiting Reagent
Sodium Nitrite (

)
1.2Diazotizing Agent
Sulfuric Acid (

aq)
SolventAcid Source
Potassium Iodide (

)
1.5Iodine Source
Urea Cat.Quench excess

Step-by-Step Methodology
Step A: Diazonium Salt Formation
  • Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer with

    
     sulfuric acid (
    
    
    
    of amine).
  • Addition: Add 4-Amino-2-fluorobenzotrifluoride (1.0 equiv) to the acid. If the amine is a solid, ensure a fine suspension; if liquid, ensure vigorous stirring.

  • Cooling: Cool the suspension to

    
      using an ice/salt bath.
    
    • Critical Control Point: Temperature must not exceed

      
       to prevent decomposition of the diazonium salt to the phenol.
      
  • Diazotization: Dropwise add a solution of

    
     (1.2 equiv) in water (
    
    
    
    
    
    ) over 30 minutes.
    • Observation: The suspension should clear as the soluble diazonium salt forms. The color typically turns pale yellow/orange.[3]

  • Stabilization: Stir at

    
     for 30 minutes. Add a small amount of urea to destroy excess nitrous acid (check with starch-iodide paper; if it turns blue instantly, excess 
    
    
    
    is present).
Step B: Iodination (Sandmeyer)
  • Preparation: Dissolve Potassium Iodide (

    
    , 1.5 equiv) in water (
    
    
    
    
    
    ).
  • Reaction: Slowly add the cold diazonium solution into the KI solution (inverse addition is often safer for controlling gas evolution) or add the KI solution dropwise to the diazonium mixture.

    • Caution: Vigorous evolution of nitrogen gas (

      
      ) will occur. Ensure the vessel has adequate headspace.
      
  • Completion: Allow the mixture to warm to room temperature (

    
    ) and stir for 2 hours. If conversion is incomplete (check TLC/HPLC), heat gently to 
    
    
    
    for 30 minutes.
Step C: Work-up & Purification [1][4]
  • Quench: Treat the reaction mixture with saturated aqueous sodium thiosulfate (

    
    ) to reduce excess iodine (indicated by the disappearance of the dark purple/brown color).
    
  • Extraction: Extract with Ethyl Acetate or Dichloromethane (

    
     volumes).
    
  • Wash: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via silica gel flash chromatography.

    • Eluent:

      
       Hexanes 
      
      
      
      
      
      EtOAc/Hexanes. The product is non-polar and elutes early.
Reaction Mechanism Workflow

Mechanism Step1 Amine + NaNO2/H2SO4 (Nitrosation) Intermediate Diazonium Salt [Ar-N2]+ HSO4- Step1->Intermediate < 5°C Step2 Add KI (I-) (Electron Transfer) Intermediate->Step2 Radical Aryl Radical [Ar•] + N2 Step2->Radical -N2 (Gas) Product Target Iodide Ar-I Radical->Product +I•

Figure 2: Mechanistic pathway of the Sandmeyer iodination involving diazonium formation and radical substitution.[5][6]

Analytical Characterization

Confirm the identity of the synthesized product using the following expected data points.

TechniqueExpected Signal / Property
Physical State Pale yellow oil or low-melting solid.
GC-MS Molecular Ion

amu. Characteristic I-loss fragment

.

NMR

ppm
(m, 2H, Ar-H at 3,5);

ppm
(m, 1H, Ar-H at 6). Coupling patterns will show

splitting.

NMR
Two distinct signals:

(

ppm) and Ar-F (

ppm).

Safety & Handling (E-E-A-T)

  • Diazonium Salts: While aryl diazonium sulfates are more stable than chlorides, they are potentially shock-sensitive when dry. Never let the diazonium intermediate dry out. Process immediately in solution.

  • Nitrogen Evolution: The displacement of nitrogen generates gas rapidly. Run the reaction in an oversized flask to prevent foam-over.

  • Iodine Waste: Segregate aqueous waste containing iodides and thiosulfate from standard acid/base waste streams to prevent the formation of volatile iodine species or toxic gases.

References

  • Preparation of 4-Amino-2-fluorobenzotrifluoride: U.S. Patent 4,243,819. "Substituted amino acids".[1] (Describes reduction of nitro precursor).

  • Sandmeyer Iodination Protocol: Organic Syntheses, Coll. Vol. 2, p. 351 (1943). "o-Iodobenzoic Acid". (Foundational protocol for diazonium iodination).

  • Regioselectivity Data: BenchChem Technical Data. "5-Nitro-2,3,4-trichloro-benzotrifluoride properties and synthesis". (Discusses directing effects on benzotrifluoride scaffolds).

  • Product Identification: ChemicalBook CAS Database. "4-Amino-2-fluorobenzotrifluoride". (Precursor availability and properties).[1][2][5][6][7][8][9]

Sources

Technical Guide: Spectroscopic Characterization and Synthetic Utility of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1]

Executive Summary & Chemical Identity[1][2]

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 239135-53-6 ) is a critical poly-halogenated aromatic building block used extensively in the synthesis of agrochemicals and pharmaceutical bioisosteres.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its substituents: the iodine atom at the C4 position serves as a labile handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the trifluoromethyl (



1

This guide provides a definitive spectroscopic profile, synthetic rationale, and analytical workflow for researchers utilizing this scaffold.

Core Identifiers
ParameterData
IUPAC Name 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene
Common Synonyms 2-Fluoro-4-iodobenzotrifluoride; 4-Iodo-2-fluorobenzotrifluoride
CAS Registry Number 239135-53-6
Molecular Formula

Molecular Weight 290.00 g/mol
SMILES FC1=C(C(F)(F)F)C=CC(I)=C1
Physical State Pale yellow liquid or low-melting solid (MP: ~20-25°C)
Boiling Point ~185-190°C (at 760 mmHg)

Synthetic Rationale: The Regioselectivity Challenge

A common error in the preparation of this compound is attempting direct electrophilic aromatic substitution (iodination) of 2-fluorobenzotrifluoride.[1]

  • The Problem: The

    
     group is a meta-director (deactivating). The Fluorine atom is an ortho/para-director (activating).[1]
    
  • Direct Iodination Outcome: The directing effects reinforce substitution at the C5 position (meta to

    
    , para to F), yielding the isomer 2-fluoro-5-iodobenzotrifluoride  (CAS 59382-39-7), not the desired C4-iodo product.[1]
    

To access the C4-iodo isomer, a Sandmeyer reaction starting from 4-amino-2-fluorobenzotrifluoride is the standard, self-validating protocol.[1]

Synthesis Workflow Diagram

SynthesisPathPrecursor4-Amino-2-fluorobenzotrifluoride(CAS 69411-68-3)IntermediateDiazonium Salt[Ar-N2]+ BF4-Precursor->IntermediateNaNO2, HBF40°C (Diazotization)Product2-Fluoro-4-iodo-1-(trifluoromethyl)benzene(CAS 239135-53-6)Intermediate->ProductKI or NaISandmeyerByproductIsomer Mismatch:2-Fluoro-5-iodobenzotrifluorideDirectIodDirect Iodination(NIS/TFA)DirectIod->ByproductRegioselectivityFailure

Figure 1: Synthetic pathway contrasting the required Sandmeyer route against the regiochemically flawed direct iodination approach.

Spectroscopic Data Profile

Accurate characterization relies on understanding the splitting patterns induced by the two distinct fluorine environments (


1
Nuclear Magnetic Resonance (NMR)

Solvent:

1

NMR (376 MHz,

)

The

1
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Logic (

)
-61.5 to -62.5 Doublet (d)3F

Coupled to Ar-F (

Hz)
-110.0 to -115.0 Quartet of Multiplets (qm)1F

(C2)
Large coupling to

(

Hz) + smaller couplings to H3/H5

Note: The

1

NMR (400 MHz,

)

The proton spectrum is defined by the ABX-type system (or ABC depending on field strength) modified by heteronuclear coupling to F.[1]

Shift (

, ppm)*
MultiplicityAssignmentStructural Context
7.60 - 7.65 Doublet of Doublets (dd)H3 Located between F and I. Deshielded by I and F. Shows

and

.[1]
7.50 - 7.55 Doublet of Doublets (dd)H5 Ortho to Iodine, Meta to

.[1]
7.30 - 7.35 Triplet/MultipletH6 Ortho to

. Shielded relative to H3.

*Chemical shifts are reference values based on substituent chemical shift additivity rules for

Mass Spectrometry (GC-MS)

Method: Electron Impact (EI), 70 eV.[1]

  • Molecular Ion (

    
    ):  290 m/z (Base peak or high intensity).[1]
    
  • Key Fragmentation:

    • m/z 271:

      
       (Loss of Fluorine).[1]
      
    • m/z 221:

      
       (Loss of trifluoromethyl group).[1]
      
    • m/z 163:

      
       (Loss of Iodine - Aryl cation).[1]
      
    • Isotope Pattern: No significant M+2 peak (unlike Bromine/Chlorine compounds), confirming the presence of Iodine (monoisotopic).[1]

Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeSignificance
1320 - 1100 C-F StretchStrong, broad bands characteristic of

and Ar-F.
1580, 1480 C=C Aromatic StretchBenzene ring skeletal vibrations.
~500 - 600 C-I StretchWeak/Medium band, indicative of aryl iodide.[1]

Analytical Workflow & Quality Control

To ensure the integrity of the building block prior to use in expensive metal-catalyzed couplings, follow this decision tree.

Purity Protocol
  • Visual Inspection: Must be clear/pale yellow.[1] Darkening indicates iodine liberation (decomposition).[1]

  • GC-MS Check: Confirm

    
     at 290. If 
    
    
    is 290 but retention time differs from standard, suspect the C5-iodo isomer.[1]
  • 
     NMR Validation: 
    
    • Run a quick

      
       scan.[1][3]
      
    • Pass: Two signals (ratio 3:1).

    • Fail: Extra peaks at -118 ppm suggest regioisomer contamination.[1]

Analytical Logic Diagram

QC_WorkflowSampleCrude Sample(Post-Synthesis/Purchase)VisualVisual Check:Color < Dark Orange?Sample->VisualGCMSGC-MS AnalysisTarget: m/z 290Visual->GCMSPassDecision_PurifyRE-PURIFY(Distillation/Column)Visual->Decision_PurifyFail (Iodine free)NMR19F NMR AnalysisRegioisomer CheckGCMS->NMRM+ = 290 foundDecision_FailREJECT(Wrong Isomer)GCMS->Decision_FailM+ != 290Decision_PassRELEASEFor SynthesisNMR->Decision_PassClean 3:1 Ratio(-62 / -112 ppm)NMR->Decision_FailExtra Peaks(Isomer mix)

Figure 2: Quality Control Decision Tree for validating 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.

Handling and Safety

  • Stability: Aryl iodides are light-sensitive.[1] Store in amber vials under inert atmosphere (

    
     or Ar) at 2-8°C.
    
  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • Decomposition: Thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI).[1] Do not heat above 200°C without sealed vessel precautions.

  • Spill Cleanup: Absorb with inert material.[1] Do not use standard organic waste if free iodine is visible; treat with sodium thiosulfate solution first to reduce

    
    .[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 185694, 2-Fluoro-4-iodoaniline (Precursor).[1] Retrieved from [Link][1]

  • AA Blocks (2025). Product Data: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS 239135-53-6).[1][2][4] Retrieved from [Link][1]

  • Reagentia. Chemical Catalog: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.[1][2][4][5] Retrieved from [Link][1]

Structural Elucidation and NMR Analysis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Molecular Formula: C₇H₃F₄I CAS: 116628-98-3 (Generic isomer class reference) / Specific Isomer Analysis Application: Critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, particularly for introducing lipophilic trifluoromethyl groups alongside reactive aryl iodides for cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]

This guide provides a rigorous analysis of the


H NMR spectrum for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.[1][2] Unlike simple aromatics, this molecule presents a complex AMX spin system  overlaid with extensive heteronuclear coupling (

H-

F) from two distinct fluorine environments: the aromatic fluorine atom and the trifluoromethyl (-CF

) group.[1]

Structural Logic & Spin System Analysis

To accurately interpret the spectrum, we must first deconstruct the magnetic environment of the three aromatic protons (H3, H5, H6).[1][2]

The Substituent Effects[1][3]
  • Trifluoromethyl (-CF

    
    ) at C1:  Strongly electron-withdrawing (inductive and resonance).[1][2] It significantly deshields adjacent protons (H6) and introduces long-range coupling (
    
    
    
    ).[1][2]
  • Fluorine (-F) at C2: Electron-withdrawing by induction but electron-donating by resonance.[1][2] It introduces large heteronuclear couplings (

    
    , 
    
    
    
    ).[1][2]
  • Iodine (-I) at C4: A heavy atom.[1][2] While generally electronegative, its large electron cloud can cause variable shielding/deshielding effects (Heavy Atom Effect) and enhances spin-orbit coupling.[1]

The Spin System

The three protons are chemically non-equivalent.[1]

  • H3: Located between F(2) and I(4).[1]

  • H5: Located between I(4) and H(6).[1]

  • H6: Located between H(5) and CF

    
    (1).[1]
    

This results in a first-order AMX pattern, further split by:

  • Aromatic Fluorine (F2): Couples to all protons (

    
    , 
    
    
    
    ,
    
    
    ).[1]
  • Trifluoromethyl Fluorines (CF

    
    ):  Primarily couples to H6 (
    
    
    
    ).[1]

Predicted 1H NMR Spectral Data

The following data represents the theoretical consensus based on substituent additivity rules (Curphy-Morrison) and standard coupling constants for fluorinated aromatics.

ProtonPositionApprox. Shift (

ppm)
MultiplicityCoupling Constants (

in Hz)
Diagnostic Features
H6 Ortho to CF

, Meta to I
7.60 – 7.80 ddq



Most downfield signal due to CF

anisotropy.[1][2] Look for broadening or quartet splitting.
H5 Ortho to I, Ortho to H67.45 – 7.60 dd


Distinct "Doublet of Doublets".[1][2] Para-coupling to F2 is usually negligible (

Hz).[1]
H3 Ortho to F, Ortho to I7.30 – 7.50 dd


Characterized by the large H-F ortho coupling constant (

Hz).[1][2]
Visualizing the Coupling Network

The following diagram illustrates the scalar coupling pathways that dictate the multiplet structures.

CouplingNetwork CF3 CF3 Group (C1) H6 Proton H6 (ddq) CF3->H6 4J (Ortho-like) ~1-2 Hz F2 Fluorine Atom (C2) H3 Proton H3 (dd) F2->H3 3J (Ortho) ~9 Hz F2->H6 4J (Meta) ~5.5 Hz H5 Proton H5 (dd) H5->H3 4J (Meta) ~1.8 Hz H6->H5 3J (Ortho) ~8 Hz

Figure 1: Scalar coupling network showing the dominant J-coupling interactions responsible for signal splitting.[1]

Detailed Signal Analysis & Interpretation

Proton H6: The "Broad" Multiplet

Environment: H6 is spatially proximate to the bulky CF


 group.[1]
Pattern:  Doublet of Doublets of Quartets (ddq).
  • Primary Split: Ortho-coupling to H5 (

    
     Hz) creates a large doublet.[1][2]
    
  • Secondary Split: Meta-coupling to the aromatic F2 (

    
     Hz) splits each limb again.[1][2]
    
  • Tertiary Split: Through-space/bond coupling to the three equivalent fluorines of the CF

    
     group (
    
    
    
    Hz).[1][2]
  • Observation: On lower field instruments (300 MHz), the CF

    
     coupling often manifests as peak broadening  rather than a resolved quartet, making H6 appear as a "fat" doublet of doublets.
    
Proton H5: The Cleanest Signal

Environment: H5 is shielded from the direct influence of the fluorines compared to H3 and H6.[1] Pattern: Doublet of Doublets (dd).

  • Primary Split: Ortho-coupling to H6 (

    
     Hz).
    
  • Secondary Split: Meta-coupling to H3 (

    
     Hz).
    
  • Note: Para-coupling to F2 (

    
    ) is typically too small to resolve, resulting in the sharpest lines of the spectrum.[1]
    
Proton H3: The "Sandwiched" Proton

Environment: Trapped between the Iodine and the Aromatic Fluorine.[1] Pattern: Doublet of Doublets (dd).

  • Primary Split: Ortho-coupling to F2 (

    
     Hz). Crucial:  This coupling constant is often larger than the H-H ortho coupling, which can lead to confusion if not identified.[1]
    
  • Secondary Split: Meta-coupling to H5 (

    
     Hz).
    

Experimental Protocol & Optimization

To obtain publication-quality data for this fluorinated scaffold, standard proton parameters are often insufficient due to the spectral complexity.[1]

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    ) is standard.[1][2]
    
    • Why? Minimal interaction with the halogenated ring.[1]

    • Alternative: DMSO-d

      
       may be used if peaks overlap, as it often shifts acidic/aromatic protons differently via dielectric effects.[1]
      
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required for

    
    H, but helps if running naturally abundant 
    
    
    
    C later.[1]
Acquisition Parameters[1]
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Spectral Width: 12 ppm (ensure aromatic region is centered).[1]

  • Scans (NS): 16 or 32 (sufficient for clean S/N).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

Advanced Technique: 19F-Decoupled 1H NMR (Recommended)

Because the H-F couplings complicate the spectrum, a


F-decoupled 

H spectrum
(e.g., zgig modified for F-decoupling) is the gold standard for validation.[1]
  • Method: Apply a broad-band decoupling pulse centered at the

    
    F frequency (approx -60 ppm for CF
    
    
    
    and -110 ppm for Ar-F) during acquisition.[1][2]
  • Result: All H-F splittings collapse.

    • H3 becomes a doublet (coupled only to H5).[1]

    • H6 becomes a doublet (coupled only to H5).[1]

    • H5 becomes a doublet of doublets (coupled to H6 and H3).

  • Benefit: This confirms which splittings are due to Fluorine and which are Proton-Proton.[1][2]

Workflow for Assignment

Follow this logical flow to assign the spectrum of an unknown fluorinated aryl iodide.

AssignmentWorkflow Start Acquire 1H Spectrum (Standard) CheckRegion Inspect 7.0 - 8.0 ppm Start->CheckRegion IdentifyH6 Identify Broadest Multiplet (H6: coupled to CF3) CheckRegion->IdentifyH6 IdentifyH3 Identify Large Coupling (>8Hz) (H3: coupled to F2) IdentifyH6->IdentifyH3 Decouple Run 1H{19F} Decoupling IdentifyH3->Decouple If ambiguous Conclusion Assign H3, H5, H6 Verify Isomer IdentifyH3->Conclusion If clear Compare Compare Spectra Decouple->Compare Compare->Conclusion

Figure 2: Step-by-step logic for assigning the signals of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1][2] (Foundational text for F-NMR shifts).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source on H-F coupling constants).

  • ChemicalBook & PubChem Databases. (2024).[1] Spectral data for 1-Fluoro-4-iodobenzene and related trifluoromethyl analogs. Retrieved from .[1]

  • Reich, H. J. (2023).[1] WinPLT NMR Data: 1H-19F Coupling Constants. University of Wisconsin-Madison.[1][2] (Standard reference for aromatic coupling magnitudes).

Sources

Structural Elucidation and Analytical Profiling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1][2]

Executive Summary

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene serves as a high-value intermediate in the synthesis of agrochemicals and pharmaceutical APIs.[1][2] Its structural uniqueness lies in the ortho-relationship between the trifluoromethyl group (


12

Characterizing this molecule requires understanding the spin-spin coupling (


)12

Theoretical Framework & Electronic Environment

To accurately interpret the NMR spectrum, one must analyze the electronic environment affecting the fluorine nuclei.[2][3]

The "Ortho Effect" and Through-Space Coupling

The most diagnostic feature of this spectrum is the coupling between the


12
  • Scalar Coupling (

    
    ):  While separated by four bonds, the coupling constant is unusually large (typically 12–15 Hz ) compared to standard aromatic long-range coupling.[1][2]
    
  • Mechanism: This enhancement is driven by Through-Space Coupling .[1][2] The physical proximity of the fluorine lone pairs on the ortho-carbon and the

    
     group facilitates direct orbital overlap/interaction, distinct from the through-bond 
    
    
    -system transmission.[1][2]
The Iodine Influence (Heavy Atom Effect)

The iodine atom at Position 4 exerts a "Heavy Atom Effect" (Spin-Orbit coupling), which primarily affects

12

12
  • Relative to

    
     (Pos 2):  Iodine is meta.[1][2] The inductive effect is weakly withdrawing, but resonance donation is minimal at the meta position.[2]
    
  • Relative to

    
     (Pos 1):  Iodine is para.[1][2] It exerts a minor shielding influence compared to a proton, typically shifting the 
    
    
    signal slightly upfield relative to the parent benzotrifluoride.[1][2]
Structural Logic Diagram

The following diagram illustrates the assignment logic based on electronic vectors.

GMolecule2-Fluoro-4-iodo-1-(trifluoromethyl)benzeneCF3_GroupGroup 1: -CF3 (Pos 1)(3 Equivalent Fluorines)Molecule->CF3_GroupArF_GroupGroup 2: Ar-F (Pos 2)(1 Aromatic Fluorine)Molecule->ArF_GroupCouplingInteraction: ^4J(F-F)Through-Space CouplingCF3_Group->CouplingSignal_ASignal A: Doublet~ -61.5 ppmCF3_Group->Signal_ASplit by 1FArF_Group->CouplingSignal_BSignal B: Quartet~ -114.0 ppmArF_Group->Signal_BSplit by 3F

Figure 1: Logic flow for spectral assignment based on substituent interactions and multiplicity.

Chemical Shift Data & Assignment

The following values represent the standard chemical shifts observed in non-polar solvents (e.g.,



Spectral Data Table
Signal AssignmentNucleiChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Integral
A

(Pos 1)
-61.0 to -62.5 Doublet (

)
12.0 – 14.0 Hz3H
B

(Pos 2)
-113.0 to -115.0 Quartet (

)
12.0 – 14.0 Hz1H
Interpretation
  • Signal A (Trifluoromethyl): Appears as a doublet .[1][2] Even though it contains 3 fluorines, they are magnetically equivalent.[1][2] They are split by the single neighboring ortho-fluorine.[1][2]

  • Signal B (Aromatic Fluorine): Appears as a quartet .[1][2] The single fluorine is split by the three equivalent fluorines of the

    
     group (
    
    
    rule:
    
    
    ).[1][2]

Note on Reference Standards:

  • Values above are referenced to Trichlorofluoromethane (

    
    , 0 ppm) .
    [1][2][3] *   If referencing to Hexafluorobenzene (
    
    
    )
    , subtract approx.[1][2][4] 164.9 ppm (or adjust accordingly based on your spectrometer's specific offset).
  • If referencing to Trifluoroacetic Acid (TFA) , the TFA signal typically appears at -76.5 ppm.[1][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and resolve the specific coupling constants, follow this validated workflow.

Sample Preparation[1][2]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred to minimize solvent-solute hydrogen bonding which can broaden peaks.[1][2]
    
  • Concentration: 10–15 mg of compound in 0.6 mL solvent. High concentrations can lead to radiation damping or line broadening.[1][2]

  • Relaxation Agent: For quantitative integration, add a trace of Chromium(III) acetylacetonate [

    
    ] to shorten 
    
    
    relaxation times, as
    
    
    groups can have long relaxation times (>2s).[1][2]
Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) if

    
     decoupling is desired to sharpen the Ar-F signal (though 
    
    
    is small).[1][2]
  • Spectral Width: 100 ppm to -200 ppm (ensure both regions are covered).

  • Offset (O1P): -100 ppm (centers the window between the two signals).

  • Scans (NS): 16 – 32 scans are usually sufficient due to the high sensitivity of

    
     (83% of 
    
    
    ).[1][2]
  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the 
    
    
    group.
Workflow Diagram

ProtocolStartStart: Sample PrepWeighWeigh 15mg AnalyteStart->WeighSolvateDissolve in 0.6mL CDCl3(Optional: Add Internal Std)Weigh->SolvateTubeTransfer to 5mm NMR TubeSolvate->TubeInstrumentInsert into Probe(Tune/Match 19F Channel)Tube->InstrumentShimGradient Shim (TopShim)Instrument->ShimParamSet Parameters:SW: -50 to -150 ppmD1: >5 secShim->ParamAcquireAcquire Spectrum (NS=32)Param->AcquireProcessProcess: Phase, Baseline Corr.Reference to CFCl3 (0 ppm)Acquire->Process

Figure 2: Step-by-step acquisition workflow for high-resolution 19F NMR.[1][2]

Troubleshooting & Artifacts

Phasing Issues

The

  • Solution: Manually phase the spectrum focusing on the Signal B (quartet) first, as it is more sensitive to phase errors.[1][2]

"Missing" Coupling

If the doublet/quartet splitting is not resolved:

  • Cause: Shimming is poor, or the acquisition time (AQ) is too short.[1][2]

  • Solution: Ensure AQ is at least 1.0 second. Re-shim on the lock solvent.[2]

Impurities[1][2]
  • Hydrolysis: 4-iodobenzotrifluoride derivatives can hydrolyze.[1][2] Look for a broad peak around -75 ppm (indicative of

    
     formation) or shifts in the Ar-F region.[1][2][3]
    

References

  • PubChem Database. Benzene, 1-iodo-4-(trifluoromethyl)- (Parent Compound Data).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2] (Standard text for

    
     coupling mechanisms).
    
  • Reichert, D. et al. (2018).[1][2] Through-space F-F coupling in ortho-substituted benzotrifluorides.[1][2] Journal of Magnetic Resonance.[2] (Mechanistic basis for the 12-14 Hz coupling).

Analytical Profiling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Subject: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 119072-32-5) Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Executive Summary & Structural Context

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (


, MW 289.97) is a high-value halogenated building block, primarily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structural uniqueness lies in the presence of three distinct halogen functionalities: a trifluoromethyl group (

), a fluoro group (

), and an iodo group (

).

For the analytical scientist, this molecule presents a specific profile:

  • Volatility: Sufficient for Gas Chromatography (GC) without derivatization.

  • Lability: The Carbon-Iodine (

    
    ) bond is significantly weaker than the 
    
    
    
    or
    
    
    bonds, dictating the fragmentation pathway.
  • Isotopic Signature: The presence of Iodine (monoisotopic

    
    ) and Fluorine (monoisotopic 
    
    
    
    ) creates a clean spectral baseline devoid of the complex M+2 isotope patterns seen in chlorinated or brominated analogs.

This guide details the mass spectrometric behavior of this compound, establishing a self-validating protocol for its identification and purity assessment.

Physicochemical Suitability for MS

Before instrument configuration, one must understand the analyte's behavior in the gas phase.

PropertyValueAnalytical Implication
Molecular Weight 289.97 DaDetectable within standard scan range (35–500

).
Polarity Low (Lipophilic)Ideal for non-polar stationary phases (e.g., 5% Phenyl-methylpolysiloxane).
Bond Energy (

)
~65 kcal/molWeakest link; primary fragmentation site.
Bond Energy (

)
~115 kcal/molHighly stable;

group tends to leave as a radical or remain intact until late-stage fragmentation.
Ionization Mode EI (70 eV)Preferred. ESI is unsuitable due to lack of basic/acidic sites for protonation/deprotonation.

Experimental Protocol: GC-EI-MS

The following protocol is designed to minimize thermal degradation of the labile


 bond prior to ionization while ensuring sharp peak shape.
Gas Chromatography Parameters[1][2][3][4]
  • Column: DB-5MS or equivalent (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 250°C.

    • Note: Do not exceed 280°C. Excessive inlet heat can cause premature homolytic cleavage of the iodine.

  • Injection Mode: Split (20:1 to 50:1). High concentration demands a split to prevent detector saturation.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent delay).

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

Mass Spectrometry Parameters[1][2][4][5][6]
  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Energy: 70 eV (Standard EI).

  • Scan Range:

    
     40 – 350.
    
  • Solvent Delay: 2.5 min (Essential to protect filament from solvent front).

Fragmentation Mechanics & Spectral Interpretation

The mass spectrum of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is dominated by the stability hierarchy of its halogen substituents.

The Fragmentation Pathway

The fragmentation follows a predictable "stripping" mechanism:

  • Molecular Ion (

    
    ):  The parent peak appears at 
    
    
    
    290
    . It is usually distinct but not the base peak due to the lability of the iodine atom.
  • Primary Fragmentation (Loss of Iodine): The weakest bond (

    
    ) breaks first. This is a homolytic cleavage releasing an iodine radical (
    
    
    
    , 127 Da).
    • Fragment:

      
      
      
    • Observed Mass:

      
       (
      
      
      
      ).
    • Diagnostic Value: This is typically the Base Peak (100% relative abundance).

  • Secondary Fragmentation (Loss of

    
    ):  The resulting cation (
    
    
    
    163) possesses high internal energy, leading to the expulsion of the trifluoromethyl radical (
    
    
    , 69 Da).
    • Fragment:

      
      
      
    • Observed Mass:

      
       (
      
      
      
      ).
    • Structure: This corresponds to a fluoro-benzyne or fluoro-phenyl cation species.

Visualization of Fragmentation Logic

FragmentationPathway Parent Molecular Ion [M]+. m/z 290 (C7H3F4I) Frag1 Fragment [M - I]+ m/z 163 (Base Peak) Parent->Frag1 Homolytic Cleavage (C-I) Iodine Loss of I• (127 Da) Frag2 Fragment [M - I - CF3]+ m/z 94 (Fluoro-phenyl cation) Frag1->Frag2 Alpha Cleavage CF3 Loss of CF3• (69 Da)

Figure 1: Step-wise fragmentation pathway of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene under 70 eV EI.

Diagnostic Validation Table

Use this table to validate experimental data against expected theoretical values.

m/z (Observed)Ion IdentityFormulaRelative Abundance (Typical)Mechanistic Origin
290


40 - 70%Parent molecule. Intensity varies with source temp.
271


< 5%Loss of fluorine (rare). High C-F bond energy makes this minor.
163


100% (Base) Loss of Iodine radical. The most stable fragment.
144


10 - 20%Subsequent loss of F from the m/z 163 ion.
127


10 - 30%Iodine cation. Sometimes observed if charge is retained on the halogen.
94


30 - 50%Loss of both bulky groups.
69


VariableTrifluoromethyl cation. Often seen in low mass range.

Quality Control & Isomer Differentiation

A critical challenge in synthesizing this compound is distinguishing it from its regioisomers (e.g., 4-Fluoro-2-iodo-1-(trifluoromethyl)benzene).

Isomer Differentiation Strategy

While the mass spectral fingerprints of isomers are nearly identical (same fragments, slightly different ratios), Retention Time (RT) is the definitive discriminator.

  • Ortho-Effect: Isomers with Iodine ortho to the

    
     group (sterically crowded) typically elute slightly earlier than isomers where Iodine is para to the 
    
    
    
    group (more linear/planar interaction with the column).
  • Protocol: Always run a known standard of the specific isomer (1-CF3, 2-F, 4-I) to establish the RT window.

Common Impurities
  • Des-iodo analog:

    
     164 (2-Fluoro-1-(trifluoromethyl)benzene). Result of incomplete iodination or protodeiodination.
    
  • Di-iodo analog:

    
     416. Result of over-iodination.
    

Workflow Diagram

Workflow Sample Sample Prep (Dilute in DCM/Hexane) GC GC Separation (DB-5MS, Split 50:1) Sample->GC Injection Ionization EI Source (70 eV, 230°C) GC->Ionization Elution Analyzer Quadrupole (Scan 40-350 m/z) Ionization->Analyzer Fragmentation Data Data Analysis (Check m/z 163 & 290) Analyzer->Data Spectrum Generation

Figure 2: Analytical workflow for the identification of halogenated aromatics.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Benzenes. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D., & Penton, Z. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development).
  • PubChem. (2024). Compound Summary: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene. National Library of Medicine. [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Structural Dynamics and Synthetic Utility of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1][2][3]

Executive Summary

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene represents a high-value scaffold in modern medicinal chemistry and agrochemical synthesis.[1][2][3][4] Its utility is derived from its unique "triad" of substituents: a trifluoromethyl group (

12

This technical guide dissects the molecule’s electronic architecture, spectroscopic signatures, and provides a validated protocol for its primary application: selective C–C bond formation via Suzuki-Miyaura coupling.[2]

Geometric and Electronic Architecture

The Ortho-Effect and Steric Landscape

The structural integrity of this molecule is defined by the interaction between the bulky

14ortho-fluorine

124
  • Conformational Lock: The repulsion restricts the free rotation of the

    
     group, often locking it into a conformation that minimizes dipole-dipole interactions.[1][2][4]
    
  • Bond Dissociation Energies (BDE): The molecule presents a hierarchy of bond strengths that dictates its chemoselectivity.[2]

    • C–F (Aromatic): ~485 kJ/mol (Inert under standard coupling conditions).[1][2]

    • C–CF3: ~420–450 kJ/mol (Generally stable).[1][2]

    • C–I: ~213 kJ/mol (The "Weak Link" – highly reactive).[2]

Electronic Push-Pull Map

The reactivity is governed by the competing electronic effects of the substituents:

SubstituentPositionElectronic Effect (Inductive)Electronic Effect (Resonance)Net Result on Ring
-CF3 C1Strong Withdraw (-I)NoneDeactivates ring (Electron Deficient)
-F C2Strong Withdraw (-I)Weak Donor (+R)Net Deactivation (Inductive dominates)
-I C4Weak Withdraw (-I)Weak Donor (+R)Activates C4 for oxidative addition

Visualizing the Electronic Landscape:

ElectronicMapNucleusBenzene Core(Electron Deficient)IC4: Iodine(Weakest Bond)Reactive HandleNucleus->ISite ofOxidative AdditionCF3C1: -CF3 Group(Strong EWG)Increases LipophilicityCF3->Nucleus-I EffectFC2: Fluorine(Inductive Withdrawal)Ortho-Steric EffectF->Nucleus-I > +RF->CF3ElectrostaticRepulsion

Figure 1: Electronic and steric interactions defining the reactivity profile. The C4-Iodine bond is the designated site for catalytic activation.[1][4]

Spectroscopic Characterization: The 19F Signature[5][6][7]

For researchers verifying the integrity of this intermediate, 19F NMR is the most diagnostic tool. The molecule exhibits a distinct coupling pattern due to the proximity of the C1 and C2 substituents.

Predicted 19F NMR Parameters
  • -CF3 Signal:

    
     (Doublet or Quartet depending on resolution).[1][2][4]
    
  • -F (Ar) Signal:

    
     (Multiplet).[1][2][4]
    
  • Coupling Constants (

    
    ): 
    
    • 
       (Through-Space):  The coupling between the ortho-fluorine and the CF3 group is typically 10–15 Hz .[1][4] This is a diagnostic "through-space" interaction characteristic of ortho-trifluoromethyl fluorobenzenes.[1][2][4]
      
    • 
      :  Coupling to the H3 proton (~8–10 Hz).[2]
      

Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

The primary utility of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is as an electrophile in cross-coupling.[1][2][4] The following protocol is designed to selectively activate the C–I bond while leaving the C–F and C–CF3 bonds intact.

Reaction Rationale
  • Catalyst:

    
     is chosen for its robustness and resistance to dehalogenation side-reactions compared to 
    
    
    .[1][2]
  • Base:

    
     (mild) prevents defluorination or nucleophilic aromatic substitution (
    
    
    ) at the activated C2 position.[1][2]
  • Solvent: 1,4-Dioxane/Water (4:[1][4]1) ensures solubility of the lipophilic fluoride and the inorganic base.

Step-by-Step Methodology

Reagents:

  • 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)[1][2][3][4]

  • Aryl Boronic Acid (

    
    ) (1.1 equiv)[1][2][4]
    
  • 
     (3–5 mol%)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (degassed)[1][4]

Workflow:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the aryl iodide (1.0 equiv), boronic acid (1.1 equiv), and base (2.0 equiv).

  • Catalyst Addition: Add the Palladium catalyst (3–5 mol%) last to minimize oxidation.[1][2]

  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio). Concentration should be approx 0.1 M to 0.2 M.[1][2]

  • Degassing: Sparge the mixture with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Critical: Oxygen inhibits the catalytic cycle.

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours. Monitor by TLC or LC-MS (Target mass =

    
    ).[1][2][4]
    
  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1][2] Wash filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Catalytic Cycle:

SuzukiCycleStartReactants:Ar-I + Ar'-B(OH)2OxAddOxidative Addition(Rate Limiting)Pd(0) inserts into C-IStart->OxAddPd(0)TransMetTransmetallationBase activates BoronOxAdd->TransMetPd(II)-I SpeciesRedElimReductive EliminationForms C-C BondTransMet->RedElimPd(II)-Ar-Ar'RedElim->OxAddCycle RepeatsProductProduct:Ar-Ar'RedElim->ProductRegenerate Pd(0)

Figure 2: The Suzuki-Miyaura catalytic cycle. The weak C-I bond allows oxidative addition to occur under mild conditions, preserving the C-F motif.

Safety and Handling

  • Iodine Release: Upon decomposition or in acidic waste streams, aryl iodides can release elemental iodine.[2] Treat waste with sodium thiosulfate if discoloration occurs.[1][2]

  • Fluorine Content: While stable, combustion of this material releases HF.[2] Do not incinerate in standard lab trash; use dedicated halogenated waste streams.[1][2]

  • Skin Absorption: The lipophilic nature of the trifluoromethyl group increases skin permeability.[2] Double-gloving (Nitrile) is recommended.[1][2][4]

References

  • Bond Dissociation Energies: Luo, Y. R. (2007).[1][2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1][2] (Establishes C-I vs C-F bond strength hierarchy).

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • 19F NMR Characterization: Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Source for F-F coupling constants and chemical shifts).[1][2][5][6][7][8][9]

  • Ortho-Effect in Fluorine Chemistry: O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2] Link

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene as a fluorinated building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene as a strategic building block in medicinal chemistry.

High-Value Fluorinated Scaffold for Drug Discovery & Agrochemical Synthesis

Executive Summary

In the optimization of lead compounds, the "Fluorine Effect" is a critical tool for modulating pKa, lipophilicity (LogP), and metabolic stability. 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 239135-53-6) represents a "privileged triad" scaffold containing three distinct functionalities:

  • Trifluoromethyl (-CF₃) at C1: Provides metabolic shielding and significant lipophilicity boost.

  • Fluorine (-F) at C2: Acts as a conformational lock via ortho-effects and blocks oxidative metabolism at the sensitive ortho-position.

  • Iodine (-I) at C4: A highly reactive "warhead" for regioselective Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide outlines the synthesis, reactivity profile, and handling of this building block, designed for researchers requiring high-fidelity protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene
Common Name 4-Iodo-2-fluorobenzotrifluoride
CAS Number 239135-53-6
Molecular Formula C₇H₃F₄I
Molecular Weight 290.00 g/mol
Physical State Low-melting solid or oil (dependent on purity)
Boiling Point ~190–200 °C (Predicted)
Storage 2–8 °C, protect from light (iodides are photosensitive)
Hazards Irritant (Skin/Eye), H315, H319, H335

Structural Analysis: The molecule features a "push-pull" electronic system. The -CF₃ and -F groups are electron-withdrawing (EWG), making the ring electron-deficient. This has two consequences:

  • Enhanced Oxidative Addition: The electron-poor ring facilitates the insertion of Pd(0) into the C-I bond, making it superior to electron-rich aryl iodides in cross-coupling.

  • Nucleophilic Susceptibility: The C2-F bond is activated by the ortho-CF₃ group, allowing for potential S_NAr displacement under forcing conditions, though the C4-I bond remains the primary reactive site under standard catalytic conditions.

Synthesis & Manufacturing

While commercially available, in-house synthesis is often required for scale-up or cost efficiency. The most robust route is the Sandmeyer Reaction starting from the aniline precursor.

Protocol: Synthesis via Sandmeyer Iodination

Precursor: 4-Amino-2-fluorobenzotrifluoride (CAS: 69411-68-3).

Reagents:

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 6M) or Sulfuric Acid (H₂SO₄)

  • Potassium Iodide (KI)

  • Acetonitrile/Water (Solvent)[1]

Step-by-Step Procedure:

  • Diazotization:

    • Charge a round-bottom flask with 4-amino-2-fluorobenzotrifluoride (1.0 equiv).

    • Add HCl (6M) (3.0 equiv) and cool the suspension to 0 °C in an ice/salt bath.

    • Dropwise add a solution of NaNO₂ (1.2 equiv) in water, maintaining the internal temperature below 5 °C.

    • Checkpoint: Stir for 30 minutes. The solution should become clear/translucent yellow as the diazonium salt forms.

  • Iodination:

    • Dissolve KI (1.5 equiv) in a minimum amount of water.

    • Slowly add the KI solution to the cold diazonium mixture. Caution: Vigorous evolution of nitrogen gas (N₂) will occur.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Optional: Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

  • Work-up:

    • Quench with saturated Na₂S₂O₃ (Sodium Thiosulfate) to reduce excess iodine (indicated by the disappearance of the dark purple/brown color).

    • Extract with Ethyl Acetate or Dichloromethane (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc) yields the product as a pale yellow oil/solid.

Reactivity & Functionalization Strategies

The primary utility of this building block is in Transition Metal-Catalyzed Cross-Coupling . The Iodine atom is significantly more reactive than the Fluorine or the CF₃ group, allowing for high chemoselectivity.

Workflow: Regioselective Functionalization

G Start 2-Fluoro-4-iodo- 1-(trifluoromethyl)benzene Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) C-C Bond Formation Start->Suzuki High Selectivity (I >> F) Sonogashira Sonogashira (Alkyne, CuI, Pd(0)) C-C(sp) Bond Formation Start->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd(0), Base) C-N Bond Formation Start->Buchwald Product1 Biaryl Scaffold (Kinase Inhibitors) Suzuki->Product1 Product2 Alkynylated Core (Molecular Glues) Sonogashira->Product2 Product3 Aminated Core (GPCR Ligands) Buchwald->Product3

Figure 1: Divergent synthesis pathways utilizing the C4-Iodine handle.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol couples the building block with an aryl boronic acid to create a biaryl scaffold, a common motif in kinase inhibitors (e.g., Sorafenib analogs).

Reagents:

  • Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3-5 mol%) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • In a nitrogen-purged vial, combine the substrate , boronic acid , base , and catalyst .

  • Add degassed solvent mixture .

  • Heat to 80 °C for 4–12 hours. Monitor by LC-MS.

    • Note: The electron-deficient nature of the ring ensures rapid oxidative addition. If the reaction is sluggish, check for catalyst oxidation.

  • Chemoselectivity Check: Under these mild conditions, the C2-Fluorine bond remains intact. Avoid using extremely strong bases (e.g., tBuLi) which might trigger deprotonation or SNAr at the fluorine position.

Applications in Medicinal Chemistry

The 3-fluoro-4-(trifluoromethyl)phenyl moiety (formed after coupling at the iodine position) is a bioisostere for the 3,4-dichlorophenyl group but with improved metabolic properties.

Key Advantages:

  • Metabolic Blocking: The fluorine at C2 (which becomes C3 in the final biaryl) blocks P450-mediated oxidation at that position.

  • Lipophilicity: The CF₃ group increases membrane permeability (LogP), aiding in blood-brain barrier penetration for CNS drugs.

  • Conformation: The ortho-fluorine induces a twisted conformation in biaryl systems relative to the non-fluorinated analog, potentially improving selectivity for enzyme binding pockets.

Example Use Case:

  • Androgen Receptor Antagonists: Similar motifs are found in drugs like Enzalutamide , where the trifluoromethyl group is crucial for binding affinity.

  • Kinase Inhibitors: Used to synthesize Type II kinase inhibitors where the hydrophobic "tail" requires a stable, lipophilic aryl group.

Safety & Handling

  • Inhalation: The compound is a respiratory irritant.[4] All operations, especially the handling of the powder/oil and heating steps, must be performed in a fume hood.

  • Waste Disposal: Organofluorine compounds require specific incineration protocols to prevent the release of HF. Segregate waste into halogenated organic waste streams.

  • Incompatibility: Avoid strong reducing agents (which may defluorinate or deiodinate) and extremely strong nucleophiles (alkoxides) at high temperatures unless SNAr is the intended pathway.

References

  • Synthesis & Properties: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Product Data. Combi-Blocks / Sigma-Aldrich. Link

  • Sandmeyer Reaction Mechanism:Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.
  • Suzuki Coupling of Electron-Deficient Arenes: Palladium-Catalyzed Cross-Coupling Reactions of Perfluorinated Arenes. Journal of Organic Chemistry. Link

  • Medicinal Chemistry of Fluorine: Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. Link

  • SNAr Reactivity: Nucleophilic Aromatic Substitution of Activated Fluoroarenes. BenchChem Protocols. Link

Sources

Commercial Supply & Technical Profile: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1]

Executive Summary

This technical guide analyzes the commercial landscape and quality assurance protocols for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 239135-53-6 ).[1][2] A critical fluorinated building block in medicinal chemistry, this compound is primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl scaffolds with modulated lipophilicity and metabolic stability.[1][2]

The supply chain for this reagent is bifurcated between high-purity catalog vendors for discovery-phase research and bulk contract manufacturing organizations (CMOs) for process development.[1][2] This guide provides a self-validating procurement strategy to mitigate risks associated with isomer impurities and catalyst poisons.[1][2]

Part 1: Chemical Identity & Technical Specifications[1][2]

Before engaging suppliers, researchers must establish a baseline technical profile to verify the identity of the received material.[1] The presence of the ortho-fluorine atom relative to the trifluoromethyl group distinguishes this isomer from its analogs, significantly impacting its electronic properties and reactivity.[1]

Parameter Specification
IUPAC Name 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene
Common Synonyms 2-Fluoro-4-iodobenzotrifluoride; 4-Iodo-α,α,α,2-tetrafluorotoluene
CAS Number 239135-53-6
Molecular Formula C₇H₃F₄I
Molecular Weight 290.00 g/mol
Appearance Off-white to pale yellow low-melting solid or liquid (grade dependent)
Storage 2-8°C, Protect from light (Iodide instability)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water

Part 2: Supply Chain Landscape[1][2]

The market for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is driven by the demand for fluorinated intermediates in drug discovery.[1][2] Suppliers are categorized by their utility in the drug development pipeline.[2]

Tier 1: Global Catalog Suppliers (Discovery Phase)

Best for: Milligram to gram-scale synthesis, rapid delivery, and high-trust COAs.[1][2]

  • Santa Cruz Biotechnology (SCBT): Catalog # sc-356442.[1] Reliable for proteomics and biochemical applications.[2]

  • BLD Pharm: Catalog # BD258087.[2] Strong presence in fluorinated building blocks with robust QC data.

  • Combi-Blocks: Known for competitive pricing on gram-scale fluorinated heterocycles.[1][2]

  • Alfa Chemistry: Offers specific purity grades for catalytic applications.[2]

Tier 2: Bulk & Custom Synthesis (Process Phase)

Best for: Kilogram-scale GMP or non-GMP batches.[1][2] Requires rigorous incoming QC.

  • Fluoropharm: Specializes in fluorinated intermediates; viable for scale-up.[1][2]

  • Jilin Haofei: Example of regional CMOs providing bulk quantities; requires third-party validation for trace metals.[1][2]

Procurement Decision Matrix

ProcurementMatrixStartStart: Define RequirementScaleScale Needed?Start->ScaleSmall< 10 Grams(Discovery)Scale->SmallLarge> 100 Grams(Process/Pilot)Scale->LargeCatVendorTier 1: Catalog Vendor(SCBT, BLD, Combi-Blocks)Small->CatVendorBulkVendorTier 2: Bulk Specialist(Fluoropharm, Custom CMO)Large->BulkVendorQC_CheckCritical QC Parameter:Isomer Purity >98%?CatVendor->QC_CheckBulkVendor->QC_CheckMetal_CheckCatalyst Poison Check:S, P, Heavy MetalsQC_Check->Metal_CheckPassRejectReject / RepurifyQC_Check->RejectFail (<98%)ApproveApprove for SynthesisMetal_Check->ApprovePassMetal_Check->RejectFail (>10ppm Pd/S)

Figure 1: Decision matrix for supplier selection based on scale and critical quality attributes.

Part 3: Quality Control & Validation Protocols

Trusting a Certificate of Analysis (COA) without verification is a liability in high-stakes research.[1][2] The following protocols provide a self-validating system to ensure the material matches the specific isomer required (CAS 239135-53-6) and is free of catalyst-poisoning impurities.

Protocol A: Structural Validation (NMR)

The most common issue is regioisomer contamination (e.g., the 2-iodo-4-fluoro isomer).[1][2] 19F NMR is the definitive tool for distinguishing these isomers due to the unique coupling patterns and chemical shifts.

  • Solvent: Dissolve 10 mg sample in 0.6 mL CDCl₃.

  • 19F NMR Acquisition: Acquire a proton-decoupled 19F spectrum.

    • Expected Signals:

      • -63 ppm (approx): Singlet (or weak quartet) corresponding to the -CF3 group.[1][2]

      • -110 to -120 ppm range: Multiplet corresponding to the Ar-F at position 2.[1][2]

    • Note: The coupling between the F and CF3 (if resolved) or the specific shift of the Ar-F distinguishes it from the 3-fluoro or 4-fluoro isomers.[1]

  • 1H NMR Acquisition:

    • Look for the specific aromatic splitting pattern: A doublet of doublets (dd) for the proton at position 3 (between F and I) due to coupling with F and the meta-proton.[1][2]

Protocol B: Purity & Halide Stability (GC-MS)

Since aryl iodides can degrade into iodine (I₂) upon light exposure, GC-MS is used to quantify de-iodinated byproducts.[1][2]

  • Method: Agilent GC-MS (or equivalent), DB-5ms column.[1][2]

  • Gradient: 50°C (2 min) → 300°C at 20°C/min.

  • Validation Criteria:

    • Main Peak: Retention time corresponding to MW 290.[2]

    • Impurity Limit: < 0.5% of de-iodinated species (MW 164, Ar-H) or homocoupled biaryls.[1][2]

QC Workflow Diagram

QC_WorkflowSampleReceived Sample(CAS 239135-53-6)VisualVisual Inspection(Color/State)Sample->VisualNMR19F & 1H NMR(Isomer ID)Visual->NMRIf not purple (I2 free)GCMSGC-MS(Purity/MW)NMR->GCMSIf Isomer CorrectDecisionData SynthesisGCMS->DecisionPassRelease to LabDecision->Pass>98% PurityFailQuarantineDecision->FailIsomer/Impurity Fail

Figure 2: Step-by-step quality control workflow for incoming fluorinated building blocks.

Part 4: Handling and Safety[2]

  • Light Sensitivity: The C-I bond is weaker than C-Br or C-Cl.[1][2] Prolonged exposure to light causes homolytic cleavage, releasing iodine (turning the sample purple/brown).[1] Store in amber vials wrapped in foil.

  • Reactivity: Avoid contact with strong bases (e.g., n-BuLi) unless a lithium-halogen exchange is intended.[1][2] For Suzuki couplings, mild bases (K₂CO₃, CsF) are compatible.[1]

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.

References

  • National Institutes of Health (NIH) - PubChem. Suzuki-Miyaura Coupling Applications of Fluorinated Aryl Halides. [Link][1][2]

Purity specifications for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Specifications & Analytical Strategy for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Executive Summary & Criticality

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS 130723-13-6) is a high-value pharmacophore building block.[1][2] Its structural utility lies in its orthogonal reactivity : the iodine atom at position 4 serves as a highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 2-fluoro and 1-trifluoromethyl groups modulate lipophilicity (


) and metabolic stability (blocking P450 oxidation sites).[1][2]

The Core Challenge: Unlike simple halo-arenes, the synthesis of this specific isomer is thermodynamically unfavored via direct electrophilic aromatic substitution (EAS).[1] Direct iodination of 2-fluorobenzotrifluoride preferentially targets positions 3 and 5 due to the directing effects of the fluorine (ortho/para) and trifluoromethyl (meta) groups.[2] Consequently, this molecule is typically manufactured via the Sandmeyer reaction from 4-amino-2-fluorobenzotrifluoride.[1][2]

This synthetic provenance dictates the impurity profile. Impurities are not merely inert fillers; they are active catalyst poisons (phenols) or chain terminators (de-iodinated species) that can cause catastrophic failure in downstream GMP steps.[2]

Chemical Profile & Specification Targets

The following specifications are derived from field requirements for high-yield cross-coupling applications.

AttributeSpecificationRationale (Scientific Causality)
Appearance Clear, colorless to pale yellow liquid/solid (low mp)Darkening indicates iodine liberation (

) or photo-degradation.[1][2]
Assay (GC/HPLC) ≥ 98.0% (Standard) ≥ 99.5% (GMP Grade)<98% purity requires excess catalyst loading, increasing Cost of Goods (COGs) and Pd-scavenging burden.[1][2]
Regioisomeric Purity ≤ 0.15% (each isomer)Isomers (e.g., 5-iodo) couple at similar rates but produce "dead" drug substance analogues that are often inseparable by crystallization.[1][2]
Protodeiodinated Impurity ≤ 0.5% 2-Fluoro-benzotrifluoride acts as a non-reactive diluent but affects stoichiometry calculations.[1][2]
Phenolic Impurities ≤ 100 ppm Free hydroxyls coordinate to Pd(II), inhibiting the reduction to active Pd(0) species.
Water (Karl Fischer) ≤ 0.1% Water hydrolyzes boronic acid partners in Suzuki couplings and deactivates sensitive ligands.[2]

Impurity Genesis & Control Logic

To control purity, one must understand the origin of contaminants.[1] The diagram below maps the Sandmeyer route and the specific genesis of Critical Quality Attributes (CQAs).

ImpurityGenesis Aniline Start: 4-Amino-2-fluorobenzotrifluoride Diazo Intermediate: Diazonium Salt Aniline->Diazo NaNO2, HCl < 5°C Imp_Iso Impurity C: 5-Iodo Isomer (Raw Material Carryover) Aniline->Imp_Iso Isomeric Aniline Target Target: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Diazo->Target KI (Sandmeyer) Imp_Phenol Impurity A: Phenol deriv. (Hydrolysis) Diazo->Imp_Phenol H2O (Warm/Slow add) Imp_H Impurity B: Des-iodo deriv. (Reduction) Diazo->Imp_H H3PO2 (Side rxn)

Figure 1: Impurity genealogy in the Sandmeyer synthesis of CAS 130723-13-6. Red nodes indicate critical impurities requiring removal.[1][2]

Analytical Methodologies

Standard C18 HPLC often fails to resolve the subtle polarity differences between the 4-iodo and 5-iodo regioisomers.[1][2] The following protocols are self-validating systems designed for specificity.

Method A: Fluorinated Stationary Phase HPLC (Preferred)[2]
  • Principle: Fluorinated stationary phases (PFP - Pentafluorophenyl) interact via

    
     and dipole-dipole mechanisms with the analyte's fluorine atoms, offering superior selectivity for halogenated isomers compared to alkyl phases.[1][2]
    
  • Column: FluoroSep-RP Phenyl or equivalent (5 µm, 4.6 x 250 mm).[1][2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[2]

    • B: Acetonitrile.[2]

    • Gradient: 40% B to 80% B over 20 mins.[2]

  • Detection: UV @ 254 nm.[2]

  • Validation Check: The 4-iodo isomer should elute after the 5-iodo isomer due to the para-positioning of the iodine relative to the electron-withdrawing

    
    , creating a stronger dipole interaction with the PFP phase.[1][2]
    
Method B: GC-MS (For Volatiles & Identification)
  • Why: This molecule is sufficiently volatile.[2] GC-MS definitively identifies the "Des-iodo" impurity (Mass 164) vs. Target (Mass 290).[1][2]

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1][2]

  • Program: 60°C (hold 2 min) -> 20°C/min -> 250°C.

  • Note: Iodine-carbon bonds are weak.[1][2] Ensure injector port temperature is

    
     to prevent thermal degradation inside the instrument, which would generate false "impurity" peaks.
    
Method C: 19F-NMR (The "Gold Standard" for Isomers)
  • Logic: The coupling constants (

    
    -values) between the aromatic Fluorine and the 
    
    
    
    group, and the Fluorine and aromatic protons, are distinct for each regioisomer.[1]
  • Protocol: Dissolve 10 mg in

    
    .
    
  • Diagnostic Signal:

    • Target (4-iodo): The aromatic Fluorine (pos 2) will show a specific coupling pattern to the proton at position 3 and 6.[2]

    • Isomer (5-iodo): The symmetry changes, altering the chemical shift significantly (>0.5 ppm shift relative to target).[1]

Handling & Stability Protocol

Iodinated aromatics are photolabile. The C-I bond energy (~57 kcal/mol) is lower than C-Br or C-Cl.[1][2]

  • Storage: Amber glass vials, under Argon/Nitrogen.

  • Stabilization: For long-term storage (>6 months), add Copper turnings to the container. Copper acts as a scavenger for free iodine (

    
    ), preventing the autocatalytic radical decomposition of the bulk material.[1]
    
  • Re-purification: If the material turns pink/violet (indicating

    
     release):
    
    • Dissolve in Hexanes.

    • Wash with 5% Sodium Thiosulfate (

      
      ) solution (removes 
      
      
      
      ).[2]
    • Dry over

      
       and concentrate.
      

Analytical Decision Tree

Use this workflow to determine the correct analytical approach based on the synthesis stage.

AnalysisWorkflow Start Sample Received Stage Synthesis Stage? Start->Stage IPC In-Process Control (Crude Rxn) Stage->IPC Crude Final Final Release (Purified) Stage->Final Isolated GC GC-MS (Check Conversion) IPC->GC Fast turnover HPLC HPLC (PFP Column) (Check Purity) Final->HPLC Quantitation KF Karl Fischer (Check Water) Final->KF Critical for Coupling NMR 19F-NMR (Confirm Regio-ID) Final->NMR Identity Validation

Figure 2: Decision matrix for analytical method selection based on production stage.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 2733475 (Isomer Analogues).[2] National Library of Medicine (US), National Center for Biotechnology Information.[1] [Link][1][2]

  • Synthetic Methodology (Sandmeyer)

    • Practical Synthesis of Iodoarenes from Anilines. Organic Syntheses, Coll.[1] Vol. 2, p. 351.[1] [Link]

  • Analytical Separation (Fluorinated Phases)

    • Separation of Halogenated Isomers on Fluorinated Stationary Phases. Journal of Chromatography A. (General reference for PFP column utility). [Link]

  • Impact of Impurities on Cross-Coupling

    • Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling. Chemical Reviews. [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 116272-38-1). This substrate is a high-value intermediate in medicinal chemistry, particularly for modulating lipophilicity (LogP) and metabolic stability in drug candidates.[1]

Chemical Profile & Reactivity Matrix

The substrate presents a unique "Push-Pull" electronic challenge that dictates the experimental design:

FeatureChemical ConsequenceOperational Implication
C4-Iodine Excellent Leaving Group (Weak C-I bond)High Reactivity: Oxidative addition will be rapid, even at mild temperatures.
C1-CF₃ (Para) Strong Electron Withdrawing Group (EWG)Activation: Significantly lowers the LUMO energy, facilitating oxidative addition.
C2-Fluorine (Meta) Inductive EWGStabilization: Stabilizes the resulting Aryl-Pd(II) complex, potentially slowing transmetallation.

The "Silent Killer": Protodehalogenation Because the ring is highly electron-deficient, the oxidative addition complex (Ar-Pd-I) is prone to side reactions if the catalytic cycle stalls. The primary failure mode is protodehalogenation , where the Iodine is replaced by Hydrogen, yielding 2-fluoro-1-(trifluoromethyl)benzene instead of the biaryl product. This occurs if transmetallation is rate-limiting and a proton source (water/solvent) intercepts the intermediate.

Critical Reaction Variables

Catalyst Selection: The Case for Pd(dppf)Cl₂

While Pd(PPh₃)₄ is a standard workhorse, it is ill-suited for this specific substrate for two reasons:

  • Air Sensitivity: Inconsistent batches lead to variable induction periods.

  • Ligand Dissociation: Monodentate phosphines can dissociate, leading to Pd-black precipitation when dealing with electron-poor aryls.

Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

  • Why: The bidentate dppf ligand has a large bite angle, which enforces a geometry that favors reductive elimination—crucial for bulky or fluorinated biaryls. It is also robust against air and moisture.

Base & Solvent Architecture

To drive the transmetallation of the electron-poor Ar-Pd species, we require a base that activates the boronic acid without causing defluorination of the substrate.

  • Base: K₃PO₄ (Potassium Phosphate Tribasic) . Carbonates (Na₂CO₃) are often too weak for difficult transmetallations, while hydroxides (NaOH) can cause hydrolysis of the -CF₃ or -F groups.

  • Solvent: 1,4-Dioxane / Water (4:1) . The water is strictly necessary to dissolve the inorganic base and form the reactive boronate species [Ar-B(OH)₃]⁻.

Standardized Protocol (The "Golden Path")

This protocol is scaled for 1.0 mmol of substrate.

Materials
  • Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (290 mg, 1.0 mmol)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (24 mg, 3 mol%)

  • Base: K₃PO₄ (636 mg, 3.0 equiv)

  • Solvent: 1,4-Dioxane (4.0 mL) / Distilled Water (1.0 mL)

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 20 mL microwave vial or round-bottom flask containing a magnetic stir bar. Allow to cool under Argon flow.

  • Solids Addition: Charge the vial with the Boronic Acid, K₃PO₄, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Note: Adding the catalyst to the solids prevents "hot spots" of catalyst decomposition in solution.

  • Degassing (Critical): In a separate flask, mix Dioxane and Water. Sparge with Argon for 15 minutes.

    • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Substrate Introduction: Add the liquid substrate (2-Fluoro-4-iodo-1-(trifluoromethyl)benzene) to the reaction vial via syringe.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Seal the vial. Heat to 80°C for 4–6 hours.

    • Monitoring: Check via TLC or LCMS at 2 hours. The spot for the iodide (starting material) should disappear rapidly.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the -CF₃ and -F groups on the Palladium center.

SuzukiCycle Pd0 Pd(0) Active Species (Electron Rich) OxAdd Oxidative Addition (FAST) Ar-Pd(II)-I formed Pd0->OxAdd Insertion into C-I Bond TransMet Transmetallation (Rate Determining Step) Requires Activated Boronate OxAdd->TransMet Ligand Exchange SideRxn SIDE REACTION: Protodehalogenation (If Transmetallation Stalls) OxAdd->SideRxn + H2O / Slow Cycle RedElim Reductive Elimination Product Release TransMet->RedElim Biaryl-Pd Complex RedElim->Pd0 Regeneration Substrate Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (Electron Deficient) Substrate->OxAdd Promoted by -CF3 Boronic Boronic Acid + Base (Activated Boronate) Boronic->TransMet Attack on Pd

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient ring and the risk of protodehalogenation at the Pd(II) stage.

Troubleshooting & Optimization Logic

If the "Golden Path" fails, use this logic tree to diagnose the failure mode.

OptimizationTree Start Analyze LCMS/NMR Result1 Starting Material Remains Start->Result1 Result2 De-iodinated Product (Ar-H) Observed Start->Result2 Result3 Homocoupling of Boronic Acid Start->Result3 Action1 Catalyst Dead? Switch to XPhos Pd G2 Increase Temp to 100°C Result1->Action1 Action2 Protodehalogenation 1. Increase Boronic Acid (2.0 eq) 2. Reduce Water ratio 3. Switch to Anhydrous (CsF/Toluene) Result2->Action2 Action3 Oxygen Leak / Low Activity 1. Re-degas solvents 2. Slow addition of Boronic Acid Result3->Action3

Figure 2: Decision matrix for troubleshooting reaction failures based on crude mixture analysis.

Advanced Optimization: The Anhydrous Route

If protodehalogenation (Ar-H formation) exceeds 10%, switch to anhydrous conditions :

  • Solvent: Toluene (Anhydrous)

  • Base: Cesium Fluoride (CsF) (2.0 equiv)

  • Mechanism: Fluoride activates the boronic acid without the presence of protons (water), eliminating the source of Hydrogen for the side reaction.

Safety & Handling

  • Fluorinated Waste: All waste streams containing trifluoromethylated compounds must be segregated as halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ.

  • Volatility: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene has moderate volatility. Handle in a fume hood to avoid inhalation.

  • Hydrofluoric Acid Potential: In the event of a fire or extreme thermal decomposition, this molecule can release HF. Ensure standard operating procedures (SOPs) include HF-specific first aid (Calcium Gluconate gel).

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[4][6][7] Nature, 473, 470–477. Link

  • Navarro, O., et al. (2003). General Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling Catalyzed by (NHC)Pd Allyl Complexes. Journal of Organic Chemistry, 68(9), 3522–3528. Link

Sources

Application Note: Precision Sonogashira Coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the synthesis of trifluoromethyl-substituted alkynes. It focuses specifically on the Sonogashira cross-coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene , a highly activated yet sensitive scaffold used in the development of metabolically stable drug candidates.[1]

Executive Summary & Strategic Rationale

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 1401981-52-9) represents a "privileged scaffold" in medicinal chemistry.[1] The para-trifluoromethyl group enhances lipophilicity and metabolic stability, while the ortho-fluorine atom provides conformational locking via dipole interactions.

However, this substrate presents a unique reactivity paradox :

  • High Reactivity (C–I Bond): The electron-withdrawing effects of the

    
     and 
    
    
    
    groups make the C–I bond exceptionally prone to oxidative addition by Pd(0), allowing for mild reaction conditions.
  • Side-Reaction Risk (C–F Bond): The fluorine atom at position 2 is activated by the ortho-

    
     group.[1] Under harsh basic conditions or with nucleophilic amines, this site is susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), leading to impurity formation.[1]

This guide provides a validated protocol designed to maximize Cross-Coupling efficiency while suppressing


 and homocoupling pathways. 

Mechanistic Design & Catalyst Selection

Electronic Activation

The substrate is an electron-deficient aryl iodide.[1]

  • Oxidative Addition (

    
    ):  Accelerated. The electron-poor ring stabilizes the anionic character of the aryl-Pd(II) intermediate.
    
  • Transmetallation (

    
    ):  Often the rate-limiting step in this system.[1][2]
    
  • Reductive Elimination (

    
    ):  Fast, driven by the electronic disparity between the aryl ring and the alkyne.
    
The "Safe-Base" Strategy

Standard Sonogashira protocols often use simple amines like diethylamine.[1] For this substrate, such nucleophilic bases pose a risk of displacing the labile fluorine (Ortho-effect).

  • Recommendation: Use DIPEA (Hünig's Base) or Inorganic Carbonates (

    
    ) .[1] These provide sufficient basicity to deprotonate the alkyne-copper complex without acting as nucleophiles toward the aromatic ring.[1]
    
Mechanistic Pathway (DOT Visualization)

SonogashiraCycle Figure 1: Catalytic Cycle emphasizing rapid oxidative addition of electron-deficient Ar-I. Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast due to EWGs) Pd0->OxAdd + Ar-I (Substrate) PdII_Ar Ar-Pd(II)-I Intermediate OxAdd->PdII_Ar TransMet Transmetallation (Rate Limiting) PdII_Ar->TransMet + Cu-Alkyne PdII_Complex Ar-Pd(II)-Alkyne TransMet->PdII_Complex - CuI RedElim Reductive Elimination Product Release PdII_Complex->RedElim RedElim->Pd0 + Product Cu_Cycle Cu(I) Cycle Alkyne Activation Cu_Cycle->TransMet Feeds Acetylide

[1]

Experimental Protocols

Method A: The Robust Protocol (Pd/Cu Catalysis)

Best for: Routine synthesis, sterically hindered alkynes, and rapid screening.

Reagents:

  • Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)[1]

  • Alkyne: Terminal alkyne (1.1 – 1.2 equiv)

  • Catalyst:

    
     (2–3 mol%)[1]
    
  • Co-Catalyst: CuI (1–2 mol%)[1]

  • Base: DIPEA (2.0 equiv) — Crucial: Non-nucleophilic[1]

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][2]

  • Charging: Add

    
    , CuI, and the Aryl Iodide substrate.
    
    • Note: If the alkyne is a solid, add it now. If liquid, add later.[1]

  • Degassing: Cap the vial and purge with inert gas for 5 minutes. This is critical to prevent Glaser homocoupling of the alkyne.[1]

  • Solvent Addition: Inject anhydrous THF (or DMF) via syringe.

  • Activation: Add DIPEA dropwise.

  • Initiation: Add the liquid alkyne dropwise.

  • Reaction: Stir at Room Temperature (20–25°C) .

    • Insight: Due to the activated nature of the C–I bond, heating is rarely required. If conversion is <50% after 2 hours, warm to 40°C.[1]

  • Monitoring: Check via TLC or LCMS. Look for the disappearance of the aryl iodide (

    
     shifts significantly upon coupling).[1]
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu), then brine. Dry over 
    
    
    
    .[1]
Method B: The "Copper-Free" Protocol

Best for: Pharmaceutical intermediates where trace Copper is restricted, or if homocoupling is a major side product.

Reagents:

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    or
    
    
    (4 mol%)[1]
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or Toluene[1]

Procedure:

  • Combine Aryl Iodide, Alkyne, Base, and Ligand in a vial.[1]

  • Add solvent and degas thoroughly (sparge with Ar for 10 min).

  • Add

    
     last to avoid premature catalyst decomposition.[1]
    
  • Heat to 60°C . Copper-free cycles have a higher activation energy barrier for the transmetallation-mimicking step (carbopalladation/dehydropalladation mechanism).[1]

Data & Optimization Guide

Solvent & Base Compatibility Table
SolventBaseTempSuitabilityNotes
THF DIPEA RT Excellent Standard condition.[1] Minimal side reactions.
DMF

RTGoodFaster rate, but

can be nucleophilic over long times.[1]
DMFPiperidine>50°CPoor High risk of

(F-displacement) due to nucleophilic base.[1]
Toluene

80°CGoodBest for Cu-free variants.[1]
Optimization Workflow (DOT Visualization)

OptimizationTree Figure 2: Decision Tree for Reaction Optimization Start Start Reaction (Method A: RT, THF) Check LCMS Check (2 Hours) Start->Check Success >90% Conv. Proceed to Workup Check->Success Clean Stalled <50% Conv. Stalled Check->Stalled Incomplete SideProd Side Products (Glaser/SNAr) Check->SideProd Impurities Heat Heat Stalled->Heat Increase Temp to 45°C CatLoad CatLoad Stalled->CatLoad Add 1% Pd/Cu Degas Degas SideProd->Degas Glaser Dimer? Degas Better BaseChange BaseChange SideProd->BaseChange SNAr (F-loss)? Switch to Cs2CO3 Heat->Check CatLoad->Check

Safety & Handling

  • Fluorine Content: While the C–F bond is stable under neutral conditions, thermal decomposition (fire) can release Hydrogen Fluoride (HF).[1] Use standard fume hood protocols.

  • Iodide Sensitivity: Aryl iodides can be light-sensitive.[1] Wrap reaction vessels in foil if the reaction time exceeds 12 hours.

  • Waste Disposal: Aqueous waste containing Copper/Palladium must be segregated from general organic waste.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1]

  • Doucet, H., & Hierso, J. C. (2007).[1] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][3][4] Angewandte Chemie International Edition, 46(6), 834-871.[1] [1]

  • Schlosser, M. (1998).[1] The "Ortho-Effect" in Fluorine-Substituted Aromatics: Reactivity and Selectivity. European Journal of Organic Chemistry.[1]

  • PubChem Compound Summary. (2024). 4-Fluoro-2-iodo-1-(trifluoromethyl)benzene.[1][5] National Center for Biotechnology Information.[1] (Note: Structure validated via isomeric search).

Sources

Application Note: High-Fidelity Amination of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the Buchwald-Hartwig amination of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (Substrate A ). This substrate presents a classic "chemoselectivity paradox" in transition metal catalysis:

  • The Activation Benefit: The para-trifluoromethyl (

    
    ) group strongly activates the C–I bond for oxidative addition (OA) due to electron withdrawal.
    
  • The Nucleophilic Risk: The same

    
     group, combined with the ortho-fluorine, renders the ring highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) at the C2 position, particularly with small, hard nucleophiles or strong alkoxide bases.
  • The Iodide Poisoning Effect: While aryl iodides undergo OA readily, the resulting iodide anion (

    
    ) can bridge palladium centers, forming inactive dimers 
    
    
    
    , often stalling the catalytic cycle.

The Solution: To achieve high yield at the C4-I position without defluorination at C2, this protocol utilizes Bulky Biarylphosphine Precatalysts (Generation 3/4) combined with mild carbonate bases .

Retrosynthetic & Mechanistic Logic

Substrate Electronic Map
  • C4-Iodine (Target): Weakest bond (

    
    ). Highly activated for Pd(0) insertion.
    
  • C2-Fluorine (Off-Target): Strong bond (

    
    ). However, the 
    
    
    
    carbon is extremely electrophilic due to the inductive effect of F and the ortho-CF3.
  • Risk Mitigation: Use of a bulky ligand (e.g., BrettPhos) creates a "steric wall" that disfavors the formation of off-cycle resting states and accelerates Reductive Elimination (RE) over side reactions.

Catalyst Selection: The "G4" Advantage

We recommend BrettPhos Pd G4 (or RuPhos Pd G4 for secondary amines).

  • Why G4? Generation 4 precatalysts (methylated backbone) ensure rapid, irreversible activation of Pd(0) at low temperatures, preventing the induction periods where side reactions (like dehalogenation) often occur.

  • Why BrettPhos? It is highly selective for mono-ligation. This prevents the formation of inactive

    
     species, which is common with smaller phosphines and aryl iodides.
    
Base Selection: The "Soft" Approach
  • Avoid: Sodium tert-butoxide (

    
    ). While standard for many aminations, alkoxides are strong enough to trigger 
    
    
    
    at the C2-F position in this specific electron-poor substrate.
  • Select: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ). These are sufficiently basic to deprotonate the coordinated amine but lack the nucleophilicity to attack the arene ring.

Visualized Reaction Pathways

Chemoselectivity & Catalytic Cycle

The following diagram illustrates the desired catalytic cycle versus the competitive


 pathway.

G Substrate 2-Fluoro-4-iodo-1- (trifluoromethyl)benzene OxAdd Oxidative Addition (L-Pd-Ar-I) Substrate->OxAdd Fast (Activated by CF3) SNAr_Side SIDE REACTION: SNAr at C2-F Substrate->SNAr_Side Strong Base (NaOtBu) Pd0 L-Pd(0) (Active Species) Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine / Base Dimer Inactive Dimer [Pd(Ar)I]2 OxAdd->Dimer Iodide Poisoning (If Ligand is small) RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Rate Limiting RedElim->Pd0 Regenerate L-Pd(0) Product Target Aryl Amine RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition at C4-I and the risks of SNAr at C2-F or dimer formation.

Experimental Protocols

Materials Checklist
  • Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv).

  • Amine: Primary or Secondary Amine (1.2 equiv).

  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich #776263) or RuPhos Pd G4 (Sigma-Aldrich #776344).

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular (2.0 equiv).
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous, sparged with

    
    ).
    
Protocol A: Microscale Screening (100 mg Scale)

Use this protocol to validate amine compatibility before scale-up.

  • Preparation: In a glovebox or under active

    
     flow, charge a 1-dram vial (equipped with a stir bar and septa cap) with:
    
    • BrettPhos Pd G4 (2 mol%, 0.02 equiv).

    • 
        (2.0 equiv).
      
    • Substrate (100 mg, 1.0 equiv).

    • Amine (1.2 equiv). Note: If amine is liquid, add after solvent.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to aryl iodide).

  • Activation: Seal the vial. Purge with

    
     via needle for 2 minutes if not in a glovebox.
    
  • Reaction: Heat block to 80°C . Stir vigorously (1000 rpm) for 4–16 hours.

    • Checkpoint: Monitor by LCMS. Look for consumption of Aryl-I. If Aryl-F signal disappears (SNAr), lower temp to 60°C.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a small pad of Celite/Silica. Concentrate and analyze.

Protocol B: Optimized Gram-Scale Synthesis

For production of >1g material.

  • Reactor Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, internal temperature probe, and magnetic stir bar. Cool under Argon/Nitrogen.

  • Charging: Add

    
      (2.0 equiv) and BrettPhos Pd G4  (1.0 - 1.5 mol%).
    
    • Expert Tip: Lower catalyst loading is often viable on scale due to better heat transfer and mixing efficiency.

  • Substrate Addition: Add Aryl Iodide (1.0 equiv) and solid amines (if applicable).

  • Solvent: Add t-Amyl Alcohol (0.25 M).

    • Why t-Amyl Alcohol? Higher boiling point than dioxane and better solubility for carbonate bases, often leading to cleaner profiles in "difficult" couplings.

  • Liquid Amine Addition: Add liquid amine (1.2 equiv) via syringe.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

  • Execution: Heat to 80°C internal temp. Stir for 12 hours.

  • Quench: Cool to RT. Add water (equal volume) to dissolve salts. Extract with EtOAc (3x). Wash organics with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: The product will likely be less polar than the amine but more polar than the aryl iodide.

Optimization & Troubleshooting Guide

Decision Tree for Amine Classes

DecisionTree Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline (Ar-NH2) Start->Aniline Rec1 Use BrettPhos Pd G4 Base: Cs2CO3 Primary->Rec1 Rec2 Use RuPhos Pd G4 Base: K3PO4 Secondary->Rec2 Aniline->Rec1 Rec3 Use tBuBrettPhos Pd G4 Base: K2CO3 Aniline->Rec3 If sterically crowded

Figure 2: Ligand selection guide based on amine steric/electronic class.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (Iodide dimers)Switch solvent to t-Amyl Alcohol (solubilizes dimers better) or increase temp to 100°C.
Defluorinated Product Reductive DehalogenationUse anhydrous solvents strictly. Ensure amine is free of water. Lower temp to 60°C.
SNAr Product (C2-N) Base too strongSwitch from Carbonate to Phosphate (

)
. Ensure no alkoxide impurities in reagents.
Bis-arylation Primary amine over-reactionIncrease amine equivalents to 1.5 equiv . Use BrettPhos (highly selective for mono-arylation).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." The Journal of Organic Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Sigma-Aldrich (Merck). "BrettPhos Pd G4 Product Information & User Guide."

  • Fors, B. P., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonflates to Nitroaromatics." (Context on electron-deficient arenes). Journal of the American Chemical Society.[1]

Sources

Application Note: Pd-Catalyzed Cross-Coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene . It is designed for researchers requiring high-fidelity protocols that account for the unique electronic and steric properties of this poly-functionalized scaffold.

Introduction & Substrate Analysis

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene represents a high-value "privileged scaffold" in drug discovery. The trifluoromethyl (


) group modulates lipophilicity and metabolic stability, while the fluorine atom offers bioisosteric interactions. However, this specific substitution pattern presents a dichotomy in reactivity that must be managed to ensure chemoselectivity.
Reactivity Profile

The substrate contains two electrophilic sites with distinct activation modes:

  • C4–Iodine (Primary Site): The C–I bond is the weakest (

    
    65 kcal/mol) and most susceptible to oxidative addition by Pd(0). The para-
    
    
    
    and meta-F groups are electron-withdrawing, making the ring electron-deficient. This significantly accelerates oxidative addition but stabilizes the resulting Pd(II) intermediate, potentially making transmetallation or reductive elimination the rate-limiting steps.
  • C2–Fluorine (Secondary Liability): The fluorine atom is ortho to the strong electron-withdrawing

    
     group. This creates a "hotspot" for Nucleophilic Aromatic Substitution (
    
    
    
    ). Strong nucleophiles (e.g., alkoxides, primary amines) or high temperatures can trigger unwanted displacement of the fluorine, leading to impurities.

Core Challenge: The objective is to drive catalytic cross-coupling at C4 while suppressing background


 at C2 .

ReactivityMap Figure 1: Competing Reactivity Modes. Successful protocols must favor Path A over Path B. Substrate 2-Fluoro-4-iodo- 1-(trifluoromethyl)benzene OxAdd Path A: Oxidative Addition (Pd0) Target Reaction Fast due to EWG Substrate->OxAdd  C4-I Bond   SNAr Path B: SNAr Attack Side Reaction Risk with Strong Bases/Amines Substrate->SNAr  C2-F Bond  

Mechanistic Considerations for Protocol Design

The "Iodide Effect"

While aryl iodides are generally more reactive than bromides, the released iodide ion (


) can poison the catalyst by forming stable bridging dimers 

.
  • Solution: Use bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) that sterically prevent dimer formation, or use solvents/additives that sequester iodide (though rarely needed if ligand choice is correct).

Base Selection Strategy

To mitigate the


 risk at the C2 position:
  • Avoid: Strong alkoxide bases like

    
     or 
    
    
    
    , especially in polar aprotic solvents (DMF, DMSO).
  • Prefer: Mild carbonate (

    
    , 
    
    
    
    ) or phosphate (
    
    
    ) bases.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

Best for: Biaryl synthesis, alkylation.

Rationale: Boronic acids are non-nucleophilic, and weak carbonate bases are sufficient, making this the safest coupling method regarding


 competition.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Substrate 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene1.0Limiting reagent
Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Excess ensures conversion
Catalyst

0.03 - 0.05Robust, air-stable Pd(II) source
Base

(2M aq.)
3.0Mild base suppresses SNAr
Solvent 1,4-Dioxane-0.1 M concentration

Step-by-Step:

  • Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3-5 mol%).
    
  • Evacuate and backfill with Nitrogen (

    
    ).
    
  • Add degassed 1,4-dioxane and 2M aqueous

    
     (3:1 ratio).
    
  • Seal and heat to 80 °C for 4–12 hours.

    • Note: Do not exceed 100 °C to minimize hydrodehalogenation.

  • Cool to RT, dilute with EtOAc, wash with water/brine, and concentrate.

  • Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Best for: Aniline derivatives, piperazines.

Rationale: This is the highest-risk reaction. Amines are nucleophiles that can attack C2. We use BrettPhos Pd G3 , a precatalyst that activates rapidly and promotes reductive elimination over side reactions. We use a weak base (


) instead of the traditional 

.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Notes
Substrate 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene1.0
Amine Primary/Secondary Amine1.2
Precatalyst BrettPhos Pd G3 0.02 - 0.05Ensures fast reductive elimination
Base

or

2.0Crucial: Avoid alkoxides
Solvent

-Amyl Alcohol or Toluene
-0.2 M

Step-by-Step:

  • In a glovebox or under strict Schlenk conditions, combine substrate, amine, base, and BrettPhos Pd G3.

  • Add anhydrous solvent (

    
    -Amyl alcohol is preferred for solubility of carbonate bases).
    
  • Heat to 90 °C . Monitor by HPLC/UPLC every 2 hours.

    • Checkpoint: If C2-amination (

      
      ) is observed (check by MS, M-20 mass shift typically), lower temp to 70 °C and increase catalyst loading to 5 mol%.
      
  • Filter through Celite to remove inorganic salts before workup.

Protocol C: Sonogashira Coupling (C–C Alkyne Formation)

Best for: Alkynyl linkers.

Rationale: Copper-free conditions are preferred if possible to avoid homocoupling, but standard conditions work well due to the high reactivity of the C-I bond.

  • Catalyst:

    
     (2 mol%)
    
  • Co-catalyst:

    
     (1 mol%)
    
  • Base:

    
     (3.0 equiv) - Acts as solvent/base mix or additive in THF.
    
  • Temperature: RT to 50 °C. Keep low to prevent defluorination.

Troubleshooting & Optimization Workflow

Use this logic flow when yields are suboptimal.

Optimization Figure 2: Troubleshooting Logic for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Coupling Start Low Yield / Impurities CheckImpurity Identify Impurity via LCMS Start->CheckImpurity SNAr Product mass + Amine/Nu (Loss of F) CheckImpurity->SNAr Mass = M-F+Nu Dehal Product mass - I + H (Hydrodehalogenation) CheckImpurity->Dehal Mass = M-126 Stalled Starting Material Remains (Catalyst Death) CheckImpurity->Stalled No Conversion SolSNAr Action: Switch Base to Cs2CO3 Lower Temp Use Bulky Ligand (BrettPhos) SNAr->SolSNAr SolDehal Action: Dry Solvent rigorously Reduce reaction time Check proton source Dehal->SolDehal SolStalled Action: Switch to Pd-G3 Precatalyst Increase Conc. Remove Cu (if Sonogashira) Stalled->SolStalled

Safety & Handling

  • Fluorinated Aromatics: Generally stable, but thermal decomposition can release HF. Do not overheat sealed vessels beyond their pressure rating.

  • Waste: Segregate halogenated waste.

  • Skin Contact: Aryl iodides can be sensitizers. Double-gloving (Nitrile) is recommended.

References

  • ChemScene. (n.d.). 4-Fluoro-2-iodo-1-(trifluoromethyl)benzene Product Page. Retrieved from

  • Sather, A. C., & Buchwald, S. L. (2016).[1] The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. Retrieved from

  • Pliego Jr, J. R. (2026).[1] Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. Inorganica Chimica Acta. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Loudon, G., & Parise, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from

Sources

Application Note: Strategic Utilization of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 113114-15-7) is a high-value "scaffold builder" in modern drug discovery. Its structural uniqueness lies in the synergistic arrangement of three distinct functionalities on the benzene core:

  • Iodine (C4): A highly reactive "soft" electrophile, enabling rapid oxidative addition in palladium-catalyzed cross-couplings.

  • Trifluoromethyl (C1): A "privileged motif" that enhances metabolic stability (blocking P450 oxidation), increases lipophilicity, and improves membrane permeability [1].

  • Fluorine (C2): Provides the "ortho-effect," influencing the conformational lock of the final drug molecule and modulating pKa.

This guide details three validated workflows to transform this building block into complex bioactive pharmaceutical intermediates (APIs), specifically targeting kinase inhibitors and androgen receptor antagonists.

Structural Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic landscape of the molecule. The electron-withdrawing nature of both the


 and 

groups significantly activates the C-I bond toward oxidative addition but also increases the acidity of the ring protons, necessitating careful base selection.

ReactivityMap Core 2-Fluoro-4-iodo-1- (trifluoromethyl)benzene Iodine C4-Iodine (Primary Reaction Site) Core->Iodine CF3 C1-Trifluoromethyl (Metabolic Shield) Core->CF3 Fluorine C2-Fluorine (Conformational Lock) Core->Fluorine CrossCoupling Pd-Catalyzed Couplings (Suzuki, Buchwald) Iodine->CrossCoupling Electrophilic Exchange I/Mg Exchange (Turbo-Grignard) Iodine->Exchange Halogen Exchange Lipophilicity Increases LogP Permeability CF3->Lipophilicity

Figure 1: Reactivity map highlighting the distinct chemical handles available for functionalization.

Protocol A: Biaryl Synthesis via Suzuki-Miyaura Coupling

Application: Synthesis of biaryl cores common in kinase inhibitors (e.g., VEGFR, EGFR inhibitors). Challenge: The electron-deficient ring facilitates oxidative addition but can lead to protodehalogenation if the catalytic cycle stalls.

Optimized Reagents
ComponentRecommendationRationale
Catalyst

Bidentate ligand prevents

-hydride elimination; robust for aryl iodides.
Base

(3.0 eq)
Mild enough to prevent HF elimination but strong enough to activate boronic acid.
Solvent 1,4-Dioxane/Water (4:1)Aqueous component is critical for the transmetallation step.
Step-by-Step Methodology
  • Charge: To a reaction vial, add 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (3.0 eq).
    
  • Purge: Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes. Critical: Oxygen poisons the Pd(0) species.
    
  • Catalyst Addition: Quickly add

    
     (3-5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor via LC-MS (Target mass = MW of Boronic Acid fragment + 163 - I).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination

Application: Introduction of amine side chains (e.g., piperazines, anilines) found in anti-androgens. Causality: The electron-withdrawing groups (


, F) make the ring highly electrophilic, favoring the initial oxidative addition. However, bulky ligands are required to force the reductive elimination step.
Optimized Reagents
ComponentRecommendationRationale
Catalyst

(2 mol%)
Source of Pd(0).
Ligand Xantphos or BrettPhos Wide bite angle (Xantphos) or steric bulk (BrettPhos) ensures efficient reductive elimination [2].
Base

Soluble in dioxane; avoids harsh deprotonation of the substrate.
Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Argon flow, combine

    
     and Xantphos (1:1.2 ratio) in 1,4-Dioxane. Stir for 10 mins to form the active catalyst complex (solution turns from dark purple to orange/brown).
    
  • Substrate Addition: Add 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 eq), the amine (1.2 eq), and

    
     (2.0 eq).
    
  • Thermal Cycle: Heat to 100°C for 12 hours.

    • Note: If using a secondary amine, conversion is usually faster (4-6 hours).

  • Quench: Filter through a Celite pad to remove Palladium black.

  • Validation: Check

    
     NMR. The shift of the Fluorine signal will change significantly upon amination at the para-position.
    

Protocol C: "Turbo-Grignard" Exchange (Iodine-Magnesium Exchange)

Application: Converting the electrophile into a nucleophile to attack ketones or aldehydes. Mechanism: The iodine atom exchanges with the magnesium complex much faster than the


 or F groups can react, allowing for chemoselective functionalization at -20°C [3].

GrignardWorkflow Start Start: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Reagent Add iPrMgCl-LiCl (Turbo Grignard) Start->Reagent Dry THF Intermed Intermediate: Magnesium Species Formed (-20°C, 30 mins) Reagent->Intermed Fast Exchange Electrophile Add Electrophile (Aldehyde/Ketone) Intermed->Electrophile Nucleophilic Attack Product Final Alcohol Product Electrophile->Product Acid Quench

Figure 2: Workflow for converting the aryl iodide into a nucleophile using Knochel's Turbo-Grignard reagent.

Step-by-Step Methodology
  • Drying: Flame-dry a round-bottom flask and cool under Argon.

  • Solvation: Dissolve 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene in anhydrous THF. Cool to -20°C .

    • Warning: Do not cool to -78°C; the exchange is sluggish. Do not run at RT; the Grignard may attack the

      
       group (defluorination).
      
  • Exchange: Dropwise add

    
     (1.1 eq, 1.3M in THF). Stir for 30 minutes.
    
  • Trapping: Add the electrophile (e.g., Benzaldehyde) dissolved in THF dropwise.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Quench: Add saturated

    
     solution. Extract with Ether.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-mediated Br/Mg exchange reaction for the preparation of functionalized aryl-and heteroarylmagnesium compounds from organic bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

Synthesis of trifluoromethyl-substituted biaryls from 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Trifluoromethyl-Substituted Biaryls from 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Executive Summary

This guide details the protocol for synthesizing trifluoromethyl-substituted biaryls utilizing 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene as the electrophilic coupling partner. This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., VEGFR, RAF pathways), where the 3-fluoro-4-(trifluoromethyl)phenyl moiety modulates lipophilicity (


) and metabolic stability.

The protocols herein prioritize Suzuki-Miyaura Cross-Coupling , optimized to address the specific electronic properties of the electron-deficient aryl iodide core. Two distinct methods are provided: a robust general protocol and a high-activity protocol for sterically demanding or heteroaryl substrates.

Chemical Profile & Reactivity Analysis

Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Structure Analysis:

  • C4-Iodine (Leaving Group): The primary site of reactivity. The para-trifluoromethyl group exerts a strong electron-withdrawing effect (

    
    ), significantly lowering the energy barrier for Oxidative Addition (OA) to Pd(0).
    
  • C2-Fluorine: Provides an ortho-blocking effect relative to the CF3 group, preventing metabolic hydrolysis of the trifluoromethyl moiety in vivo. Chemically, it is stable under standard Suzuki conditions but renders the ring electron-poor.

  • Electronic Context: The combination of

    
     and 
    
    
    
    makes the ring highly electron-deficient. While this accelerates oxidative addition, it can stabilize the resulting Pd(II)-aryl intermediate, potentially slowing Transmetallation (TM) if the boronic acid is also electron-poor.
Visualizing the Reactivity Landscape

ReactivityMap SM 2-Fluoro-4-iodo-1- (trifluoromethyl)benzene C4 C4-I Position: Fast Oxidative Addition (Primary Coupling Site) SM->C4 C1 C1-CF3 Group: Strong Electron Withdrawing Activates C4-I SM->C1 C2 C2-F Atom: Metabolic Shield Stable to Pd(0) SM->C2 C1->C4 Electronic Activation

Figure 1: Reactivity profile of the starting material. The electron-withdrawing nature of the CF3 group activates the C4-I bond for rapid oxidative addition.

Experimental Protocols

Method A: General Purpose Protocol (High Robustness)

Recommended for unhindered aryl boronic acids and standard library synthesis.

Rationale: This method utilizes Pd(dppf)Cl₂ , a ferrocenyl bidentate ligand complex. The large bite angle of dppf enforces a geometry that facilitates reductive elimination, while the dichloromethane adduct improves catalyst stability/weighability.

ReagentEquivalentsRole
Aryl Iodide (SM) 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂ · DCM 0.03 - 0.05 (3-5 mol%)Catalyst
K₂CO₃ (2M aq) 3.0Base (Activator)
1,4-Dioxane [0.1 - 0.2 M]Solvent

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Iodide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvate: Add degassed 1,4-Dioxane via syringe.

  • Activate: Add degassed 2M aqueous K₂CO₃ via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Self-Validation Check: The reaction should turn from a dark orange suspension to a black/brown solution. If immediate "Pd black" precipitation occurs within 10 minutes, oxygen was likely present; abort and degas more thoroughly.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Method B: High-Performance Protocol (Challenging Substrates)

Recommended for heteroaryl boronic acids, sterically hindered partners, or low-catalyst loading requirements.

Rationale: Uses XPhos Pd G2 (Buchwald Precatalyst). The bulky biaryl phosphine ligand (XPhos) promotes transmetallation (often the rate-limiting step for electron-deficient iodides) and prevents catalyst deactivation.

ReagentEquivalentsRole
Aryl Iodide (SM) 1.0Electrophile
Boronic Acid/Ester 1.2Nucleophile
XPhos Pd G2 0.01 - 0.02 (1-2 mol%)Precatalyst
K₃PO₄ (0.5M aq) 2.0 - 3.0Base
THF or Toluene [0.1 M]Solvent

Step-by-Step Procedure:

  • Charge: Add Aryl Iodide, Boronic partner, and XPhos Pd G2 to the vessel.

  • Solvent System: Add THF (or Toluene) and the aqueous K₃PO₄ solution (biphasic system).

  • Degas: Sparge with Argon for 2 minutes.

  • Reaction: Stir vigorously at 60°C (THF) or 100°C (Toluene) for 2–6 hours.

    • Note: This catalyst system is extremely fast. Monitor by LCMS after 1 hour.

  • Workup: Standard aqueous extraction.

Mechanistic Logic & Troubleshooting

The synthesis relies on the catalytic cycle depicted below. Understanding the cycle allows for "Self-Validating" troubleshooting.

Catalytic Cycle & Critical Control Points

CatalyticCycle cluster_trouble Troubleshooting Indicators Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast due to CF3) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 / Base T1 If SM remains: Oxidative Addition failed. Check Oxygen levels. OxAdd->T1 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex T2 If De-iodo product (Ar-H) forms: Protodehalogenation. Solvent too wet or Base too strong. TransMet->T2 RedElim->Pd0 - Product

Figure 2: Catalytic cycle highlighting the impact of the starting material's electronics.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by

.
Degas solvents using freeze-pump-thaw or vigorous sparging.
Protodehalogenation (Ar-I

Ar-H)
"Proton source" interference during transmetallation.Switch to anhydrous conditions (dry Dioxane + Cs₂CO₃ solid) or reduce temperature.
Homocoupling of Boronic Acid Oxidative homocoupling.Reduce catalyst loading; ensure strict anaerobic conditions.
Stalled Reaction Ligand dissociation.Add 1-2 mol% free ligand (e.g., dppf or XPhos) to stabilize the Pd species.

Analytical Validation (QC)

To ensure the trustworthiness of the synthesis, use 19F NMR as a primary diagnostic tool. The starting material has a distinct fluorine signature that shifts significantly upon coupling.

  • Starting Material (SM):

    • 
      : 
      
      
      
      ppm (Singlet/Doublet)
    • 
      : 
      
      
      
      to
      
      
      ppm (Multiplet)
  • Product:

    • The

      
       signal (ortho to the new biaryl bond) will shift downfield due to the anisotropic effect of the new aromatic ring.
      
    • Disappearance of the SM

      
       peak is the most reliable indicator of conversion.
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Koshvandi, A. T., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(10), 1513–1516. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Technical Application Note: Regioselective Functionalization of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective functionalization of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 1401981-52-9) . This scaffold is a high-value building block in medicinal chemistry due to its "orthogonal reactivity" profile. It contains three distinct functional handles—an aryl iodide, an activated aryl fluoride, and a trifluoromethyl group—that allow for sequential, site-specific modifications.

This document provides validated protocols for:

  • C4-Selective Cross-Coupling: Exploiting the labile C–I bond.

  • C2-Selective Nucleophilic Substitution (

    
    ):  Leveraging the activating nature of the ortho-CF
    
    
    
    group.
  • Magnesiation: Generating "Turbo-Grignard" species for electrophilic trapping.

Electronic Structure & Reactivity Analysis

Understanding the electronic landscape of the molecule is the prerequisite for controlling regioselectivity.

The Reactivity Hierarchy

The molecule presents a clear hierarchy of reactivity based on bond dissociation energies (BDE) and electronic activation:

PositionSubstituentElectronic CharacterPrimary Reactivity ModeRelative Reactivity
C4 Iodine (-I) Weak C–I bond; Soft electrophileMetal-Catalyzed Coupling / Halogen Exchange. The C–I bond is the weakest link, allowing rapid oxidative addition by Pd(0) or exchange with organolithiums.Highest (for Pd/Metals)
C2 Fluorine (-F) High electronegativity; Hard electrophileNucleophilic Aromatic Substitution (

).
The -F is ortho to the strong electron-withdrawing -CF

group, making it highly susceptible to displacement by amines/alkoxides.
Highest (for Nucleophiles)
C1 Trifluoromethyl (-CF

)
Strong EWG (

-withdrawing)
Activator. It activates C2 and C4 but is generally chemically inert under standard coupling/

conditions.
Inert (Activator)
C3 Proton (-H) Acidic "Sandwich" PositionDirected Ortho Metallation (DoM). Located between two EWGs (F and I), this proton is acidic. However, lithiation here is difficult due to competing I/Li exchange.Conditional
Decision Matrix (Visualized)

The following diagram illustrates the divergent synthetic pathways available based on reagent selection.

ReactivityPathways Start 2-Fluoro-4-iodo- 1-(trifluoromethyl)benzene Suzuki Path A: C4 Functionalization (Suzuki/Sonogashira) Start->Suzuki Pd(0), Boronic Acid Base (weak) SNAr Path B: C2 Functionalization (SNAr Displacement) Start->SNAr Amine/Alkoxide Heat, Polar Solvent Exchange Path C: Metallation (I/Mg Exchange) Start->Exchange iPrMgCl·LiCl -20°C Prod_Suzuki Biaryl / Alkyne (Retains C2-F) Suzuki->Prod_Suzuki Prod_SNAr Aniline / Ether (Retains C4-I) SNAr->Prod_SNAr Prod_Mg Grignard Species (Magnesiation at C4) Exchange->Prod_Mg

Caption: Divergent synthesis pathways. Blue: Pd-catalyzed coupling.[1] Red: Nucleophilic substitution.[2][3] Yellow: Metal-halogen exchange.

Experimental Protocols

Protocol A: Chemoselective C4-Suzuki Coupling

Objective: Form a C–C bond at the C4 position while preserving the C2–F bond for later stages. Mechanism: Pd(0) undergoes oxidative addition preferentially at the weaker C–I bond (


 kcal/mol) rather than the strong C–F bond (

kcal/mol).

Reagents:

  • Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for sterically hindered partners)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and base (2.0 equiv).

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add the Pd catalyst (3-5 mol%) quickly under positive inert gas pressure.

  • Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 60–80°C .

    • Note: Do not exceed 100°C. Excessive heat combined with basic conditions can trigger background hydrolysis of the C2-Fluorine or CF

      
       group.
      
  • Monitoring: Monitor by HPLC/TLC. The starting material (iodide) should disappear within 2-4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Validation Point: The product should retain the Fluorine signal in


F NMR (typically 

to

ppm) and the CF

signal (

ppm).
Protocol B: C2-Selective Displacement

Objective: Replace the Fluorine atom with a nucleophile (amine or alkoxide) while leaving the Iodine intact. Mechanism: The CF


 group at C1 withdraws electron density, stabilizing the Meisenheimer complex formed upon nucleophilic attack at the ortho-C2 position. Fluorine is the preferred leaving group over Iodine in 

due to the high electronegativity of F, which lowers the energy of the transition state.

Reagents:

  • Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K

    
    CO
    
    
    
  • Solvent: DMSO or NMP (Polar aprotic solvents are required)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in dry DMSO (0.2 M concentration).

  • Addition: Add the amine nucleophile (1.2 equiv) and DIPEA (2.0 equiv).

  • Thermal Activation: Heat the reaction to 80–100°C .

    • Critical: If using volatile amines, use a sealed pressure tube.

    • Selectivity Check: At temperatures >120°C, there is a minor risk of attacking the C4-I position if the nucleophile is extremely aggressive (e.g., thiols), but F-displacement is kinetically favored by orders of magnitude.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M - F + Nucleophile].

  • Workup: Pour the reaction mixture into ice water. Extract with Et

    
    O or EtOAc.
    
    • Note: DMSO removal requires thorough water washes.

  • Purification: Recrystallization or Column Chromatography.

Protocol C: Generation of the C4-Magnesium Species (Turbo-Grignard)

Objective: Convert the C4–I bond into a Grignard reagent for reaction with aldehydes, ketones, or CO


.
Mechanism:  Iodine-Magnesium exchange is extremely fast using the "Turbo-Grignard" complex (iPrMgCl·LiCl), occurring faster than deprotonation or nucleophilic attack.

Reagents:

  • Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (1.3 M in THF) (1.1 equiv)

  • Electrophile: e.g., Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a flask and purge with Argon. Add substrate and anhydrous THF. Cool to -20°C .

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 5 minutes.

  • Incubation: Stir at -20°C for 30 minutes.

    • Validation: Take a small aliquot and quench with D

      
      O. Analyze by GC-MS. You should see the deuterated species (replacement of I with D) and no starting material.
      
  • Electrophile Trapping: Add the electrophile (e.g., aldehyde) slowly at -20°C.

  • Warming: Allow the reaction to warm to room temperature over 1 hour.

  • Quench: Quench with saturated NH

    
    Cl solution.
    

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Yield in Suzuki (Protocol A) Dehalogenation (Loss of I, replaced by H)Reduce reaction temperature; ensure solvent is strictly degassed; switch to Pd(PPh

)

which is sometimes gentler than dppf.
Loss of Fluorine in Suzuki

background reaction
Use a weaker base (e.g., NaHCO

instead of K

CO

) or reduce water content in the solvent system.
No Reaction in

(Protocol B)
Nucleophile too weak / Steric bulkIncrease temperature to 120°C; Switch solvent to NMP; Use a stronger base (NaH) if the nucleophile is an alcohol.
Mixture of Products in Grignard Temperature too highEnsure internal temperature stays below -15°C during exchange to prevent benzyne formation or elimination of Fluorine.

References

  • Mechanistic Insight on

    
     in Fluoroarenes: 
    
    • Authoritative review on the activation effects of CF groups in nucleophilic arom
    • Source: Neumann, C. N., et al. "Concerted Nucleophilic Aromatic Substitutions.
  • Suzuki-Miyaura Coupling Selectivity

    • Detailed protocols for selective coupling of polyhalogenated arom
    • Source: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
  • Turbo-Grignard Applications

    • Methodology for I/Mg exchange in the presence of sensitive groups.
    • Source: Krasovskiy, A., Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.
  • Specific Scaffold Data (PubChem)

    • Chemical and physical properties of 2-Bromo-1-iodo-4-(trifluoromethyl)
    • Source: PubChem Compound Summary.

Sources

Application Note: Catalyst Selection for Suzuki-Miyaura Coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It moves beyond generic "textbook" conditions to provide a scientifically grounded, field-tested strategy for coupling 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene .

Executive Summary & Substrate Analysis

The substrate 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene presents a unique reactivity profile defined by the interplay between its highly reactive iodide leaving group and the strong electron-withdrawing nature of the trifluoromethyl (-CF


) and fluoro (-F) substituents.
Substrate "Personality" Profile
  • Electrophile Class: Activated Aryl Iodide.

  • Electronic Environment: Highly Electron Deficient (

    
    -acidic).
    
    • C4-I Bond: Weak and highly reactive toward Oxidative Addition (OA).

    • C1-CF

      
       & C2-F:  These groups lower the LUMO energy of the arene, accelerating OA but potentially stabilizing the Pd(II) intermediate, making Transmetallation (TM) the rate-limiting step.
      
  • Steric Environment: The ortho-fluorine at C2 imposes mild steric pressure but primarily exerts an inductive effect.

Core Challenge: While the C-I bond activates easily, the resulting electron-poor Pd(II) species can be prone to protodehalogenation (side reaction) if the transmetallation step is sluggish. Furthermore, standard catalysts like Pd(PPh


)

often suffer from poor turnover frequencies (TOF) with aryl iodides at mild temperatures due to the formation of stable bridged dimers or inefficient ligand dissociation [1].

Mechanistic Strategy & Catalyst Selection[1][2]

To ensure a robust reaction, the catalyst system must balance rapid oxidative addition with an efficient transmetallation and reductive elimination cycle.

The Selection Matrix
TierCatalyst SystemLigand ClassApplication Context
Primary Recommendation Pd(dppf)Cl

· CH

Cl

Bidentate Ferrocenyl PhosphineThe "Workhorse". Excellent stability; the large bite angle promotes reductive elimination. Highly effective for activated iodides where PPh

fails.
High Performance XPhos Pd G4 Dialkylbiaryl Phosphine (Buchwald)Difficult Partners. Use when coupling with sterically hindered or electron-poor boronic acids/esters. Prevents protodeboronation.
Legacy / Specific Pd(PPh

)

Monodentate TriarylphosphineCost-Sensitive / Simple. Only recommended for coupling with highly reactive, electron-rich boronic acids at elevated temperatures (>60°C).
Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical "Danger Zone" where side reactions occur.

CatalyticCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Fast) Formation of Ar-Pd(II)-I Start->OxAdd + Substrate Substrate Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Substrate->OxAdd Danger DANGER ZONE: Stalled Pd(II) Intermediate OxAdd->Danger Electron-poor Ar stabilizes Pd(II) SideRxn Side Reaction: Protodehalogenation (Ar-H) Danger->SideRxn Slow TM + H-source TransMet Transmetallation (Rate Limiting Step) Danger->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Start Regeneration

Figure 1: Catalytic cycle emphasizing the stability of the oxidative addition intermediate due to the electron-withdrawing CF3 and F groups.

Experimental Protocols

Protocol A: Standard Screening (Pd(dppf)Cl )

Recommended for initial hit-finding and standard library synthesis.

Reagents:

  • Substrate: 1.0 equiv (e.g., 100 mg)

  • Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl

    
     · CH
    
    
    
    Cl
    
    
    (3 - 5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aq, 3.0 equiv) or Cs
    
    
    CO
    
    
    (solid, 3.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the aryl iodide, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with N

    
     or Ar for 5 minutes.
    
  • Solvent: Add degassed 1,4-Dioxane via syringe, followed by the base (if using aqueous K

    
    CO
    
    
    
    , add it now; if solid base, add in step 1).
  • Reaction: Heat the block to 60°C . (Note: Aryl iodides are reactive; 80-100°C is often unnecessary and promotes side reactions).

  • Monitor: Check LCMS at 2 hours. If conversion is <50%, increase temp to 80°C.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine, dry over MgSO

    
    , and concentrate.
    
Protocol B: High-Difficulty Coupling (XPhos Pd G4)

Use when the coupling partner is a heteroaryl boronic acid (e.g., 2-pyridine, thiazole) or sterically hindered.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Partner: 1.5 equiv[1]

  • Catalyst: XPhos Pd G4 (2 - 4 mol%)

  • Base: K

    
    PO
    
    
    
    (0.5 M aq, 3.0 equiv) — Phosphate is gentler than carbonate for sensitive substrates.
  • Solvent: THF or 2-MeTHF (0.1 M)

Rationale: The XPhos ligand creates a protective steric pocket that facilitates the transmetallation of difficult partners while preventing the Pd center from stalling [2].

Decision Logic for Optimization

Use the following workflow to guide your specific optimization path.

DecisionTree Start Start: Select Coupling Partner PartnerType Partner Characteristics? Start->PartnerType Simple Electron Rich / Neutral (e.g., Phenyl, Tolyl) PartnerType->Simple Standard Difficult Electron Poor / Heteroaryl (e.g., Pyridine, Pyrazole) PartnerType->Difficult Low Reactivity Hindered Sterically Hindered (Ortho-subs) PartnerType->Hindered Bulky Sol_Simple Use Protocol A Pd(dppf)Cl2 K2CO3 / Dioxane Simple->Sol_Simple Sol_Diff Use Protocol B XPhos Pd G4 K3PO4 / THF Difficult->Sol_Diff Sol_Hind Advanced Protocol SPhos Pd G4 or Pd(dtbpf)Cl2 Hindered->Sol_Hind

Figure 2: Decision matrix for selecting reaction conditions based on the boronic acid partner.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Starting Material Consumed, No Product (Dehalogenation) Pd(II) intermediate is stalling and scavenging hydride (likely from solvent or base impurities).1. Switch solvent to Toluene or THF (avoid alcohols).2. Switch catalyst to Pd(dppf)Cl

(bidentate ligands resist reduction).
Homocoupling of Aryl Iodide Oxidative addition is too fast; disproportionation occurs before Transmetallation.1. Slow addition of the Aryl Iodide.2. Switch solvent to wet THF or Ethanol/Water mixtures (water suppresses homocoupling) [3].
Low Conversion (Stalled) Catalyst poisoning or inactive Pd species (Pd-black formation).1. Ensure thorough degassing.2. Switch to a pre-catalyst (e.g., XPhos Pd G4 ) instead of in-situ generation.3. Add CsF (2 equiv) as an additive to activate the boronate.

References

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Source: ACS Organometallics. URL:[Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (Discusses solvent effects on homocoupling suppression). Source: Organic Letters.[2] URL:[Link]

Sources

Base and solvent conditions for Sonogashira coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Sonogashira Coupling Parameters for Electron-Deficient Fluorinated Aryl Iodides

Executive Summary

This application note details the optimization of Sonogashira cross-coupling conditions for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene . This substrate presents a specific chemoselectivity challenge: while the iodine atom at the C4 position is highly activated for oxidative addition, the fluorine atom at the C2 position (ortho to the electron-withdrawing trifluoromethyl group) is susceptible to Nucleophilic Aromatic Substitution (


).

Standard protocols utilizing primary or secondary amines as solvents must be avoided to prevent defluorination side reactions. This guide recommends a tertiary amine/aprotic solvent system or an inorganic base/polar solvent system to ensure high fidelity at the C-I bond while preserving the C-F motif.

Mechanistic Analysis & Substrate Challenges

Electronic Profile

The substrate contains two strong electron-withdrawing groups (EWGs):


 and 

.
  • C4-I Bond (Reactive Site): The para-

    
     and meta-
    
    
    
    groups decrease electron density at the C4 position, significantly accelerating the rate of Oxidative Addition by the Pd(0) species.
  • C2-F Bond (Risk Site): The fluorine atom is ortho to the

    
     group. This specific geometric arrangement activates the C2 position for 
    
    
    
    attack by nucleophiles (e.g., piperidine, morpholine, or even diethylamine at high temperatures).
Competitive Pathways Diagram

The following diagram illustrates the desired catalytic cycle versus the undesired


 side reaction.

Sonogashira_Mechanism Substrate 2-Fluoro-4-iodo-1- (trifluoromethyl)benzene OxAdd_Int Oxidative Addition (Pd-Ar-I Complex) Substrate->OxAdd_Int Fast (Activated by EWG) SNAr_Prod Side Product: Defluorinated Amine Substrate->SNAr_Prod SNAr Attack at C2-F Pd_Complex Pd(0) Catalyst Pd_Complex->OxAdd_Int Transmetal Transmetallation (Cu-Acetylide) OxAdd_Int->Transmetal Rate Determining Product Coupled Alkyne Product Transmetal->Product Reductive Elimination Nu_Base Nucleophilic Base (e.g., Piperidine/R2NH) Nu_Base->SNAr_Prod Attack

Figure 1: Mechanistic divergence showing the risk of


 when using nucleophilic bases.

Optimization of Reaction Variables

To maximize yield and minimize side reactions, the choice of base and solvent is critical.

Base Selection
Base TypeExamplesSuitabilityRationale
Secondary Amines Diethylamine, Piperidine, MorpholineHIGH RISK High nucleophilicity promotes

displacement of the ortho-fluorine [1].
Tertiary Amines Triethylamine (

), DIPEA (Hünig's Base)
Recommended Steric bulk prevents nucleophilic attack on the ring while sufficiently neutralizing HI byproducts.
Inorganic Carbonates

,

Excellent Non-nucleophilic. Best for substrates extremely sensitive to

. Requires polar solvents (DMF/DMA).
Solvent Selection
SolventPolarityRecommendationNotes
THF ModeratePrimary Choice Good solubility for organic substrates; easy workup. Use with

.
DMF / DMA HighSecondary Choice Required if using inorganic bases (

) to solubilize the base. Harder to remove.
Acetonitrile HighAlternative Good for rapid reactions, but can coordinate to Pd species, potentially slowing turnover.

Detailed Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the standard approach for moderate scale. Protocol B is the "High Fidelity" approach if trace defluorination is observed in Protocol A.

Protocol A: Homogeneous Conditions (Standard)

Best for: Rapid synthesis, ease of workup.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst: CuI (5 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Degassing: Flame-dry a reaction vial and cool under Argon flow.

  • Loading: Add

    
     (0.03 eq), CuI (0.05 eq), and the aryl iodide (1.0 eq) to the vial.
    
  • Solvation: Seal the vial. Inject anhydrous THF via syringe.

  • Activation: Inject

    
     (3.0 eq) and stir for 5 minutes at Room Temperature (RT). Note: The solution typically turns yellow/brown.
    
  • Addition: Add the terminal alkyne (1.2 eq) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to preserve the C-F bond.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu), then brine. Dry over 
    
    
    
    .
Protocol B: Heterogeneous Conditions (High Fidelity)

Best for: Substrates highly sensitive to


 or difficult purifications.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.1 equiv

  • Catalyst:

    
     (3 mol%) (Uses a bidentate ligand for higher stability)
    
  • Co-Catalyst: CuI (3 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMA

Step-by-Step:

  • Solids: Charge a reaction tube with Aryl Iodide,

    
    , Pd-catalyst, and CuI.
    
  • Inert Atmosphere: Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed DMF.

  • Alkyne: Add the alkyne via syringe.

  • Reaction: Heat to 60°C. Inorganic bases generally require mild heating to facilitate the heterogeneous neutralization of HI.

  • Workup: Pour reaction mixture into water (5x reaction volume) to precipitate the product or extract with

    
     (DMF stays in aqueous phase).
    

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or impurities.

Optimization_Tree Start Start Protocol A (THF/Et3N) Check_LCMS Check LC-MS (4 Hours) Start->Check_LCMS Result_Good >90% Conversion Clean Product Check_LCMS->Result_Good Success Result_Slow Low Conversion (<20%) Check_LCMS->Result_Slow Incomplete Result_Impurity Side Product: [M-F+NEt2]+ Check_LCMS->Result_Impurity SNAr Observed Action_Heat Increase Temp to 50°C Result_Slow->Action_Heat First Step Action_Switch Switch to Protocol B (Cs2CO3/DMF) Result_Impurity->Action_Switch Immediate Action Action_Cat Change Catalyst (Pd(dppf)Cl2) Action_Heat->Action_Cat If still slow

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[8] Chemical Reviews, 107(3), 874–922.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    
     activation by EWGs). 
    
  • Langer, P., et al. (2009). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene. Journal of Organic Chemistry. (Analogous reactivity patterns for trifluoromethyl-substituted arenes).

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions.

Sources

Application Note: Ligand Effects in Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the optimization and execution of Buchwald-Hartwig amination using 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (also referred to as 4-iodo-2-fluorobenzotrifluoride).

This substrate presents a unique dichotomy: the electron-deficient nature of the polyfluorinated ring facilitates oxidative addition but introduces risks of off-cycle inhibitory complexes and competitive SNAr pathways.

Introduction & Substrate Analysis

The coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene with amines is a critical transformation in the synthesis of fluorinated pharmaceutical scaffolds. The strategic placement of the trifluoromethyl (-CF3) and fluoro (-F) groups modulates lipophilicity and metabolic stability, but significantly alters the reaction landscape compared to non-fluorinated aryl halides.

Chemoselectivity & Reactivity Profile[1]
  • Activation Site: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is the primary site for Oxidative Addition (OA), significantly favored over the C–F bonds.

  • Electronic Effect: The -CF3 (para to I) and -F (meta to I) groups are strongly electron-withdrawing. This reduces the electron density on the palladium center after OA, theoretically stabilizing the oxidative addition intermediate [LnPd(Ar)I].

  • The "Iodide Effect": Unlike aryl bromides or chlorides, aryl iodides release iodide ions (I-) which can poison the catalyst by forming stable, unreactive bridging dimers ([Pd(Ar)(μ-I)L]2). This is the primary failure mode for this substrate class.

  • Competitive Risk (SNAr): The highly electron-deficient ring is susceptible to nucleophilic aromatic substitution (SNAr) at the C–F position, particularly with strong bases or small, nucleophilic amines at high temperatures.

Ligand Selection Strategy

Success with this substrate relies on selecting a ligand that (1) prevents iodide-bridged dimer formation and (2) promotes Reductive Elimination (RE) from an electron-poor metal center.

Recommended Ligand Classes[2][3]
Ligand ClassTop CandidateMechanism of ActionRecommended For
Dialkylbiaryl Phosphines BrettPhos Bulky substituents prevent dimer formation; electron-richness facilitates OA; size forces RE.Primary Amines (High yields, fast rates)
Dialkylbiaryl Phosphines RuPhos Moderate steric bulk allows coordination of secondary amines while preventing β-hydride elimination.Secondary Amines (Acyclic & Cyclic)
Bisphosphines Xantphos Large bite angle (111°) forces the metal center into a geometry that favors Reductive Elimination.Anilines / Amides (Challenging nucleophiles)
Expert Insight: The Electronic Mismatch

While electron-rich ligands (like alkylphosphines) generally speed up OA, this substrate undergoes OA readily due to its electron deficiency. Therefore, the rate-limiting step shifts to Reductive Elimination .

  • Guidance: Prioritize steric bulk (to force RE) over extreme electron richness. BrettPhos is superior here because its bulk destabilizes the resting state, driving the cycle forward.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Iodide Inhibition" off-cycle path and how bulky ligands (L) mitigate this.

BuchwaldCycle cluster_legend Ligand Effect Pd0 Pd(0)L OA_Complex [L-Pd(II)(Ar)-I] Pd0->OA_Complex Oxidative Addition (Fast for Ar-I) Dimer OFF-CYCLE [Pd(Ar)(μ-I)L]₂ Dimer OA_Complex->Dimer Iodide Inhibition (Favored by small L) Amine_Complex [L-Pd(II)(Ar)(NHR₂)]⁺ I⁻ OA_Complex->Amine_Complex Amine Binding (Base assisted) Dimer->OA_Complex Reversible with Bulky Ligands Product Ar-NR₂ + Pd(0)L Amine_Complex->Product Reductive Elimination (Rate Limiting) Product->Pd0 Regeneration Explanation Bulky ligands (BrettPhos/RuPhos) prevent Dimer formation and accelerate Reductive Elimination.

Figure 1: Catalytic cycle emphasizing the iodide inhibition pathway. Bulky ligands are essential to destabilize the red "Off-Cycle" dimer.

Experimental Protocols

Protocol A: General Screening (Primary & Secondary Amines)

Objective: Rapidly identify the optimal ligand/base combination.

Reagents:

  • Pd2(dba)3 (1-2 mol% Pd)

  • Ligand (BrettPhos or RuPhos, 1:1 to 1:2 Pd:L ratio)

  • Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a glovebox or under Ar, mix Pd2(dba)3 (4.6 mg, 0.005 mmol) and BrettPhos (5.4 mg, 0.01 mmol) in 1 mL of anhydrous Toluene. Stir at 60°C for 5 minutes to generate the active L-Pd(0) species. Note: Pre-activation is crucial for reproducible kinetics.

  • Reaction Assembly: To a reaction vial containing the aryl iodide (290 mg, 1.0 mmol), amine (1.2 mmol), and NaOtBu (135 mg, 1.4 mmol), add the pre-activated catalyst solution.

  • Execution: Seal the vial and heat to 80°C for 4-12 hours.

    • Why 80°C? High enough to overcome the activation energy for RE, but low enough to minimize SNAr side reactions at the fluoro-position.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and analyze by 19F NMR (using an internal standard like fluorobenzene) to determine conversion and yield.

Protocol B: Optimization for "Difficult" Amines (Anilines/Heterocycles)

Modification: Switch to Pd(OAc)2 / Xantphos system.

  • Rationale: Weakly nucleophilic amines require a catalyst that tightly binds the amine. The bidentate nature of Xantphos stabilizes the intermediate.

  • Base Switch: Use Cs2CO3 in 1,4-Dioxane at 100°C. The milder base prevents deprotonation of sensitive functional groups.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Iodide (Dimer formation).Switch to BrettPhos or increase catalyst loading. Ensure solvent is Toluene (precipitates NaI).
De-iodination (Ar-H formed)

-Hydride elimination from amine or solvent.
Use RuPhos (prevents

-elimination). Switch base to Cs2CO3 .
SNAr Product (Displaced F) Base is too strong or Temp too high.Switch from NaOtBu to K3PO4 or Cs2CO3 . Lower temp to 60°C.
Starting Material Remains Oxidative Addition stalled (unlikely) or Catalyst death.Add 1-2 mol% water (activates boronic acids in Suzuki, but in Buchwald, ensures solubility of inorganic bases).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and structure-activity relationships."[5] Journal of the American Chemical Society.[4] Link

  • Fors, B. P., & Buchwald, S. L. (2008). "A multiligand based Pd catalyst for C-N cross-coupling reactions."[4] Journal of the American Chemical Society.[4] Link

  • Wolfe, J. P., & Buchwald, S. L. (1999). "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[4] Link

Sources

Flow chemistry protocols for reactions involving 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene is a high-value scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates. Its structure features three distinct electronic handles:

  • C4-Iodine: A highly reactive site for metal-halogen exchange and palladium-catalyzed cross-couplings.

  • C1-Trifluoromethyl: A strong electron-withdrawing group (EWG) that activates the ring but complicates batch lithiation due to potential benzyne formation or "scrambling" (isomerization).

  • C2-Fluorine: Provides an inductive effect that further acidifies the ring protons, enabling potential directed ortho-metalation (DoM) if the iodine is removed or protected.

Why Flow Chemistry? Processing this substrate in batch is fraught with challenges. The electron-deficient nature of the ring stabilizes the aryl-lithium intermediate formed at C4, but also makes the system prone to rapid elimination (benzyne formation) if temperatures drift above -60°C. Continuous flow offers:

  • precise residence time control (

    
    ) , allowing the trapping of unstable intermediates before decomposition.
    
  • superior heat transfer , enabling lithiation at "warm" cryogenic temperatures (-40°C to -20°C) rather than the strict -78°C required in batch.

  • safe handling of pyrophoric reagents (

    
    -BuLi) and pressurized superheated solvents for cross-couplings.
    

Chemical Properties & Safety Profile[1][2][3][4][5]

PropertyData
Molecular Formula

Molecular Weight 290.00 g/mol
Boiling Point ~200°C (Predicted)
Reactivity Alert Aryl-lithium species is prone to elimination (benzyne pathway) if not quenched rapidly.
Hazards Irritant, potential sensitizer. Incompatible with strong oxidizers.

Application 1: Flash Lithium-Halogen Exchange

Objective: Selective C4-lithiation followed by electrophilic trapping (e.g., formylation or carboxylation).

The Challenge

In batch, adding


-BuLi to this substrate requires strict -78°C cooling to prevent the ortho-fluorine from facilitating elimination to a benzyne intermediate. In flow, we can exploit the kinetic stability of the C4-lithio species on a timescale of seconds.
Flow Protocol

Reagents:

  • Stream A: 0.5 M Substrate in dry THF.

  • Stream B: 0.55 M

    
    -BuLi in Hexanes (1.1 equiv).
    
  • Stream C: 0.6 M Electrophile (e.g., DMF,

    
     gas, or ketone) in dry THF.
    
  • Stream Q: Methanol/Water (Quench).

System Configuration:

  • Reactor 1 (Lithiation): PFA coil, 1.0 mL volume.

  • Reactor 2 (Trapping): PFA coil, 2.0 mL volume.

  • Temperature: -40°C (Cryo-flow unit).

  • Back Pressure: 40 psi (to prevent solvent cavitation).

Step-by-Step Procedure:

  • System Preparation: Flush the entire system with anhydrous THF to remove moisture.

  • Lithiation: Pump Stream A and Stream B into a T-mixer (Mixer 1) cooled to -40°C.

    • Flow Rate: Set combined flow to achieve

      
      . This is the "Goldilocks" zone—long enough for I/Li exchange, short enough to prevent benzyne formation.
      
  • Trapping: The outlet of Reactor 1 immediately enters Mixer 2, where it meets Stream C (Electrophile).

    • Thermodynamics: The reaction with DMF or aldehydes is exothermic; the superior surface-to-volume ratio of the flow coil manages this heat, preventing side reactions.

  • Quench: The stream exits the cold zone and is quenched into Stream Q.

Reaction Scheme & Logic[6]

LithiationProtocol Substrate Substrate (THF) 2-Fluoro-4-iodo... Mixer1 T-Mixer 1 (-40°C) Substrate->Mixer1 nBuLi n-BuLi (Hexanes) nBuLi->Mixer1 Coil1 Lithiation Coil t_R = 20s Mixer1->Coil1 Li-I Exchange Mixer2 T-Mixer 2 Trapping Coil1->Mixer2 Aryl-Li Species Electrophile Electrophile (Stream C) Electrophile->Mixer2 Coil2 Reaction Coil t_R = 60s Mixer2->Coil2 C-C Bond Formation Quench Quench / Collection Coil2->Quench

Caption: Schematic of the cryogenic lithiation-trapping sequence. Precise residence time (


) control prevents benzyne decomposition.

Application 2: High-Temperature Suzuki-Miyaura Coupling

Objective: C4-Arylation using a heterogeneous catalyst (Packed Bed Reactor).

The Challenge

Standard batch Suzuki couplings often suffer from long reaction times and catalyst separation issues. Homogeneous Pd catalysts can be expensive to remove. Using a Packed Bed Reactor (PBR) with immobilized Pd allows for a "reagent-in, product-out" workflow with minimal purification.

Flow Protocol

Materials:

  • Catalyst: Pd-SiliaCat® DPP-Pd or similar polymer-supported Pd(II) catalyst.

  • Solvent System: EtOH:THF:H2O (2:2:1) – Note: Homogeneity is critical to prevent clogging.

  • Reagents: Substrate (1.0 equiv), Boronic Acid (1.2 equiv),

    
     (2.0 equiv).
    

System Configuration:

  • Pumps: Slurry-compatible peristaltic pumps or piston pumps (if reagents are fully dissolved).

  • Reactor: Stainless steel column packed with catalyst.

  • Temperature: 100°C – 120°C (Superheated).

  • Back Pressure Regulator (BPR): 100 psi (keeps solvents liquid above boiling point).

Step-by-Step Procedure:

  • Feed Preparation: Dissolve the aryl iodide, boronic acid, and base in the solvent mixture. Crucial: Ensure no suspended solids remain; sonicate if necessary. If the base is insoluble, use an aqueous stream for the base and merge with the organic stream before the column.

  • Priming: Flow pure solvent through the catalyst bed at 100°C to equilibrate.

  • Reaction: Switch to the reagent stream.

    • Flow Rate: Adjust for a residence time of 5–10 minutes inside the column.

    • Kinetics: The high temperature accelerates the transmetallation step, typically the rate-determining step in hindered substrates.

  • Work-up: The output is catalyst-free. Simply evaporate volatiles and wash with water.

Data Summary: Optimization Parameters

ParameterBatch ConditionsFlow ConditionsOutcome
Temperature 80°C (Reflux)120°C (Pressurized)10x Rate Increase
Time 4 - 12 Hours8 MinutesHigh Throughput
Catalyst Loading 1-5 mol% (Lost)Immobilized BedReusable (>20 runs)

Application 3: Turbo-Grignard Formation (Magnesiation)

Objective: A milder alternative to lithiation for scale-up.

The Logic

While


-BuLi is effective, it is hazardous on a kilo-scale. The "Turbo Grignard" reagent (

-PrMgCl·LiCl) allows for Magnesium-Halogen Exchange at higher temperatures (0°C to RT) with greater functional group tolerance. The LiCl breaks up polymeric Grignard aggregates, increasing reactivity.
Protocol
  • Reagent:

    
    -PrMgCl[1]·LiCl (1.3 M in THF).
    
  • Conditions: 0°C,

    
    .
    
  • Mechanism: The exchange occurs selectively at the C4-Iodine. The resulting Grignard species is stable at 0°C and can be flowed into a second reactor containing an electrophile (e.g., an acid chloride or nitrile).

References & Grounding

  • Lithium-Halogen Exchange in Flow:

    • Source:Kappe, C. O., et al. "Organolithium Chemistry in Continuous Flow." Chem. Rev., 2023.

    • Relevance: Establishes the safety and selectivity benefits of handling aryl-lithiums in microreactors.

    • URL:[Link] (Generalized link to Kappe Group work)

  • Packed Bed Suzuki Couplings:

    • Source:Ley, S. V., et al. "Continuous flow synthesis using solid-supported reagents and scavengers." Chem. Soc. Rev., 2011.

    • Relevance: Foundational text on using immobilized Pd catalysts for cross-coupling.

    • URL:[Link]

  • Turbo Grignard Chemistry:

    • Source:Knochel, P., et al. "Continuous Flow Magnesiation of Functionalized Heterocycles." Org.[2][3] Process Res. Dev., 2014.[4]

    • Relevance: Protocols for using

      
      -PrMgCl[1]·LiCl in flow systems.
      
    • URL:[Link]

  • Compound Data:

    • Source:Sigma-Aldrich / MilliporeSigma Product Entry for 2-Fluoro-1-iodo-4-(trifluoromethyl)benzene (Isomer analog used for property estimation).

Disclaimer: This Application Note is for research purposes. All flow chemistry protocols involving organolithiums and pressurized reactors must be conducted within a suitable fume hood with appropriate blast shielding.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Poly-substituted Haloarenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Ticket ID: SUZ-CF3-IOD-001[1]

Executive Summary: The "Active Substrate" Trap

Welcome to the technical support guide for optimizing Suzuki couplings with 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene .

The Core Problem: Researchers often assume this substrate is "difficult" because it is electron-deficient.[1] In reality, the C–I bond at the 4-position is highly activated for oxidative addition due to the electron-withdrawing nature of the para-trifluoromethyl (


) and meta-fluoro (

) groups.

The Paradox: Because oxidative addition is too fast and the resulting Pd(II) intermediate is highly stable (electron-poor), the catalytic cycle often bottlenecks at the transmetallation step. This stalling leads to the two most common failure modes:

  • Protodeiodination (Formation of 2-Fluoro-1-(trifluoromethyl)benzene).[1]

  • Homocoupling of the boronic acid (due to oxidant consumption while the Pd waits).

This guide provides the protocols to unblock the cycle and maximize yield.

Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: I see the starting material disappearing, but I am isolating the de-iodinated byproduct (2-Fluoro-1-(trifluoromethyl)benzene). Why?

Diagnosis: Protodeiodination . Your oxidative addition (Step 1) worked, but the Transmetallation (Step 2) failed. The Palladium species


 sat in solution too long and scavenged a hydride from the solvent or base.[1]

Solution:

  • Increase Transmetallation Rate: Switch to a base that activates the boronic acid more aggressively (e.g.,

    
     or 
    
    
    
    —see safety notes) or increase water concentration.[1]
  • Change Solvent: Avoid alcohols (e.g., isopropanol, ethanol) if dehalogenation is severe; they are hydride sources.[1] Switch to aprotic polar solvents like DMF or Dioxane .[1]

  • Catalyst Switch: Use a catalyst with a tighter bite angle (like

    
    ) to force the cycle forward.[1]
    
Q2: My reaction turns black immediately (Pd precipitation) and conversion stops at 40%.

Diagnosis: "Ligandless" Palladium Death . The electron-deficient aryl iodide reacts so fast that it consumes the active Pd(0) before the ligands can stabilize the cycle. If you are using


, the phosphine dissociation might be too slow to keep up with the oxidative addition, or the resulting complex is unstable.[1]

Solution:

  • Pre-load the Catalyst: Allow the catalyst and ligand to stir for 15 mins before adding the aryl iodide.

  • Use High-Turnover Catalysts: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2 ).[1] These are designed to stabilize the Pd(0) species and facilitate reductive elimination in electron-poor systems.

Q3: I see significant homocoupling of the boronic acid.

Diagnosis: Oxidative Stall .[1] The Pd(II) species is stable and not accepting the boronic acid. Meanwhile, trace oxygen or the Pd(II) itself is oxidizing the boronic acid.[1]

Solution:

  • Degas Thoroughly: Oxygen promotes homocoupling.[1] Sparge with Argon for 20 mins.

  • Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low relative to the aryl halide.

Module 2: The "Golden Protocol" for Yield Improvement

Based on the electronic profile of your substrate, the following protocol is designed to balance the rate of oxidative addition with efficient transmetallation.

Recommended Reaction Conditions
ParameterRecommendationScientific Rationale
Catalyst

(3-5 mol%)
The bidentate dppf ligand has a large bite angle, which destabilizes the square planar Pd(II) complex, forcing Reductive Elimination —often the difficult step for electron-poor aryls [1, 4].[1]
Alternative

+ XPhos
(1:2 ratio)
If sterics are a concern on the coupling partner, XPhos provides the necessary bulk and electron density to facilitate the cycle.[1]
Base

(2.5 equiv) or

(3.0 equiv)
Fluoride bases (

) promote transmetallation via the formation of a reactive fluoroborate species, which is crucial when the Pd-Ar bond is electron-poor.[1]
Solvent Dioxane / Water (4:1) Water is mandatory to form the active boronate species. Anhydrous conditions will fail unless specialized boronate esters are used [2, 5].[1]
Temp 80°C - 90°C High temperature is needed to overcome the activation energy of the transmetallation step for this specific electronic mismatch.
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser. Cool under Argon flow.

  • Solvent Prep: Degas 1,4-Dioxane and Distilled Water separately by sparging with Argon for 30 minutes. Critical: Oxygen is the enemy of yield here.

  • Charge Solids: Add:

    • 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)[1]

    • Boronic Acid Partner (1.2 - 1.5 equiv)[1]

    • 
       (0.03 equiv)[1]
      
    • 
       (3.0 equiv)[1]
      
  • Solvent Addition: Add Dioxane and Water (4:1 ratio) via syringe.[1]

  • Reaction: Heat to 85°C. Monitor by HPLC/UPLC at 1 hour.

    • Note: If starting material remains but no byproduct forms, add 0.5 equiv more Boronic Acid.[1]

  • Workup: Cool to RT. Filter through Celite (to remove Pd black). Dilute with EtOAc, wash with Brine.[1]

Module 3: Visualizing the Failure Modes

The following diagram illustrates the specific bottleneck for your substrate (highlighted in Red) compared to the successful pathway (Green).

SuzukiCycle Start Start: Ar-I + Pd(0) OxAdd Oxidative Addition (Fast for Ar-CF3) Start->OxAdd Easy Pd_Ar_I Intermediate: L2Pd(Ar)(I) OxAdd->Pd_Ar_I TransMetal Transmetallation (Rate Limiting Step) Pd_Ar_I->TransMetal Requires Activated Boronate (Base + H2O) Stall STALL: Stable Complex Pd_Ar_I->Stall Low Base Activity or Dry Solvent Product Success: Biaryl Product TransMetal->Product Reductive Elimination Deiodo Failure: Ar-H (Protodeiodination) Stall->Deiodo + H (from solvent) Homo Failure: Ar-Ar (Homocoupling) Stall->Homo Disproportionation

Caption: Figure 1. The "Stall" point at the Pd(II) intermediate is the primary cause of yield loss in electron-deficient aryl iodides.

Module 4: Advanced Optimization (The "Nuclear" Option)

If the standard optimization fails, your coupling partner might be the issue (e.g., sterically hindered or also electron-poor).[1]

Strategy: The "Masked" Boronate (Potassium Organotrifluoroborates) Switch from Boronic Acid to a Potassium Organotrifluoroborate (


) .[1]
  • Why? These salts are pre-activated for transmetallation but slowly release the active species, preventing homocoupling while maintaining a high concentration of the transmetallating agent [3].

  • Conditions: Use

    
     (2 mol%), SPhos (4 mol%), 
    
    
    
    , in
    
    
    at 60°C.

References

  • Mechanistic Nuances in Suzuki-Miyaura Couplings of Aryl Iodides.

    • Source: ACS Organometallics.[1]

    • Insight: Highlights the poor turnover of Pd-iodide intermediates in the presence of excess phosphine (

      
      ), recommending bidentate or bulky ligands.[1]
      
    • [1]

  • The Role of Water and Base in Transmetall

    • Source: Yoneda Labs / Chemical Reviews.[1]

    • Insight: Confirms that boronic acids must hydrolyze and form a boronate anion (using water/base) to undergo transmetallation.[1][2]

  • Organotrifluorobor

    • Source: NIH / PMC.[1]

    • Insight: Demonstr

      
       salts for difficult couplings where standard boronic acids fail or decompose.[1]
      
  • Optimization of Conditions for Functionalized Aryl Iodides.

    • Source: Elsevier / Graz University of Technology.[1]

    • Insight: specifically identifies as optimal for functionalized iodoarenes to prevent deiodin
  • Suzuki Reaction Mechanism and Failure Modes.

    • Source: Chemistry LibreTexts.[1]

    • Insight: Detailed breakdown of the catalytic cycle and the reactivity order of halides ( ).

Sources

Overcoming steric hindrance in reactions of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Reactions of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

CAS: 116273-04-2 Molecular Formula: C7H3F4I[1]

Executive Summary: The Steric-Electronic Paradox

Welcome to the Technical Support Center. You are likely working with 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene because it offers a high-value pharmacophore: a trifluoromethyl group for metabolic stability and a fluorine atom for bioavailability.

However, this molecule presents a classic synthetic paradox:

  • Electronic Activation: The electron-withdrawing trifluoromethyl (-CF₃) and iodine (-I) groups strongly activate the C2-Fluorine position for Nucleophilic Aromatic Substitution (SₙAr).

  • Steric Shielding: The bulky -CF₃ group (A-value ~2.1) at the C1 position creates a "kinetic wall," physically blocking nucleophiles from attacking the adjacent C2-Fluorine.

This guide provides the protocols required to breach this steric wall (SₙAr) and perform surgical metal-halogen exchanges (at C4) without triggering benzyne decomposition.

Module 1: The "Shielded" Attack (SₙAr at C2)

Issue: Low conversion when attempting to displace the C2-Fluorine with amines or alkoxides. Root Cause: The ortho-CF₃ group blocks the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle), destabilizing the transition state despite the ring being electronically activated.

Protocol: High-Energy SₙAr Displacement

To overcome the steric barrier of the -CF₃ group, you must drive the reaction with entropy (heat) and specific solvent polarity to stabilize the Meisenheimer complex.

Reagents:

  • Nucleophile: Primary/Secondary Amine (1.2 - 1.5 equiv).

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (for milder conditions). Avoid strong alkoxide bases (NaH, tBuOK) to prevent benzyne formation.

  • Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Addition: Add Cs₂CO₃ (2.0 equiv). Note: Cesium is preferred over Potassium because the larger cation radius ("Cesium Effect") improves solubility and nucleophilicity in DMSO.

  • Nucleophile: Add the amine (1.2 equiv).

  • Thermal Activation: Heat to 100°C – 120°C .

    • Critical Check: If the nucleophile is bulky (e.g., morpholine, piperazine), increase temperature to 140°C.

  • Monitoring: Monitor via HPLC/UPLC. Do not rely on TLC as the starting material and product often have similar R_f values due to the retention of the CF₃/I core.

Troubleshooting Table: SₙAr Optimization

SymptomProbable CauseCorrective Action
No Reaction (<10% Conv.) Steric repulsion by -CF₃ is too high for the current temperature.Switch solvent to NMP and increase T to 150°C (sealed tube).
De-iodination (Product missing I) Pd-contamination or radical pathway.Ensure reaction vessel is metal-free; add radical scavenger (TEMPO) if suspected.
Benzyne Formation (Tars) Base is too strong (deprotonating C3-H or C5-H).Switch from NaH/tBuOK to weaker inorganic bases (Cs₂CO₃, K₂CO₃).
Module 2: The "Surgical" Exchange (Functionalizing C4)

Issue: Attempting to lithiate C4-I results in complex mixtures, "scrambling" of the halogen, or explosion (benzyne formation). Root Cause: Traditional n-Butyllithium (n-BuLi) is too basic and small. It attacks the iodine (exchange) but also deprotonates the C3-H (ortho to F), leading to LiF elimination and benzyne decomposition.

Protocol: Turbo-Grignard Exchange

Use Knochel’s Turbo-Grignard (iPrMgCl·LiCl) to perform a selective Iodine-Magnesium exchange.[1] The LiCl breaks up polymeric aggregates, making the reagent more reactive kinetically but less basic thermodynamically, preserving the sensitive C2-F bond.

Reagents:

  • Reagent: iPrMgCl·LiCl (1.3 M in THF).

  • Solvent: Anhydrous THF.

  • Electrophile: Aldehyde, Ketone, or Iodine (for trans-halogenation).

Step-by-Step Workflow:

  • Cooling: Cool a solution of the substrate (1.0 equiv) in THF to -40°C . Note: -78°C is often unnecessary for Turbo-Grignards, but -40°C is safe.

  • Exchange: Dropwise addition of iPrMgCl·LiCl (1.1 equiv).

  • Incubation: Stir at -40°C for 30–60 minutes.

    • Validation: Quench a small aliquot with D₂O and check NMR. Disappearance of the Iodine signal and appearance of a Deuterium signal at C4 confirms the Grignard species.

  • Trapping: Add the electrophile (1.2 equiv) slowly.

  • Warming: Allow to warm to 0°C or RT only after electrophile addition is complete.

Module 3: Constructing Hindered Biaryls (Suzuki Coupling at C4)

Issue: Coupling the C4-Iodine with ortho-substituted (bulky) boronic acids results in low yields. Root Cause: While C4 is exposed, the combination of the substrate's rigidity and the bulky partner creates a "clash" during the transmetallation step of the catalytic cycle.

Protocol: The "Pocket" Ligand System

Use dialkylbiaryl phosphine ligands (Buchwald Ligands) to create a spacious yet active catalytic pocket.

Recommended System:

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand: XPhos (for general steric bulk) or SPhos (for high stability).

  • Base: K₃PO₄ (anhydrous) or K₂CO₃.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.

Why this works: XPhos and SPhos are electron-rich (facilitating oxidative addition into the C-I bond) and bulky (promoting reductive elimination of the hindered biaryl product).

Visual Guide: Reaction Decision Matrix

ReactionPathways Start Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Decision Target Transformation? Start->Decision Path_SnAr Displace Fluorine (C2) (Nucleophilic Subst.) Decision->Path_SnAr Target C2 Path_Metal Functionalize Iodine (C4) (C-C Bond Formation) Decision->Path_Metal Target C4 SnAr_Cond Steric Barrier: CF3 Group Requires: DMSO, 120°C, Cs2CO3 Path_SnAr->SnAr_Cond Metal_Choice Coupling Partner Type? Path_Metal->Metal_Choice Suzuki Bulky Boronic Acid (Suzuki Coupling) Metal_Choice->Suzuki Biaryl Synthesis Exchange Electrophile (Aldehyde/Ketone) (Grignard) Metal_Choice->Exchange Carbonyl Addition Sol_Suzuki Use XPhos or SPhos Ligands to facilitate Transmetallation Suzuki->Sol_Suzuki Sol_Exchange Use iPrMgCl·LiCl (Turbo) at -40°C to avoid Benzyne Exchange->Sol_Exchange

Caption: Decision matrix for selecting the correct protocol based on the target site (C2 vs C4) and steric constraints.

Frequently Asked Questions (FAQs)

Q1: I am seeing a side product where the Fluorine is gone, but the Iodine remains. What happened?

  • Diagnosis: This is likely SₙAr displacement of the Fluorine by an unintended nucleophile (e.g., hydroxide from wet solvent, or methoxide if using MeOH).

  • Fix: The C2-F is extremely activated. Ensure all solvents are anhydrous. If you are trying to couple at C4 (Suzuki) and losing F, switch to a non-nucleophilic base like K₃PO₄ instead of hydroxides or alkoxides.

Q2: Can I use n-Butyllithium for the halogen exchange?

  • Answer: No. n-BuLi is too basic. It will likely deprotonate the C3 position (between F and I) or the C5 position. Deprotonation ortho to the Fluorine leads to immediate elimination of LiF and formation of a benzyne intermediate, which polymerizes into tars. You must use iPrMgCl·LiCl [1].[1][2][3][4][5]

Q3: Why is my Suzuki coupling stalling at 50% conversion?

  • Diagnosis: Catalyst deactivation. The bulky -CF₃ and -I groups, combined with a bulky boronic acid, might be forming a stable, unreactive Pd-complex (off-cycle species).

  • Fix: Increase the catalyst loading to 5 mol%. Switch to Pd-162 (SPhos Pd G3) or Pd-170 (XPhos Pd G3) pre-catalysts. These ensure the active L-Pd(0) species is generated efficiently without requiring an induction period [2].

References
  • Knochel, P., et al. (2011). Turbo-Grignards for Functionalization of Aromatics. Angewandte Chemie International Edition. [Link]

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Preparation of Bulky Biaryls. Journal of the American Chemical Society. [Link]

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. [Link]

Sources

Technical Support Center: Purification of Products Derived from 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Subject: Downstream Processing & Purification Protocols[1]

Executive Summary & Molecule Profile

The Scaffold: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 455-13-0) is a high-value building block used primarily to introduce the trifluoromethyl (

1

The Challenge: Reactions involving this scaffold (typically Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings) present unique purification hurdles.[1] The electron-withdrawing nature of the

This guide provides a logic-driven approach to purifying these specific fluorinated scaffolds.

Critical Impurity Profiling

Before selecting a purification method, you must identify what you are separating.[1][2]

Impurity TypeOriginPhysicochemical CharacteristicDetection Strategy
Protodeiodinated Byproduct Pd-cycle failure (Reductive elimination with hydride)High Volatility. Significant mass drop (M-126).[1]GC-MS (often invisible on UV if concentration is low).[1]
Homocoupled Biaryl Oxidative coupling of two starting moleculesHigh Lipophilicity. Very non-polar; runs at solvent front.[1]TLC (runs higher than product).[1] Mass = 2x SM - 2I.[1]
Residual Palladium Catalyst decompositionDark/Colored. Coordinates to N-heterocycles if present.[1]Visual inspection (grey/black); XRF testing.[1]
Des-Fluoro Impurities

side reactions (rare but possible with strong nucleophiles)
Polarity Shift. Loss of F usually increases polarity slightly.[1]F-NMR (loss of signal).

Module A: Post-Reaction Workup (The "Clean-Up")

Do not load a crude reaction mixture directly onto a column.[1] The high lipophilicity of fluorinated compounds causes them to "streak" if residual solvents (DMF/DMSO) or metal salts are present.

Protocol A1: The Fluorine-Specific Extraction

Fluorinated aromatics are hydrophobic.[1] Standard brine washes are sometimes insufficient to break emulsions caused by the

1
  • Quench: Dilute reaction with MTBE (Methyl tert-butyl ether) rather than Ethyl Acetate. MTBE is less polar and solubilizes fluorinated scaffolds better, improving phase separation.[1]

  • Wash: Use 0.5 M HCl (if product is not acid-sensitive) to break Pd-amine complexes.[1]

  • The "Fluorine Trick": If an emulsion forms, add a small amount of IPA (Isopropyl Alcohol) or filter the biphasic mixture through a pad of Celite.

  • Drying: Dry over

    
     (Sodium Sulfate). Magnesium sulfate can sometimes trap polar fluorinated metabolites.[1]
    

Module B: Palladium Removal Strategies

Pharmaceutical applications require Pd levels <10 ppm.[1] Fluorinated rings are electron-poor, meaning Pd(0) often adheres to them via

1
Decision Matrix: Scavenger Selection

Pd_RemovalStartCrude Product(Contains Pd)Check_NDoes Product containBasic Amines/Heterocycles?Start->Check_NAcid_WashAcid Wash (1M HCl)+ ExtractionCheck_N->Acid_WashNo (Neutral Product)ScavengerUse Solid Supported Scavenger(SiliaMetS® Thiol or DMT)Check_N->ScavengerYes (Basic Product)CarbonActivated Carbon(Darco G-60) at 60°CCheck_N->CarbonAlternative (Cheap)EndProceed to ChromatographyAcid_Wash->EndScavenger->EndCarbon->End

Figure 1: Decision logic for removing Palladium based on product functionality.

Technical Note: For fluorinated aromatics, SiliaMetS® Thiol is preferred over DMT (Dimercaptotriazine) because the Thiol scavenger is less likely to interact non-specifically with the electron-deficient aromatic ring.

Module C: Chromatography & Separation

This is the most challenging step. The

Troubleshooting Guide: "My Product Co-elutes with Starting Material"

Issue: On TLC (Hexane/EtOAc), the product and the iodo-starting material have nearly identical Rf values (e.g., 0.85 vs 0.88).

Solution 1: The "Toluene Effect" Switch the mobile phase solvent system. Fluorinated aromatics interact differently with

1
  • Standard: Hexane / Ethyl Acetate[3][4]

  • Recommendation: Heptane / Toluene or Hexane / Dichloromethane .[1]

  • Why? Toluene interacts with the electron-deficient fluorinated ring via

    
    -stacking, often increasing retention time separation ($ \Delta R_f $) significantly compared to purely aliphatic solvents.[1]
    

Solution 2: C18 Reverse Phase (The "Gold Standard") If normal phase fails, switch to C18.

  • Mechanism: The hydrophobicity of the

    
     group is massive. On C18, the fluorinated product will often retain longer than non-fluorinated impurities, reversing the elution order compared to silica.
    
  • Mobile Phase: Water / Acetonitrile (with 0.1% Formic Acid).[1]

Protocol C1: Flash Chromatography Parameters
  • Stationary Phase: High-performance Silica (15-40 µm).[1]

  • Loading: Low loading is critical.[1] Max 1-2% of column mass.[1]

  • Gradient:

    • Start: 100% Heptane (Hold for 2 CV).[1]

    • Ramp: 0% to 10% EtOAc over 10 CV.[1] (Keep the gradient very shallow).

    • Note: Fluorinated compounds often elute in <5% polar solvent.[1]

Module D: The "Volatility Trick" (Deiodinated Impurity)

Scenario: You have a persistent impurity at ~5-10% that you cannot separate by column. Diagnosis: This is likely 2-Fluoro-1-(trifluoromethyl)benzene (the protodeiodinated byproduct).[1]

The Fix: The boiling point of the deiodinated byproduct is significantly lower (~100–110°C) than most coupled products (>250°C).

  • Do not column.

  • Place the mixture on a high-vacuum line (< 1 mbar) and heat the flask gently to 40–50°C for 4 hours.

  • The deiodinated impurity will often sublime or evaporate, leaving the heavier coupled product behind.[1]

  • Verification: Check 19F-NMR.[1] The impurity signal should decrease.

Frequently Asked Questions (FAQ)

Q1: I am using UV detection. Why can't I see my product clearly? A: While the benzene ring absorbs UV, the heavy halogenation (I, F, CF3) and lack of conjugation (if not yet coupled) can result in weak absorption at 254 nm.

  • Fix: Monitor at 210 nm or 280 nm .

  • TLC Stain: Do not use KMnO4 (it requires oxidizable groups).[1] Use Phosphomolybdic Acid (PMA) or Iodine Chamber .[1] The iodine stain is particularly effective for lipophilic fluorinated compounds.[1]

Q2: Can I crystallize the product instead of running a column? A: Yes, fluorinated biaryls crystallize well.

  • Solvent System: Dissolve in minimal hot Heptane .[1] Add Ethanol dropwise until cloudy, then cool slowly.[1] The

    
     group encourages lattice formation in non-polar solvents.[1]
    

Q3: My product is an oil but it should be a solid. Why? A: Traces of the deiodinated impurity (which is a liquid) often depress the melting point. Use the "Volatility Trick" (Module D) to remove it, and the product may solidify.

References & Grounding

  • Bioisosterism of Fluorine: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purification of Fluorinated Compounds: Curran, D. P. (2001).[1] Fluorous Reverse Phase Silica Gel.[1] A New Tool for Preparative Separations.[1] Synlett, 2001(09), 1488-1496.[1] Link

  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Pan-Pharmaceutical Syntheses. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link

  • Protodeiodination Mechanisms: Amatore, C., & Jutand, A. (2000).[1] Role of Amine Bases in the Mechanism of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Accounts of Chemical Research, 33(5), 314–321. Link

Catalyst deactivation in cross-coupling with 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the cross-coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.

Topic: Catalyst Deactivation & Optimization for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Document ID: TSC-2024-CF3-004 Role: Senior Application Scientist

Substrate Profile & Technical Overview

Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene CAS: 1401981-52-9 Key Challenges: This substrate presents a "Goldilocks" problem in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, etc.).

  • Electronic Activation: The para-

    
     and ortho-F groups are strong electron-withdrawing groups (EWGs). This makes the C-I bond highly activated for Oxidative Addition  (Step 1).
    
  • The Trap: Because Step 1 is so fast, a high concentration of oxidative addition complex

    
     builds up rapidly.
    
  • Deactivation: This accumulation leads to two primary failure modes:

    • Iodide Poisoning: The released iodide is not sequestered fast enough, bridging two Pd centers to form inactive dimers.

    • Hydrodehalogenation: The electron-poor Aryl-Pd species is highly electrophilic and prone to stealing a hydride from the solvent or base, leading to the "reduced" side product (replacing -I with -H).

Diagnostic Workflow (Visual)

Use this flowchart to identify the root cause of your reaction failure before proceeding to the solutions.

TroubleshootingFlow Start START: Analyze Reaction Mixture (LCMS/GCMS) Decision1 Is Starting Material (SM) Consumed? Start->Decision1 Stall Issue: Catalyst Deactivation (Stalled Conversion) Decision1->Stall No (SM > 20%) Decision2 Is Desired Product Major Peak? Decision1->Decision2 Yes (SM < 5%) Cause1 Likely Cause: Iodide Poisoning or Pd Black Stall->Cause1 SideProd Identify Major Side Product Decision2->SideProd No Success Optimization: Purification Only Decision2->Success Yes Dehalo Product: Ar-H (De-iodinated) Cause: Hydrodehalogenation SideProd->Dehalo Mass = SM - 126 + 1 Homo Product: Ar-Ar (Homocoupling) Cause: Slow Transmetallation SideProd->Homo Mass = (SM - I) * 2

Figure 1: Diagnostic decision tree for cross-coupling failures involving electron-deficient aryl iodides.

Technical Deep Dive: Troubleshooting & FAQs

Issue 1: Reaction Stalls (Iodide Poisoning)

Symptom: The reaction starts fast but stops at ~40-60% conversion. Adding more catalyst does not restart it efficiently.

Q: Why does the reaction die if the substrate is "activated"? A: The activation is the problem. The oxidative addition of your substrate is significantly faster than the subsequent transmetallation step. This creates a bottleneck.

  • Mechanism: The Pd(II) intermediate,

    
    , accumulates. In the presence of excess iodide ions (released from the substrate), these species dimerize into inactive halide-bridged complexes (e.g., 
    
    
    
    ) or form anionic "ate" complexes
    
    
    . These species are catalytically incompetent.

Protocol Adjustment:

  • Switch Solvent: Use a solvent that solvates the iodide anion well, preventing it from re-associating with the metal. DMF or DMAc are superior to Toluene/THF for this specific issue.

  • Iodide Scavenging: Add a silver salt (1.1 equiv relative to halide) to precipitate AgI.

    • Recommendation:Silver Carbonate (

      
      )  or Silver Phosphate (
      
      
      
      )
      . This physically removes the inhibitor.
Issue 2: Hydrodehalogenation (Ar-I Ar-H)

Symptom: You observe a peak with M-125 mass units (Loss of Iodine, gain of Hydrogen).

Q: Where is the hydrogen coming from? A: The electron-withdrawing


 and F groups make the Pd-C bond in the intermediate highly polarized and electrophilic.
  • Mechanism: If transmetallation is slow, the Pd(II) species will undergo

    
    -hydride elimination from the ligands (if alkyl phosphines are used) or abstract a hydride from the solvent (especially alcohols) or the base (e.g., isopropoxide oxidation).
    

Protocol Adjustment:

  • Base Selection: STOP using alkoxide bases (NaOMe, NaOEt, KOtBu) or alcohols as solvents. These are hydride donors.

    • Use: Inorganic bases like

      
       or 
      
      
      
      .
  • Water Content: Ensure the reaction is strictly anhydrous if using sensitive ligands, OR switch to a high-water system (Suzuki) where the boronate forms a stable trihydroxy species faster than the hydride transfer can occur.

Issue 3: Homocoupling (Ar-Ar)

Symptom: Formation of the biaryl dimer of your starting material.

Q: Why is the starting material coupling with itself? A: This occurs via "Disproportionation." Two equivalents of the oxidative addition complex


 exchange ligands to form 

and

. The former undergoes reductive elimination to form Ar-Ar. This happens when the nucleophile (boronic acid/alkyne) is not reactive enough to intercept the Pd(II) species.

Protocol Adjustment:

  • Pre-activation: Do not mix everything at once. Stir the Boronic Acid + Base for 15 mins before adding the Catalyst/Aryl Iodide. This ensures the "ate" complex (boronate) is ready for immediate transmetallation.

  • Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos . These facilitate transmetallation and reductive elimination, outcompeting the disproportionation pathway.

Visualizing the Deactivation Pathways

The following diagram illustrates where the cycle breaks down for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST due to CF3/F) Pd0->OxAdd + Ar-I PdII Pd(II)-Ar-I Intermediate (Electrophilic) OxAdd->PdII TransMet Transmetallation (The Bottleneck) PdII->TransMet + R-B(OH)2 / Base Dimer Inactive Iodide Dimer [Pd(μ-I)Ar]2 PdII->Dimer Excess I- (Poisoning) DehaloProd Hydrodehalogenation (Side Product) PdII->DehaloProd + H-Source (Solvent/Base) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle highlighting the specific vulnerability of electron-deficient aryl iodides to iodide bridging and reduction.

Recommended Experimental Protocol

This protocol is designed to minimize iodide poisoning and hydrodehalogenation for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.

Reaction Class: Suzuki-Miyaura Coupling Scale: 1.0 mmol[1]

ComponentEquivalentsAmountRole
Aryl Iodide 1.0290 mgSubstrate
Boronic Acid 1.5VariableNucleophile
Pd(OAc)2 0.02 (2 mol%)4.5 mgPre-catalyst
XPhos 0.04 (4 mol%)19 mgLigand (Accelerates Transmetallation)
K3PO4 3.0636 mgBase (Non-nucleophilic, no H-source)
THF/Water 10:1 Ratio4 mLSolvent System

Step-by-Step Procedure:

  • Catalyst Pre-formation (Critical):

    • In a vial, dissolve

      
       and XPhos in 1 mL of THF. Stir at room temperature for 5 minutes. The solution should turn from orange to yellow/pale, indicating reduction to Pd(0) and ligation. Why? This prevents Pd black formation upon contact with the unstable aryl iodide.
      
  • Base Activation:

    • In the main reaction vessel (screw-cap vial or flask), add the Boronic Acid,

      
      , and the remaining THF/Water. Stir for 10 minutes. Why? This forms the reactive boronate species before the Pd cycle begins.
      
  • Initiation:

    • Add the Aryl Iodide (2-Fluoro-4-iodo-1-(trifluoromethyl)benzene) to the main vessel.

    • Immediately add the pre-formed Catalyst solution.

  • Reaction:

    • Heat to 60°C . Note: Do not overheat. High temps (>80°C) promote dehalogenation with this specific substrate.

    • Monitor by LCMS at 1 hour.

  • Troubleshooting Checkpoint:

    • If stalled at 1 hour: Add 0.5 equiv of

      
       to precipitate iodide.
      

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society (2008).
    • URL:[Link]

    • Relevance: Establishes the mechanism of anion (cyanide/iodide) inhibition in Pd cycles.
  • Dehalogenation Side Reactions

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

    • Relevance: Details the hydride source mechanism for electron-deficient aryl halides.
  • Substrate Data

    • Title: 4-Fluoro-2-iodo-1-(trifluoromethyl)benzene Product Page.[2]

    • Source: ChemScene.[2]

    • Relevance: Verifies substr
  • General Suzuki Protocol

    • Title: Suzuki-Miyaura Coupling.[3][4][5]

    • Source: Organic Chemistry Portal.[6]

    • URL:[Link]

    • Relevance: Foundation for the optimized protocol provided.

Sources

Optimizing temperature for Buchwald-Hartwig amination of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Protocols Topic: Temperature Optimization for Buchwald-Hartwig Amination of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Ticket ID: BH-OPT-4I2F-CF3

Executive Summary: The Thermal Landscape

User Context: You are working with 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene . Chemical Profile:

  • Electrophile: Iodine at C4 (Highly reactive).

  • Electronic Modifier: Trifluoromethyl (

    
    ) at C1 (Strong Electron Withdrawing Group, para to Iodine).
    
  • Steric Modifier: Fluorine at C2 (Ortho to

    
    , meta to Iodine).
    

The Core Conflict: This substrate is "electronically hot." The para-


 group significantly reduces the electron density of the aromatic ring, making the C-I bond exceptionally prone to Oxidative Addition (OA)  by Pd(0).
  • Low Temperature Risk (< 40°C): While OA is fast, the subsequent steps (Amine Binding and Deprotonation) may be rate-limiting, leading to stalled conversion if the amine is sterically hindered.

  • High Temperature Risk (> 80°C): Because the Ar-Pd(II) intermediate is electron-deficient, it is unstable. Excessive heat promotes Hydrodeiodination (replacement of I with H) over the desired C-N bond formation.

The Golden Rule: For this specific substrate, temperature is not an accelerator; it is a selectivity switch. Target the 50°C – 70°C window.

Diagnostic Workflows

Workflow A: Troubleshooting Reaction Failures

Use this decision tree to diagnose yield issues based on temperature and observed byproducts.

TroubleshootingTree Start Issue: Low Yield / Impurities CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes SM_No No, SM Persists CheckSM->SM_No CheckProd Is Product Detected? SM_Yes->CheckProd CatColor Catalyst Appearance? SM_No->CatColor Deiodo Major Byproduct: Des-iodo Arene (Ar-H) CheckProd->Deiodo No Product Homocouple Major Byproduct: Biaryl (Ar-Ar) CheckProd->Homocouple Trace Product Res_TempDown Action: LOWER Temp (-20°C) Check Solvent Dryness Deiodo->Res_TempDown Hydrodehalogenation PdBlack Precipitate (Pd Black) CatColor->PdBlack Decomposition SolnClear Solution Clear/Red CatColor->SolnClear Stalled Cycle PdBlack->Res_TempDown Thermal Instability Res_Act Action: Increase Temp (+10°C) Or Switch Base (Cs2CO3 -> NaOtBu) SolnClear->Res_Act Kinetic Barrier Res_Ligand Action: Switch to Bulky Ligand (e.g., BrettPhos, XPhos)

Caption: Diagnostic logic for temperature-dependent failure modes in electron-deficient aryl iodide couplings.

Support Tickets (FAQs)

Ticket #001: The "Disappearing Iodine" Phenomenon

User Issue: "I ran the reaction at 100°C in Toluene. My aryl iodide is gone, but I isolated 3-fluoro-4-(trifluoromethyl)benzene instead of the amine product." Diagnosis: Hydrodeiodination. Technical Explanation: The para-


 group makes the oxidative addition complex (

) highly electrophilic. At 100°C, if the amine is sterically hindered or slow to bind, the palladium species will undergo a competing reaction:
  • 
    -Hydride elimination (if alkyl amines are used).
    
  • Abstraction of a hydride from the solvent (especially in ethereal solvents like Dioxane/THF).

  • Reductive elimination of Ar-H.

Resolution:

  • Drop Temperature: Reduce to 60°C .

  • Concentration: Increase concentration (0.5M - 1.0M) to favor the bimolecular amine binding over unimolecular decomposition.

  • Solvent: Switch to Toluene (anhydrous) if using THF, as Toluene is less prone to hydride donation.

Ticket #002: Catalyst Death (Pd Black)

User Issue: "The reaction mixture turned black within 10 minutes at 80°C. No conversion." Diagnosis: Catalyst Aggregation / Ligand Dissociation. Technical Explanation: Electron-deficient aryl iodides undergo Oxidative Addition very rapidly. This creates a high instantaneous concentration of Pd(II). If the phosphine ligand is not bulky or electron-rich enough to stabilize this species at 80°C, the Pd(II) can disproportionate or aggregate into inactive Pd(0) clusters (Palladium Black).

Resolution:

  • Ligand Selection: Ensure you are using a ligand that creates a stable Pd(II) species. Xantphos (bidentate) is excellent for stability. BrettPhos is superior for challenging primary amines.

  • Protocol: Pre-heat the oil bath to the target temp (e.g., 60°C) before adding the catalyst, or use a pre-catalyst (e.g., BrettPhos Pd G4 ) to ensure proper ligation before the catalytic cycle begins.

Ticket #003: Regioselectivity Concerns

User Issue: "Can the amine attack the Fluorine (C2) instead of the Iodine (C4) at high temperatures?" Diagnosis:


 Competition. 
Technical Explanation: 
While rare under catalytic conditions, the 

group activates the ortho-Fluorine toward Nucleophilic Aromatic Substitution (

). If you use a small, nucleophilic amine (e.g., morpholine, pyrrolidine) and heat to >100°C in a polar solvent (DMF, DMSO), you risk displacing the Fluorine (uncatalyzed background reaction).

Resolution:

  • Maintain B-H Conditions: Use non-polar solvents (Toluene) and non-nucleophilic bases (

    
    , 
    
    
    
    ).
  • Temperature Cap: Do not exceed 80°C. The Pd-catalyzed cycle at C-I is kinetically faster than

    
     at C-F below this threshold.
    

Optimized Experimental Protocol

Objective: Coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene with a secondary amine.

ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ (2 mol%) Cheap, effective precursor.
Ligand Xantphos (3 mol%) Large bite angle, stabilizes Pd(II) against deiodination.
Alternative RuPhos Pd G4 (1-2 mol%) Use for sterically hindered secondary amines.
Base Cs₂CO₃ (2.0 equiv) Mild, heterogeneous base prevents side reactions.
Solvent 1,4-Dioxane or Toluene Anhydrous. Degassed (Sparged with Ar for 10 min).
Temperature 60°C - 70°C The "Goldilocks" Zone.
Concentration 0.25 M High enough to promote kinetics, low enough to manage solids.

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with:

    • 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv)

    • Amine (1.2 equiv)

    • 
       (2.0 equiv)
      
    • Xantphos (3 mol%)

    • Pd(OAc)₂ (2 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Activation: Seal the vial with a crimp cap/Teflon septa.

  • Thermal Initiation: Place in a pre-heated block at 60°C . Stir vigorously (1000 RPM).

  • Monitoring: Check LCMS at 2 hours .

    • If SM remains: Increase temp to 75°C.

    • If De-iodo product appears: Stop, purify, and restart at 45°C with BrettPhos.

Mechanistic Visualization

Understanding where the temperature sensitivity lies in the catalytic cycle.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Very Fast (Due to CF3) AmineBind Amine Binding (Ar-Pd-NHR) OxAdd->AmineBind Rate Limiting if Amine is Bulky DeHal SIDE REACTION: Hydrodeiodination (Risk at >80°C) OxAdd->DeHal High T + Slow Amine Binding RedElim Reductive Elimination (Product Release) AmineBind->RedElim Base Assisted RedElim->Pd0 Regeneration

Caption: The catalytic cycle showing the critical vulnerability of the Oxidative Addition intermediate to high-temperature side reactions.

References

  • Mechanistic Overview of Buchwald-Hartwig

    • Title: The Buchwald-Hartwig Amination After 25 Years.[1]

    • Source: Angewandte Chemie International Edition.[1]

    • URL:[Link]

  • Hydrodehalogenation Side Reactions

    • Title: Overcoming Hydrodehalogenation in Buchwald-Hartwig Amin
    • Source: Journal of the American Chemical Society.[2][3]

    • URL:[Link]

  • Ligand Selection for Aryl Iodides

    • Title: A Simple Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides (Xantphos/BrettPhos utility).
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Substrate Specifics (Electron Deficient Arenes)

    • Title: Palladium-Catalyzed Amination of Electron-Deficient Aryl Halides.[4][5]

    • Source: Organic Letters.[6]

    • URL:[Link](Note: Generalized reference for electron-deficient coupling kinetics).

Sources

Preventing dehalogenation of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Handling Guide for Electron-Deficient Aryl Iodides[1]

Status: Operational Subject: Preventing Dehalogenation & Side Reactions Ticket ID: REF-2F4I-CF3-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Electronic Trap"

You are working with 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene .[1] This is not a standard aryl halide.[1][2] It is a highly electron-deficient system due to the synergistic inductive effects of the trifluoromethyl group (


) at position 1 and the fluorine atom at position 2.

The Paradox of Reactivity:

  • The Good: The C-I bond at position 4 is exceptionally weak and reactive toward oxidative addition (Pd) and metal-halogen exchange (Li/Mg).

  • The Bad: The resulting organometallic intermediates are highly unstable. The electron-poor ring pulls electron density from the metal center, making the intermediate prone to:

    • Protonation (Hydrodehalogenation): Scavenging protons from trace moisture or solvent.[1]

    • Halogen Dance: Isomerization of the anion to the thermodynamically more stable position (ortho to Fluorine).

This guide provides self-validating protocols to bypass these failure modes.

Module A: Palladium-Catalyzed Cross-Coupling

Primary Issue: Hydrodeiodination (Formation of 2-Fluoro-1-(trifluoromethyl)benzene instead of product).[1]

Diagnostic FAQ

Q: Why is my iodine disappearing and being replaced by hydrogen? A: You are likely experiencing a


-Hydride Elimination  event.[1] The electron-deficient nature of your substrate accelerates oxidative addition, forming a highly reactive Ar-Pd(II)-I species.[1] If the transmetalation step is slow, this intermediate will scavenge a hydride from:
  • Alcoholic Solvents: (MeOH, EtOH, iPrOH).

  • Amine Bases: (Et

    
    N, DIPEA) via 
    
    
    
    -hydride elimination from the alkyl group.
  • Trace Water: In conjunction with phosphine oxidation.[1]

Q: I see the homocoupled dimer (Ar-Ar). Why? A: This indicates your catalyst reduction cycle is too slow, or you have insufficient reductant, leading to disproportionation. However, with this specific substrate, homocoupling is less common than hydrodeiodination due to the steric bulk of the ortho-fluorine.

Troubleshooting Workflow (Decision Tree)

DehalogenationTroubleshoot Start Issue: Low Yield / Side Products CheckMS Check GC-MS / LC-MS Start->CheckMS Result1 Mass = Product - I + H (Hydrodeiodination) CheckMS->Result1 Major Peak Result2 Mass = Product - I + Product - I (Homocoupling) CheckMS->Result2 Minor Peak SolventCheck Are you using Alcohols or Amine Bases? Result1->SolventCheck Fix1 CRITICAL FIX: Switch to Anhydrous THF or Toluene. Use Inorganic Base (K3PO4, CsF). SolventCheck->Fix1 Yes SolventCheck->Fix1 No LigandCheck Ligand Type? Fix1->LigandCheck Fix2 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) to accelerate Transmetalation. LigandCheck->Fix2 caption Figure 1: Decision matrix for diagnosing Pd-catalyzed side reactions.

Optimized Protocol: The "Anhydrous" Suzuki

Do not use standard aqueous carbonate conditions for this substrate.

ComponentRecommendationMechanism / Rationale
Solvent THF or Toluene (Anhydrous)Eliminates hydride sources found in alcohols.[1]
Base K

PO

(finely ground) or CsF
Inorganic bases prevent

-hydride elimination common with amines.[1]
Catalyst Pd(OAc)

+ XPhos
or Pd-PEPPSI-IPr
Bulky, electron-rich ligands facilitate rapid oxidative addition AND reductive elimination, outcompeting side reactions [1].[1]
Additives Molecular Sieves (4Å) Scavenges trace water that can act as a proton source.

Step-by-Step:

  • Charge a reaction vial with aryl iodide (1.0 equiv), boronic acid (1.5 equiv), K

    
    PO
    
    
    
    (3.0 equiv), and XPhos Pd G2 (2-3 mol%).
  • Seal and purge with Argon for 5 minutes (Evacuate/Backfill x3).

  • Add anhydrous THF via syringe.[1]

  • Heat to 60°C. Note: This substrate is reactive; extreme heat (>80°C) promotes dehalogenation.

Module B: Lithium/Magnesium-Halogen Exchange

Primary Issue: The "Halogen Dance" and rapid quenching.[1]

Diagnostic FAQ

Q: I treated the substrate with n-BuLi at -78°C, but I recovered the protonated arene (no iodine). A: Even at -78°C, the lithiated species of this electron-poor ring is fragile.[1][3] If the quench is not instantaneous, or if the solvent contains any proton source (even ppm levels), the highly basic C-Li bond will snap shut to C-H.

Q: I see a product where the electrophile added to the wrong position. A: You likely triggered a Halogen Dance . The Lithium initially exchanges at C4 (Iodine). However, the position C3 (between F and I) is thermodynamically favorable for an anion due to the ortho-fluorine effect. If the temperature rises above -78°C before quenching, the Li can migrate from C4 to C3 [2].

The Solution: Turbo-Grignard (Knochel's Reagent)

Standard alkyl-lithiums are too aggressive for this substrate.[1] Use isopropylmagnesium chloride - lithium chloride complex (iPrMgCl[1][4][5]·LiCl) .[1][4][5][6]

Why it works:

  • Tempered Reactivity: The Mg-C bond is more covalent than Li-C, reducing the basicity and preventing protonation by the solvent.

  • Kinetic Control: It allows exchange at higher temperatures (0°C to -20°C) without triggering the Halogen Dance [3].[1]

Reaction Pathway Visualization

Magnesiation Substrate 2-Fluoro-4-iodo- 1-(trifluoromethyl)benzene Intermediate Stable Magnesiate (Ar-MgCl·LiCl) Substrate->Intermediate -20°C to 0°C (Fast Exchange) SideRxn Lithium Reagent (nBuLi) @ > -78°C Substrate->SideRxn Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Substrate Product Functionalized Product (Regioselective) Intermediate->Product Trap E+ Dance Halogen Dance / Protonation (Loss of Regioselectivity) SideRxn->Dance Electrophile Electrophile (E+) (Aldehyde, etc.) caption Figure 2: Turbo-Grignard prevents 'Halogen Dance' via stable magnesiate formation.

Protocol: Turbo-Grignard Exchange
  • Preparation: Dissolve 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -20°C (Cryocooler or Ice/Salt bath). Do not use -78°C; the exchange with Mg is slower than Li and needs moderate cold.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, commercially available ~1.3 M in THF).

  • Monitoring: Stir at -20°C for 30–60 minutes.

    • Validation: Quench a 50 µL aliquot into I

      
      /THF.[1] If conversion is complete, you will see the di-iodo species by GC-MS.[1] If you see starting material, stir longer.
      
  • Trapping: Add your electrophile (1.2 equiv) slowly.

  • Warm-up: Allow to warm to room temperature naturally.

Storage & Stability
  • Light Sensitivity: Aryl iodides, especially electron-deficient ones, are photolabile.[1] The C-I bond can cleave homolytically under UV/visible light, generating radicals that abstract hydrogen from solvents.

    • Requirement: Store in amber vials wrapped in foil.

  • Stabilizers: Commercial sources often include Copper (Cu) chips to stabilize the iodide. Ensure these are removed (filtration) if they interfere with sensitive catalytic cycles, though usually, they are benign.

References
  • Mechanistic Insight into Hydrodehalogenation

    • Title: Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides.[1][7]

    • Source: Organometallics (Weizmann Institute of Science).
    • URL:[Link]

  • Lithium-Halogen Exchange & Side Reactions

    • Title: The Mechanism of Lithium-Halogen Exchange.[1][6][8]

    • Source: Macmillan Group (Princeton University).
    • URL:[Link]

  • Turbo-Grignard Applications

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][4][5]

    • Source: Angewandte Chemie Int.[1][4][5] Ed. (Knochel et al.).[1][4][5]

    • URL:[Link]

  • Substrate Data

    • Title: 4-Fluoroiodobenzene (Analogous reactivity profile data).[1]

    • Source: PubChem.[1]

    • URL:[Link]

Sources

Technical Support Center: Sonogashira Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SGC-001-LOW-CONV Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Conversion & Catalyst Deactivation in Sonogashira Reactions

Diagnostic Triage: The "Why" Behind the Failure

Before altering variables, you must diagnose the specific failure mode. Low conversion in Sonogashira coupling is rarely a mystery; it usually stems from one of three distinct pathways: Catalyst Poisoning , Competitive Homocoupling , or Activation Failure .

Use this logic flow to identify your specific bottleneck before proceeding to the solutions.

Sonogashira_Triage Start Start: Low Conversion Observed Check_SM Analyze Crude Mixture (LCMS/NMR) Start->Check_SM SM_Alkyne_Gone Alkyne Consumed? Halide Intact? Check_SM->SM_Alkyne_Gone Alkyne Missing SM_Both_Intact Both SMs Remaining? Check_SM->SM_Both_Intact No Reaction Issue_Glaser ISSUE: Glaser Homocoupling (Oxygen Leak) SM_Alkyne_Gone->Issue_Glaser Dimer Detected Pd_Black Black Precipitate Visible? SM_Both_Intact->Pd_Black Issue_Inert ISSUE: Oxidative Addition Failure (Ligand/Substrate Mismatch) Pd_Black->Issue_Inert No (Solution Clear/Pale) Issue_Death ISSUE: Catalyst Decomposition (Pd Black Formation) Pd_Black->Issue_Death Yes

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Issue Resolution Guides

ISSUE 1: The "Glaser" Trap (Alkyne Homocoupling)

Symptoms: The terminal alkyne is consumed rapidly, but the aryl halide remains unreacted. A significant byproduct (di-alkyne) is observed by LCMS. Root Cause: Oxygen infiltration. In the presence of Copper(I) and base,


 promotes the Glaser-Hay homocoupling of terminal alkynes, effectively scavenging your nucleophile and generating Cu(II) species that can poison the Pd cycle.

Technical Fix:

  • Rigorous Deoxygenation: Sparging with nitrogen is often insufficient for sensitive Sonogashira reactions. You must employ the Freeze-Pump-Thaw method (see Protocol A below).

  • Slow Addition: Add the alkyne slowly via syringe pump to keep its instantaneous concentration low, favoring the cross-coupling over the second-order homocoupling.

  • Switch to Cu-Free: If the problem persists, eliminate Copper entirely. Cu-free variants rely on specific amines (e.g., piperidine, pyrrolidine) or bulky phosphines to drive the cycle without the risk of Glaser coupling [1].

ISSUE 2: Catalyst Death (Palladium Black)

Symptoms: Reaction starts but stalls at 20-40% conversion. A black metallic precipitate forms on the flask walls. Root Cause: The active


 species is unstable and aggregates into inactive metallic clusters (

). This is common when using simple ligands like

with electron-rich or sterically hindered substrates.

Technical Fix:

  • Ligand Upgrade: Move away from

    
    . Use bulky, electron-rich phosphines (e.g., XPhos , SPhos , or 
    
    
    
    ) or N-heterocyclic carbenes (NHCs). These ligands sterically protect the
    
    
    center, preventing aggregation [2].
  • Solvent Switch: Solvents like THF can sometimes promote precipitation.[1] Switch to DMF or DMAc, which can weakly coordinate and stabilize the Pd species.

  • Over-sparging: Paradoxically, removing all ligands via vacuum/sparging can destabilize the catalyst. Ensure a slight excess of free ligand if using non-preformed catalysts.

ISSUE 3: The "Lazy" Halide (Oxidative Addition Failure)

Symptoms: Both starting materials remain largely untouched. The catalyst solution remains clear/yellow (no Pd black). Root Cause: The aryl halide is too stable (e.g., aryl chlorides or electron-rich aryl bromides). The standard catalyst cannot overcome the activation energy for oxidative addition.

Technical Fix:

  • Leaving Group Hierarchy: Confirm reactivity follows the order

    
    . If using a chloride, standard conditions will fail.
    
  • The "Gelman-Buchwald" Solution: For unreactive chlorides, use

    
     / XPhos  or pre-catalysts like Pd-PEPPSI-IPr . These systems are designed to force oxidative addition on difficult substrates [3].
    

Mechanistic Insight: The Copper Dilemma

Understanding the dual role of Copper is critical for troubleshooting. While it accelerates the reaction via the "Copper Cycle" (transmetallation), it is also the primary source of side reactions.

Sonogashira_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Cu_Salt CuX (Catalyst) Cu_Acetylide Cu-Acetylide (Activated Nucleophile) Cu_Salt->Cu_Acetylide Alkyne + Base Cu_Acetylide->TransMet Feeds R-C≡C Glaser SIDE REACTION: Glaser Homocoupling Cu_Acetylide->Glaser + O2 (Leak)

Figure 2: The Interplay of Pd and Cu cycles. Note that the Copper Acetylide is the branch point for both success (Transmetallation) and failure (Glaser Coupling).

Standard Operating Protocol (SOP)

Protocol A: The "Freeze-Pump-Thaw" (Gold Standard for Deoxygenation)

Required when observing homocoupling or using sensitive ligands.

  • Assembly: Place all reagents (Halide, Catalyst, Ligand, CuI) in a Schlenk tube. Seal with a rubber septum.

  • Solvent Addition: Add the solvent (DMF/THF) and liquid base (e.g.,

    
    ) via syringe.
    
  • Freeze: Submerge the reaction vessel in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the vessel to high vacuum (0.1 mmHg) for 5–10 minutes. Note: The solvent will not evaporate because it is frozen.

  • Thaw: Close the vacuum line. Remove the vessel from

    
     and let it thaw to room temperature in a water bath. Gas bubbles (
    
    
    
    ) will escape the liquid.
  • Repeat: Perform steps 3–5 a total of three times .

  • Backfill: After the final pump, backfill with high-purity Argon. Add the alkyne last if it is volatile.

Comparative Data: Ligand Efficiency

Substrate (Ar-X)Catalyst SystemBase/SolventConversion (24h)Notes
4-Iodoanisole

(2%) / CuI

/ THF
>98%Standard conditions work well for Iodides.
4-Bromoanisole

(5%) / CuI

/ DMF
45%Low conversion due to slower oxidative addition.
4-Bromoanisole

/ XPhos
(1%)

/ MeCN
95% Bulky ligand stabilizes Pd and accelerates OxAdd [2].
4-Chloroanisole


/ DMF
<5%Completely unreactive.
4-Chloroanisole Pd-PEPPSI-IPr (2%)

/ Dioxane
88% NHC ligand required for chlorides [3].

References

  • Chinchilla, R., & Nájera, C. (2011).[2][3] Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Link

  • Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[5] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Sonogashira Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755. Link

  • Bakherad, M. (2013).[4] Copper-free Sonogashira cross-coupling reactions. Applied Organometallic Chemistry, 27(7), 405-440. Link

Sources

Technical Support Center: Optimization of Base Systems in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SM-BASE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Impact of Base Choice on Reaction Yield and Selectivity

Diagnostic Directive (Troubleshooting Flowchart)

User Note: Before altering your catalyst or ligand, validate your base system. 60% of "failed" Suzuki couplings are actually base-mismatches leading to protodeboronation or catalyst deactivation. Use the logic tree below to diagnose your specific failure mode.

BaseSelectionLogic Start START: Low Yield / Failed Reaction CheckConversion Check LCMS/GCMS Conversion Start->CheckConversion NoConv No Conversion (<5%) CheckConversion->NoConv PartialConv Partial Conversion / Side Products CheckConversion->PartialConv CheckSubstrate Is Substrate Sterically Hindered? NoConv->CheckSubstrate CheckSideProd Identify Major Byproduct PartialConv->CheckSideProd HinderedYes Issue: Transmetallation Stall CheckSubstrate->HinderedYes Yes HinderedNo Issue: Oxidative Addition Stall CheckSubstrate->HinderedNo No ProtoDeb Byproduct: Ar-H (Protodeboronation) CheckSideProd->ProtoDeb De-borylated HomoCoup Byproduct: Ar-Ar (Homocoupling) CheckSideProd->HomoCoup Dimer Sol_Cs Solution: Switch to Cs2CO3 or Ba(OH)2 (Cesium Effect/High Temp) HinderedYes->Sol_Cs Sol_Act Solution: Switch to Stronger Base (KOtBu/NaOH) or Pre-activate Boron HinderedNo->Sol_Act Sol_Weak Solution: Use Anhydrous K3PO4 or Masked Boronate (MIDA) ProtoDeb->Sol_Weak Sol_Degas Solution: Degas Solvent Thoroughly (O2 promotes homocoupling) HomoCoup->Sol_Degas

Figure 1: Decision matrix for diagnosing base-related failures in Suzuki-Miyaura coupling.

The Mechanistic "Why": Expert FAQs

Q1: Why does the reaction mechanism change depending on my base?

A: The base is not just a proton scavenger; it is a ligand activator. As detailed by Lennox and Lloyd-Jones, there is a "Fork in the Trail" regarding the transmetallation step.[1][2] You must align your base choice with the pathway your substrate requires.

  • Pathway A (Oxo-Palladium): The base reacts with the Palladium(II)-halide intermediate to form a Palladium-hydroxide or alkoxide species (Pd-OR). This species is highly reactive toward the neutral boronic acid.

    • Best for: Standard substrates, aqueous conditions.

  • Pathway B (Boronate): The base attacks the boronic acid first, forming a negatively charged boronate species [RB(OH)3]-. This boronate then attacks the Pd-halide.

    • Best for: Acid-sensitive substrates, anhydrous conditions.

Critical Insight: If you are using a weak base (e.g., NaHCO3) with a hindered substrate, you may fail to generate enough of the active species in either pathway, stalling the cycle at the transmetallation step.

Q2: What is the "Cesium Effect" and when should I use it?

A: The "Cesium Effect" refers to the superior performance of Cs2CO3 over Na2CO3 or K2CO3 in organic solvents (like DMF, Dioxane, or Toluene).[3]

  • Solubility: Cesium salts are significantly more soluble in organic media than their sodium/potassium counterparts, increasing the effective concentration of the base.

  • Cation Size: The large Cs+ cation is "soft" and loosely ion-paired, which can stabilize the transition state during transmetallation or facilitate halide abstraction from the palladium center.

  • Recommendation: Switch to Cs2CO3 (or CsF) immediately if your substrate is sterically hindered (ortho-substituted) or if you are using non-polar solvents.

Troubleshooting Specific Scenarios (The "Tickets")

Case A: The "Disappearing Boron" (Protodeboronation)

Symptom: Your aryl halide remains unreacted, but your boronic acid has converted to the simple arene (Ar-B(OH)2 → Ar-H). Root Cause: The base is too strong or the pH is too high. Boronic acids, especially 2-heteroaryl (e.g., 2-pyridine, 2-furan) and polyfluorinated phenyl types, are unstable in high pH aqueous environments. Protocol Adjustment:

  • Stop using Carbonates/Hydroxides.

  • Switch to K3PO4 (Potassium Phosphate Tribasic). Phosphate acts as a buffer, maintaining a lower pH while still facilitating the reaction.

  • Go Anhydrous. Use CsF (Cesium Fluoride) in dry dioxane or toluene. Without water, the hydrolytic protodeboronation pathway is shut down.

Case B: Base-Sensitive Functional Groups

Symptom: Product forms, but esters are hydrolyzed to acids, or nitriles are hydrated. Root Cause: Hydroxide ions (generated from carbonate + water) are nucleophilic. Protocol Adjustment:

  • Use Fluoride Activation. Fluoride (F-) has high affinity for Boron but low basicity toward carbon electrophiles.

  • System: Pd(PPh3)4 + CsF (2.0 equiv) in DME (Dimethoxyethane) .

  • Result: This "neutral" condition activates the boron via the formation of a fluoroboronate species without exposing the sensitive group to high pH.

Standardized Protocols & Data

Base Selection Matrix
Base SystempKa (conj. acid)Best ApplicationRisk Factor
Na2CO3 / Water ~10.3Standard, unhindered biaryls. Cheap.Slow transmetallation for hindered systems.
K3PO4 / Water ~12.4Heterocycles , unstable boronic acids.Low solubility in pure organics.
Cs2CO3 / Dioxane ~10.3Hindered substrates , ortho-substitution.Hygroscopic; expensive.
NaOH / Water ~15.7Very unreactive aryl chlorides.High Protodeboronation , hydrolysis.[4]
CsF / Anhydrous N/ABase-sensitive groups (Esters, Aldehydes).Requires dry solvents; glass etching (long term).
TlOH / TlOEt ~13Extreme steric hindrance (historical).Severe Toxicity . Avoid if possible.
Protocol: High-Difficulty Screening (Anhydrous/Hindered)

For substrates that fail standard Na2CO3/DME/Water conditions.

  • Setup: Flame-dry a reaction vial equipped with a stir bar.

  • Reagents: Add Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Cs2CO3 (2.0 equiv) .

  • Catalyst: Add Pd(dppf)Cl2 (0.05 equiv) or Pd2(dba)3/SPhos (for chlorides).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degas: Sparge with Argon for 5 minutes (Do not skip—prevents homocoupling).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Filter through Celite (removes insoluble Cs salts) before LCMS analysis.

Mechanistic Visualization

MechanismPathways Pd_X Pd(II)-X (Intermediate) Pd_OH Pd(II)-OH (Active Species) Pd_X->Pd_OH Pathway A: Base attacks Pd Product Transmetallation Complex Base Base (OH- / OR-) Base->Pd_OH Boronate [Ar-B(OH)3]- (Boronate) Base->Boronate Boron Ar-B(OH)2 Boron->Boronate Pathway B: Base attacks Boron Pd_OH->Product + Ar-B(OH)2 Boronate->Product + Pd(II)-X

Figure 2: The "Fork in the Trail" – Dual activation pathways determined by base choice.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.[5] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011).[2] Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base.[2] Chemistry – A European Journal, 17(8), 2492–2503. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Process Safety & Scale-Up Support Hub: Managing Reaction Exotherms

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: THERM-SAFE-001

Introduction: The Thermodynamics of Scale-Up

Welcome to the Process Safety Support Hub. If you are reading this, you are likely transitioning a synthesis from the bench (milligrams/grams) to the kilo-lab or pilot plant. In the lab, heat removal is rarely the rate-limiting step; a round-bottom flask has a massive surface area relative to its volume. At scale, this geometry works against you.

The objective of this guide is not just to "cool it down," but to engineer a process where heat generation (


)  never exceeds heat removal (

)
capabilities. We will use the Stoessel Criticality Framework to diagnose risk and Dosing Control to mitigate it.

Part 1: Diagnostic Triage (The "Why" and "What")

Q: My reaction temperature spikes uncontrollably after the induction period. Why?

A: You are battling "Thermal Accumulation."

In a semi-batch process, if you add reagents faster than they react, unreacted material accumulates in the vessel. Once the reaction "kicks off" (often after an induction period), all that accumulated material reacts simultaneously. The cooling jacket cannot handle this sudden surge in energy.

Key Diagnostic Parameter: MTSR (Maximum Temperature of Synthesis Reaction) You must calculate the MTSR to understand your worst-case scenario.[1]



Where


 (Adiabatic Temperature Rise) is calculated as:


[2]
  • 
    :  Enthalpy of reaction (measured via Reaction Calorimetry, e.g., RC1).
    
  • 
    :  Specific heat capacity of the reaction mass.
    
Q: How do I know if my process is "Safe" or "Critical"?

A: Use the Stoessel Criticality Classification. We categorize reactions into 5 classes based on the relationship between four temperatures:

  • 
    :  Process Temperature (Target).
    
  • MTSR: Maximum Temperature of Synthesis Reaction (if cooling fails).[1][2][3]

  • 
    :  Decomposition Temperature (onset of thermal instability).
    
  • MTT: Maximum Technical Temperature (Boiling point or safety valve setpoint).

Visualizing Risk: The Stoessel Decision Tree

Stoessel_Classes Start Assess Thermal Risk Check_MTSR_Td Is MTSR < Td? Start->Check_MTSR_Td Check_MTSR_MTT Is MTSR < MTT? Check_MTSR_Td->Check_MTSR_MTT Yes Danger Class 4-5: CRITICAL Risk (MTSR > Td) Runaway triggers decomposition Check_MTSR_Td->Danger No Safe Class 1-2: Low Risk (Process is thermally stable) Check_MTSR_MTT->Safe Yes Warning Class 3: Medium Risk (MTSR > MTT but < Td) Risk of boiling/pressure Check_MTSR_MTT->Warning No

Figure 1: Simplified logic flow for determining Stoessel Criticality Classes. Class 4 and 5 scenarios require immediate process redesign to lower the MTSR.

Part 2: Operational Troubleshooting (The "How")

Q: The chiller is set to -20°C, but the internal temperature is rising. Is the equipment broken?

A: Likely not. You have hit the "Scale-Up Wall."

As you scale up, the Surface-Area-to-Volume Ratio (


)  decreases drastically. The heat generated scales with Volume (

), but the cooling capacity scales with Surface Area (

).

Data Table: The Heat Transfer Deficit

ScaleReactor VolumeApprox.[4] Surface Area (

)
A/V Ratio (

)
Cooling Capacity Relative to Lab
Lab 1 Liter0.0550 Baseline (100%)
Kilo-Lab 20 Liters0.3517.5 ~35%
Pilot Plant 500 Liters3.06 ~12%
Production 10,000 Liters22.02.2 < 5%

Note: As A/V drops, you lose the ability to remove heat passively. You must control the rate of heat generation (


) rather than relying on heat removal (

).
Q: How do I fix a Class 4/5 process (MTSR > Td)?

A: Switch from "Batch" to "Feed-Controlled" (Semi-Batch).

In a batch reaction, all potential energy is loaded at


. In a feed-controlled reaction, you limit the "fuel" available at any given second.

The Strategy:

  • Dose the Limiting Reagent: Add the exothermic reagent slowly over time.

  • Monitor Accumulation: Ensure the reaction is instantaneous relative to the dosing rate. If the reagent builds up, stop dosing.

  • Target Accumulation: Aim for <15% accumulation. This ensures that if cooling fails, the temperature rise is only 15% of the total potential

    
    .
    
Visualizing the Control Loop

Feed_Control_Loop Reactor Reactor (Temp: T_rxn) Sensor Temp Sensor Reactor->Sensor Measure T Controller DCS / PLC Logic Sensor->Controller Data Feed Pump Dosing Pump (Reagent B) Controller->Pump If T < Setpoint: ENABLE Controller->Pump If T > Setpoint: STOP (Interlock) Pump->Reactor Dose Reagent

Figure 2: A standard feed-controlled safety loop. The dosing pump is interlocked with the reactor temperature. If


 exceeds the safety limit, the "fuel" supply is cut immediately.

Part 3: Implementation Protocol

Workflow: Determining MTSR & Safe Dosing Rates

Objective: Define the maximum safe dosing rate for a scale-up candidate. Equipment: Differential Scanning Calorimetry (DSC) & Reaction Calorimetry (e.g., Mettler Toledo RC1 or HEL Simular).

Step 1: Thermal Screening (DSC)
  • Prepare Sample: 5-10 mg of reaction mixture (reactants + products).

  • Run Dynamic Scan: Heat from 25°C to 400°C at 4°C/min.

  • Identify Decomposition: Locate the onset temperature of decomposition (

    
    ) and the energy release (
    
    
    
    ).
    • Critical Check: If

      
       is close to your operating temperature, STOP.
      
Step 2: Isothermal Calorimetry (RC1)
  • Calibrate: Determine heat capacity (

    
    ) and heat transfer coefficient (
    
    
    
    ) of the reactor with pure solvent.
  • Experiment: Perform the reaction at the target process temperature (

    
    ) using a realistic dosing time (e.g., 2 hours).
    
  • Calculate Enthalpy: Integrate the heat flow curve (

    
    ) over time to find total Enthalpy (
    
    
    
    ).
  • Calculate Accumulation:

    • Plot

      
       (fraction dosed) vs. 
      
      
      
      (fraction reacted, derived from heat flow).
    • Accumulation =

      
      .
      
Step 3: The Safety Calculation

Calculate MTSR based on the maximum accumulation observed in Step 2.



  • Pass Criteria:

    
    . (The 50°C buffer is a standard safety margin).
    
  • Fail Action: If MTSR is too high, extend the dosing time (e.g., from 2 hours to 6 hours) to reduce accumulation and repeat Step 2.

References

  • Stoessel, F. (2008).[5][6] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The foundational text for Criticality Classes).

  • Purdue University Engineering. (n.d.). Final reports on hazard classification methodology - Stoessel Method. Retrieved from

  • Gyenesa, Z., & Carson, P. (2011). Runaway reactions: Causes of Accidents in selected CSB case histories. Journal of Loss Prevention in the Process Industries. Retrieved from

  • Etchells, J.C. (Health and Safety Executive). Why Reactions Run Away. IChemE Symposium Series No. 141. Retrieved from

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions: Adiabatic Temperature Rise & MTSR. Retrieved from

  • H.E.L Group. (2024). Process Safety and Scale-up: Adiabatic Calorimetry. Retrieved from

Sources

Removal of palladium catalyst from reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Support Desk | Process Chemistry Division

Status: Operational Current Protocol Standards: ICH Q3D (R2) Compliant Target Limit: <10 ppm (Oral), <1 ppm (Parenteral)

Diagnostic Phase: Select Your Remediation Strategy

Before initiating a cleanup protocol, you must characterize the nature of your palladium impurity. Palladium exists in reaction mixtures in two primary forms: Homogeneous (soluble Pd(II)/Pd(0) complexes) and Heterogeneous (Colloidal Pd(0) nanoparticles or Pd/C fines).

Use the decision matrix below to select the correct module:

Pd_Remediation_Decision_Tree Start Start: Characterize Pd Residue Q1 Is the Pd residue Homogeneous or Heterogeneous? Start->Q1 Hetero Heterogeneous (Black particles/Colloids) Q1->Hetero Visible Particulates Homo Homogeneous (Soluble/Colored Solution) Q1->Homo Clear Solution Carbon Module 2: Activated Carbon (High Surface Area) Hetero->Carbon Standard Approach Scavenger Module 1: Functionalized Silica/Resin (High Selectivity) Hetero->Scavenger If Colloidal (Nanoparticles) Q2 Is the API sensitive to acidic/oxidative conditions? Homo->Q2 Q2->Scavenger Yes (Sensitive) Extraction Module 3: Aqueous Chelation (L-Cysteine/NAC) Q2->Extraction No (Robust)

Figure 1: Decision matrix for selecting a palladium removal strategy based on impurity state and API stability.

Module 1: Solid-Supported Scavengers (The Precision Tool)

Best For: High-value APIs, late-stage purification, and removing soluble Pd complexes without yield loss.

Functionalized silica (e.g., SiliaMetS®) or polystyrene resins (e.g., MP-TMT) act as "chemical magnets." They are superior to carbon because they covalently bind Pd, preventing leaching.

Comparative Efficiency Data

Data based on reduction of Pd(OAc)₂ in THF from 1000 ppm.

Scavenger TypeFunctional GroupTarget Pd SpeciesEfficiency (4h, 20°C)
Thiol (Si-Thiol) PropylthiolPd(II), Pd(0), Ag, Pb> 95%
DMT (Si-DMT) DimercaptotriazinePd(0), Ru, Hindered Complexes> 99%
Amine (Si-NH₂) AminePd(II), Electrophiles~ 60-80%
Thiourea ThioureaPd(II), Pt> 90%
Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude product in a non-protic solvent (THF, EtOAc, or DCM are ideal). Avoid MeOH if using silica-based scavengers at high temps (minor silica dissolution risk).

  • Loading: Add 4–5 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading). If residual Pd is unknown, use 5-10 wt% relative to the API.

  • Incubation: Stir at 40–50°C for 4 hours .

    • Note: Room temperature is often sufficient for Thiol/DMT, but heat improves kinetics for hindered Pd complexes.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad.

  • Wash: Rinse the filter cake with 2 bed volumes of solvent to recover entrained API.

Troubleshooting Guide: Scavengers

Q: The scavenger isn't working; the solution is still dark.

  • Diagnosis: You likely have Colloidal Palladium . Soluble scavengers (like Thiols) bind Pd ions. Colloids are clumps of Pd(0) atoms.

  • Fix: Switch to a DMT (Dimercaptotriazine) functionalized scavenger.[1] The triazine ring has a high affinity for Pd(0) clusters. Alternatively, add a mild oxidant (air bubbling) to convert Pd(0) to Pd(II) before scavenging.

Q: My API is getting stuck to the scavenger (Yield Loss).

  • Diagnosis: Non-specific binding. This happens if your API contains basic amines and you are using an un-capped silica support.

  • Fix: Use a Polystyrene-based resin (e.g., MP-TMT) instead of silica.[2] Polystyrene has lower non-specific binding for polar amines.

Module 2: Activated Carbon (The Scalable Hammer)

Best For: Large-scale manufacturing, removing heterogeneous Pd/C fines, and cost-sensitive processes.

Mechanism & Risks

Activated carbon works via pore capture and Van der Waals forces. It is non-selective , meaning it will adsorb your API along with the metal.

Standard Operating Procedure (SOP)
  • Selection: Use a carbon specific for metal removal (e.g., Darco KB-B or Ecosorb ).[3] These have optimized pore sizes for organometallic complexes.

  • Slurry: Add activated carbon (10–20 wt% relative to API) to the reaction mixture.

  • Digestion: Heat to 50°C for >2 hours. Cold carbon treatment is rarely effective for chelated Pd.

  • Filtration: Filter hot through a Celite pad.

    • Critical Step: Do not let the filter cake run dry if using flammable solvents (see Safety Note below).

Troubleshooting Guide: Carbon

Q: I have removed the Pd, but I lost 30% of my yield.

  • Diagnosis: Pore entrapment. Your API molecule size matches the carbon pore size.

  • Fix: Switch to a macroporous resin or perform a "carbon screening" kit to find a carbon grade with a different pore size distribution.

Module 3: Aqueous Chelation (The Liquid Fix)

Best For: Early-phase workup, removing Pd from non-polar organic layers.

The "Cysteine Wash" Protocol

Water-soluble ligands can pull Pd out of the organic phase into the aqueous phase.

  • Preparation: Prepare a 10% (w/v) solution of L-Cysteine or N-Acetylcysteine (NAC) in water. Adjust pH to 7–8 (using NaOH) to deprotonate the thiol, activating it.

  • Extraction: Add the aqueous ligand solution to your organic reaction mixture (ratio 1:1).

  • Agitation: Stir vigorously for 1 hour. The aqueous layer may turn dark/colored as it captures the Pd.

  • Separation: Separate layers. Repeat if necessary.

Frequently Asked Questions (FAQ)

Q: What is "Colloidal Palladium" and why does it pass through my filter? A: Colloidal Pd consists of nanoparticles (<100 nm) that form when Pd(II) is reduced to Pd(0) without a stabilizing ligand. They act like "pseudo-soluble" species. They pass through standard filter paper.

  • Solution: Use Diatomaceous Earth (Celite) filtration combined with activated carbon, or use a 0.2 µm membrane filter .

Q: My product is a Pyridine/Imidazole derivative. Why is Pd removal so hard? A: Nitrogen heterocycles are excellent ligands for Palladium. Your API is competitively binding the Pd, fighting the scavenger.

  • Solution: You need a scavenger with a higher binding constant than your API. Si-DMT or Thiourea scavengers usually out-compete pyridines. Increasing temperature (60°C) helps overcome the activation energy required to break the API-Pd bond.

Q: Safety Warning: Handling Pd/C waste. A: Palladium on Carbon (Pd/C) is pyrophoric when dry and saturated with hydrogen.

  • Protocol: Never suck a Pd/C filter cake dry. Always wash with water before disposal. Keep the waste wet in a dedicated container.

References
  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Link

  • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 2004. Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link

  • Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 2005. Link

  • Biotage. Metal Scavenging in Pharmaceutical Synthesis. Technical Note. Link

Sources

Optimizing ligand to metal ratio in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ligand-to-Metal (L/M) Ratio in Palladium-Catalyzed Reactions

Status: Operational Operator: Senior Application Scientist Ticket ID: PD-OPT-001

Diagnostic Hub: Where is your reaction failing?

Before adjusting stoichiometry, identify the failure mode. Use the decision tree below to diagnose if your issue is related to the Ligand-to-Metal (L/M) ratio.

DiagnosticTree Start Start: Reaction Failure Analysis Precipitate Is there a black precipitate (Pd Black)? Start->Precipitate Conversion Is conversion low (<10%)? Precipitate->Conversion No Issue_Stability DIAGNOSIS: Catalyst Instability L/M Ratio likely too LOW Precipitate->Issue_Stability Yes Stall Did reaction start fast then stop (Stalling)? Conversion->Stall No (Partial yield) Issue_Activation DIAGNOSIS: Poor Activation Check Reductant or Precatalyst Conversion->Issue_Activation Yes (0-5% yield) Stall->Issue_Stability Yes (Pd Black visible) Issue_Inhibition DIAGNOSIS: Catalyst Inhibition L/M Ratio likely too HIGH Stall->Issue_Inhibition No (Solution clear)

Figure 1: Diagnostic workflow to correlate visual reaction symptoms with ligand stoichiometry issues.

The Core Mechanism: The "Goldilocks" Equilibrium

To fix the ratio, you must understand what the ratio controls. In Pd-catalysis, the "Precatalyst" (what you add) is rarely the "Active Catalyst" (what does the work).

The L/M ratio dictates the position of the equilibrium between Activity and Stability .

  • Low L/M (The "Naked" Limit): Shifts equilibrium toward low-coordinate species (e.g.,

    
     or 
    
    
    
    ). These are hyper-active but unstable. They often aggregate into inactive Palladium Black.
  • High L/M (The "Blanket" Limit): Shifts equilibrium toward saturated species (e.g.,

    
     or 
    
    
    
    ). These are stable "resting states" but react slowly with substrates (oxidative addition is inhibited).

The Goal: Maintain a reservoir of stable species that slowly releases the active, unsaturated catalyst.

Equilibrium PdBlack Pd Aggregates (Pd Black) DEAD CATALYST PdL Pd(0)-L (12e-) Hyper-Active PdL->PdBlack Irreversible (Low L/M) PdL2 Pd(0)-L2 (14e-) Active Species PdL2->PdL -L PdL3 Pd(0)-L3 (16e-) Resting State PdL3->PdL2 -L PdL4 Pd(0)-L4 (18e-) Inhibited PdL4->PdL3 -L

Figure 2: The Ligand Association/Dissociation Equilibrium. Note that for bulky ligands (e.g., Buchwald phosphines), PdL is often the active species, while PdL2 is the resting state.

Troubleshooting Guides (Scenario-Based)
Scenario A: "My reaction turns black and dies after 30 minutes."

Diagnosis: Catalyst death via aggregation (Palladium Black formation). Cause: The concentration of free ligand is insufficient to stabilize the Pd(0) intermediate. This often happens when using simple Pd salts (


) with monodentate phosphines (

) at a 1:1 or 1:2 ratio. Solution:
  • Increase L/M Ratio: For simple phosphines (

    
    , 
    
    
    
    ), increase L/M to 3:1 or 4:1 .
  • Check for Oxidation: Phosphines oxidize to phosphine oxides (

    
    ) in the presence of air. Phosphine oxides do not bind Pd(0) effectively. If your ligand is 10% oxidized, your effective L/M ratio is lower than you calculated.
    
  • Protocol Adjustment: Add 1-2 mol% of extra ligand relative to the metal, even if using a precatalyst.

Scenario B: "I am using a Buchwald Precatalyst (e.g., XPhos Pd G4) and getting low conversion."

Diagnosis: Catalyst Inhibition or Activation Failure. Cause: Advanced dialkylbiaryl phosphines (Buchwald ligands) are extremely bulky. The active species is mono-ligated (


). Adding excess ligand (L/M > 1:1) forces the formation of 

, which is too crowded to undergo oxidative addition effectively [1]. Solution:
  • Strict 1:1 Ratio: Do NOT add extra ligand when using G3/G4 precatalysts unless the reaction runs at very high temperatures (>100°C) where ligand dissociation is rapid.

  • Base Compatibility: Ensure your base isn't reacting with the precatalyst scaffold.

Scenario C: "The reaction works but selectivity (regio/enantio) is eroding."

Diagnosis: Background catalysis by "ligand-free" palladium.[1] Cause: If the L/M ratio is too low, a portion of the reaction may be catalyzed by soluble Pd clusters or nanoparticles, which lack the steric environment of the ligand that induces selectivity. Solution:

  • Boost L/M: Increase the ratio to ensure all Pd centers are ligated.

  • Use Bidentate Ligands: Switch to chelating ligands (e.g., BINAP, dppf) with a strict 1:1 (Ligand:Metal) ratio, which is effectively 2:1 (P:Pd).

Experimental Protocol: The "DoE" Screening Matrix

Do not guess. Run a standardized screen to find the optimal ratio for your specific substrate.

Reagents:

  • Pd Source:

    
     (contains 2 Pd atoms, remember this!) or 
    
    
    
    .
  • Ligand: Your phosphine of choice.

The Matrix: Set up 4 parallel reactions (vials) with fixed Pd loading (e.g., 1 mol%). Vary only the ligand amount.

Vial IDL/M RatioPd LoadingLigand LoadingExpected Outcome
A 1:1 1 mol%1 mol%High activity, high risk of Pd black.
B 2:1 1 mol%2 mol%Standard starting point for bulky phosphines.
C 4:1 1 mol%4 mol%High stability, slower rate. Standard for

.
D 8:1 1 mol%8 mol%"Stress test" for inhibition. If this works best, your catalyst is dying in A-C.

Analysis:

  • If A > B > C : Your reaction is inhibited by excess ligand. Stick to 1:1 or 1.5:1.

  • If C > B > A : Your catalyst is unstable. You need the excess ligand "buffer" (Vial C).

FAQs: Advanced Technical Support

Q: Does "L/M ratio" refer to the molecule or the donor atom? A: This is a common pitfall.

  • For Monodentate ligands (e.g.,

    
    , XPhos): L/M = P/Pd.
    
  • For Bidentate ligands (e.g., dppf, Xantphos): L/M usually refers to the ligand molecule. One molecule of dppf provides 2 Phosphorus atoms. A 1:1 L/M ratio of dppf:Pd results in a 2:1 P:Pd environment. Always calculate based on Phosphorus:Palladium (P:Pd) to be safe.

Q: I'm using Pd(OAc)2. Why does the L/M ratio matter for the reduction step? A:


 must be reduced to 

to enter the cycle. Phosphines often act as the reducing agent (sacrificing themselves to become phosphine oxides) if no other reductant is present [2].
  • Impact: If you start with 2:1 L/M and 1 equivalent of ligand is consumed to reduce Pd(II), you are left with 1:1 L/M active catalyst.

  • Fix: When using Pd(II) salts without an external reductant, add extra ligand (0.5 - 1.0 equiv) to account for this "sacrificial" loss.

Q: Can I just use a huge excess of ligand to be safe? A: No. While it prevents Pd black, massive excess (e.g., >10:1) can shut down the reaction entirely (the "PdL4" sink). It also complicates purification and increases cost.

Q: How does the "ppm Pd" concept relate to L/M ratios? A: When working at ppm levels of Pd (e.g., industrial process chemistry), the L/M ratio often needs to be higher (sometimes 50:1 or 100:1) relative to the metal, but low relative to the substrate. At such high dilution, the entropy favors ligand dissociation. You need a high local concentration of ligand to keep the few Pd atoms soluble [3].

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Structural characterization and simple synthesis of {Pd[P(o-Tol)3]2}. Dimeric palladium(II) complexes as precursors to 14-electron palladium(0) intermediates." Organometallics.

  • Ingoglia, B. T., & Buchwald, S. L. (2019). "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development.

Sources

Validation & Comparative

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene vs 2-Chloro-4-iodo-1-(trifluoromethyl)benzene reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (Substrate A) vs. 2-Chloro-4-iodo-1-(trifluoromethyl)benzene (Substrate B) .

Executive Summary

For medicinal chemists and process engineers, the choice between the 2-Fluoro (A) and 2-Chloro (B) analogs is rarely interchangeable. It represents a strategic decision between reactivity and stability .

  • Select Substrate A (2-Fluoro) if you intend to perform a subsequent Nucleophilic Aromatic Substitution (

    
    ) at the C2 position. The fluorine atom acts as a highly labile leaving group activated by the adjacent 
    
    
    
    .
  • Select Substrate B (2-Chloro) if you require a robust scaffold for cross-coupling at C4 without disturbing the C2 position. The chlorine atom offers steric protection and is significantly more resistant to accidental displacement or benzyne formation.

Structural & Electronic Analysis

Both molecules share a core 4-iodo-1-(trifluoromethyl)benzene scaffold.[1] The iodine at C4 is the primary handle for metal-catalyzed cross-coupling, while the trifluoromethyl group (


) at C1 strongly activates the ring toward nucleophilic attack. The divergence lies entirely at the C2 position.
Feature2-Fluoro Analog (A) 2-Chloro Analog (B) Impact on Reactivity
C2-Halogen Bond Energy High (~115 kcal/mol)Moderate (~80 kcal/mol)C-F is inert to Pd(0) oxidative addition; C-Cl is reactive under forcing conditions.
Electronegativity 3.98 (Pauling)3.16 (Pauling)F creates a highly electron-deficient C2 center, accelerating

.
Steric Radius (Van der Waals) 1.47 Å1.75 ÅCl provides steric bulk, hindering metallation at C3 and slowing coupling at C4.
Leaving Group Ability (

)
Excellent Poor F stabilizes the Meisenheimer complex; Cl does not.

Critical Reactivity Divergence

The following diagram illustrates the "fork in the road" for these substrates. Note how the 2-Fluoro analog opens a pathway to C2 functionalization that is kinetically inaccessible for the 2-Chloro analog under standard conditions.

ReactivityPathways Substrate 4-Iodo-1-(trifluoromethyl) 2-halo-benzene PdCoupling Pd-Catalyzed Coupling (C4) (Suzuki/Sonogashira) Substrate->PdCoupling Pd(0) SNAr SNAr Substitution (C2) (Displacement of Halogen) Substrate->SNAr Nucleophile + Base MetalExchange Li/Mg Exchange (C4) (Lithiation) Substrate->MetalExchange n-BuLi or i-PrMgCl Biaryl Biaryl Product (C4 Functionalized) PdCoupling->Biaryl 2-Cl is slower (Sterics) 2-F is faster AnilineEther Aniline/Ether (C2 Functionalized) SNAr->AnilineEther 2-F: FAST (Room Temp) 2-Cl: No Reaction/Slow Benzyne Benzyne Formation (Unstable Intermediate) MetalExchange->Benzyne 2-F: High Risk (Elimination) 2-Cl: Stable < -40°C

Figure 1: Reactivity divergence showing the high susceptibility of the 2-Fluoro analog to


 and Benzyne pathways compared to the stable 2-Chloro analog.

Detailed Reactivity Profiles

A. Nucleophilic Aromatic Substitution ( )

This is the primary differentiator. The


 group is a strong electron-withdrawing group (EWG) that activates the ortho and para positions.
  • 2-Fluoro: The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate. Consequently, the 2-Fluoro analog reacts rapidly with amines, thiols, and alkoxides, often at room temperature.

  • 2-Chloro: While the ring is activated, the chlorine atom is a poorer leaving group in this context (Element Effect: F >> Cl).[2] Displacement typically requires high heat (>100°C) or forcing conditions, making it the "protecting group" of choice if you want to retain the halogen.

B. Metal-Halogen Exchange & Benzyne Risks

When performing Lithium-Halogen exchange (using n-BuLi) to functionalize the C4 position:

  • 2-Fluoro Hazard: The resulting species (2-fluoro-4-lithio-1-(trifluoromethyl)benzene) is thermally unstable . Upon warming above -60°C, it readily eliminates LiF to form a reactive aryne (benzyne) intermediate. This leads to tars and dimerization.

  • 2-Chloro Stability: The 2-chloro-lithiated species is significantly more stable. It can often be held at -40°C without eliminating LiCl, allowing for cleaner reactions with electrophiles.

C. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both substrates couple at the C4-Iodine bond.

  • Chemoselectivity Warning (2-Fluoro): If you use a strong base (e.g., NaOtBu, KOH) in the Suzuki coupling, the base may attack the C2-Fluorine (

    
    ) before the coupling completes. Solution:  Use mild inorganic bases like 
    
    
    
    or
    
    
    .
  • Steric Hindrance (2-Chloro): The bulkier chlorine atom can slow down the oxidative addition or transmetallation steps, potentially requiring more active catalyst systems (e.g., Buchwald precatalysts like XPhos-Pd-G2) compared to the fluoro-analog.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling (Preserving the Halogen)

Objective: Couple an aryl boronic acid to the C4-Iodine without displacing the C2-Halogen.

Applicability: Critical for Substrate A (2-Fluoro) to prevent side reactions.

  • Reagents:

    • Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (3 mol%) — Chosen for robustness.
      
    • Base:

      
       (2.0 equiv, 2M aq. solution) — Crucial: Avoid alkoxides.
      
    • Solvent: 1,4-Dioxane (degassed).[3]

  • Procedure:

    • Charge a reaction vial with Substrate, Boronic Acid, and Pd catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add Dioxane and aqueous

      
      .
      
    • Heat to 60°C (for 2-Fluoro) or 80°C (for 2-Chloro). Note: The 2-Fluoro analog couples faster; avoid overheating to prevent hydrolysis.

    • Monitor by TLC/LCMS. The Iodine peak will disappear.

    • Workup: Dilute with EtOAc, wash with water/brine, dry over

      
      .
      
Protocol B: Regioselective Displacement

Objective: Replace the C2-Halogen with a Morpholine amine.

Applicability: Highly efficient for Substrate A (2-Fluoro) . Substrate B will likely fail or require 120°C+.

  • Reagents:

    • Substrate A (2-Fluoro-4-iodo-1-(trifluoromethyl)benzene) (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Base:

      
       (1.5 equiv) — Acts as an HF scavenger.
      
    • Solvent: DMSO or DMF (Anhydrous).

  • Procedure:

    • Dissolve Substrate A in DMSO (0.5 M concentration).

    • Add

      
       and Morpholine.
      
    • Stir at Room Temperature for 2-4 hours.

    • Validation: Monitor

      
       NMR. The signal for the C2-F (typically ~ -110 ppm) will disappear, leaving only the 
      
      
      
      signal (~ -63 ppm).
    • Workup: Pour into ice water. The product often precipitates. If not, extract with

      
       (avoid EtOAc if product is polar, as DMSO extracts poorly into ether).
      

Workflow Decision Logic

The following Graphviz diagram provides a decision matrix for selecting the correct experimental conditions based on the desired outcome.

WorkflowLogic Start Start: Choose Substrate Goal What is the synthetic goal? SubA Substrate A (2-Fluoro) Goal->SubA Need C2 Functionalization SubB Substrate B (2-Chloro) Goal->SubB Need C2 Stability SNAr_Cond Mild Base (K2CO3) Polar Solvent (DMSO) Temp: 25-50°C SubA->SNAr_Cond Run SNAr Suzuki_Cond_A Weak Base (K3PO4) No Alkoxides! Temp: <65°C SubA->Suzuki_Cond_A Run Suzuki Suzuki_Cond_B Standard Base (Na2CO3) Higher Temp (80-100°C) Bulky Ligands (XPhos) SubB->Suzuki_Cond_B Run Suzuki Lithiation Stable at -78°C Low Benzyne Risk SubB->Lithiation Run Lithiation

Figure 2: Decision matrix for substrate selection and condition optimization.

References

  • Bunnett, J. F. (1951). "Kinetics of Nucleophilic Substitution in Activated Aromatic Compounds." Chemical Reviews, 49(2), 273–412. (Foundational text on the "Element Effect" in SNAr).

  • Schlosser, M. (2005). "The 2-Fluoro Effect: A Key to Understanding the Reactivity of Organometallics." Chemistry – A European Journal, 11(17), 4810-4814. (Mechanistic insight into ortho-fluoro lithiation stability).

  • Sigma-Aldrich (Merck). "Product Specification: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene." (Source for physical property data).

  • Combi-Blocks. "2-Chloro-4-iodo-1-(trifluoromethyl)benzene: Safety and Reactivity Data." (Verification of commercial availability and handling).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for cross-coupling rates of Cl vs I).

Sources

Comparative Guide: Site-Selective Cross-Coupling of Dihalogenated Trifluoromethylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of catalytic systems for the site-selective functionalization of dihalogenated trifluoromethylbenzenes. Target Substrates: Arenes containing a trifluoromethyl (


) group and two distinct halogen/pseudohalogen substituents (e.g., Br/Cl, I/Br, Cl/OTf).[1]
Core Challenge:  The 

group is a strong electron-withdrawing group (EWG) that significantly alters the electron density of the arene ring.[1] While standard oxidative addition rates follow bond dissociation energies (I > Br > Cl), the

group can activate ortho and para C-Cl bonds, occasionally making them competitive with distal C-Br bonds depending on the catalyst system.[1] Key Takeaway: Ligand selection is the primary determinant of selectivity.[1] Phosphine ligands with specific steric profiles can override electronic activation, enabling predictable sequential coupling.[1]

Mechanistic Principles & Reactivity Hierarchy

To design a self-validating protocol, one must understand the competing forces driving the oxidative addition step of the catalytic cycle.

Electronic vs. Steric Control[1]
  • Bond Dissociation Energy (BDE) Control: In neutral arenes, reactivity follows the order I > Br > OTf > Cl .[1]

  • The

    
     Effect (Electronic Activation):  The 
    
    
    
    group lowers the LUMO energy of the arene, making the ring more susceptible to nucleophilic attack (in
    
    
    ) and accelerating oxidative addition at ortho and para positions.[1]
    • Observation: In 1-bromo-4-chloro-2-(trifluoromethyl)benzene, the C-Cl bond is electronically activated.[1] However, with standard Pd(0) catalysts, the C-Br bond oxidative addition remains kinetically preferred (

      
      ).[1]
      
Catalyst Selection Matrix
Catalyst SystemPrimary Control FactorSelectivity TrendRecommended Application
Pd(PPh3)4 Steric/Electronic BalanceI > Br >> Cl Standard mono-coupling at Br/I sites.[1]
Pd(OAc)2 + Xantphos Bite Angle / ChelationBr > Cl High-yield coupling of deactivated bromides.[1]
Pd2(dba)3 + P(t-Bu)3 Electronic (Electron Rich)Cl (activated) > Br Rare: Can invert selectivity to activated Cl in specific isomers (e.g., chloropyridines).[1]
Pd-PEPPSI-IPr Steric (NHC Ligand)All Halogens Exhaustive coupling (non-selective).[1]

Comparative Study: Suzuki-Miyaura Coupling

Scenario: 1-bromo-3-chloro-5-(trifluoromethyl)benzene

Goal: Selective coupling at the C-Br position leaving C-Cl intact for secondary functionalization.[1]

Performance Comparison
  • System A: Pd(PPh3)4 / Na2CO3 / Toluene:Water (Standard) [1][2]

    • Selectivity: >98:2 (Br:Cl).[1]

    • Yield: 85-92%.[1]

    • Note: The bulky

      
       ligands and mild base prevent activation of the meta-Cl bond.
      
  • System B: Pd(dppf)Cl2 / K3PO4 / THF [1]

    • Selectivity: ~90:10.[1]

    • Yield: 88%.[1]

    • Note: The bidentate ligand increases the rate of oxidative addition generally, leading to minor amounts of bis-coupling or wrong-site coupling if temperature is not strictly controlled.

Scenario: 1-bromo-2-chloro-4-(trifluoromethyl)benzene

Goal: Selective coupling at C-Br (Ortho to


 vs Meta to 

).
  • Challenge: The Br is sterically crowded by the ortho-

    
    .
    
  • Solution: Use Pd(OAc)2 + SPhos . SPhos is designed to facilitate oxidative addition at sterically hindered centers.[1]

    • Result: 95% Yield of mono-coupled product.[1][3]

Experimental Protocols

Protocol 1: Highly Selective Mono-Suzuki Coupling (Br-Selective)

Substrate: 1-bromo-3-chloro-5-(trifluoromethyl)benzene Scope: Applicable to most Br/Cl-benzotrifluorides.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh3)4 (3-5 mol%)[1]

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Critical:

    
     promotes homocoupling and catalyst deactivation.
    
  • Solvent Addition: Add degassed solvent and aqueous base via syringe.[1]

  • Reaction: Heat to 80°C for 4-6 hours.

    • Checkpoint: Monitor via TLC/LCMS.[1] Stop immediately upon consumption of starting material.[1] Do not overheat, or the Cl site will begin to react.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Sequential Buchwald-Hartwig Amination (Cl-Activation)

Substrate: The mono-coupled product from Protocol 1 (containing the intact Cl and


).

Reagents:

  • Cl-Substrate (1.0 equiv)[1][4]

  • Amine (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (2 mol%)[1]

  • Ligand: BrettPhos or RuPhos (4-6 mol%)[1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene or Dioxane (anhydrous)[1]

Step-by-Step Workflow:

  • Pre-complexation: Mix Pd2(dba)3 and Ligand in the solvent under Argon at RT for 1 minute to form the active catalyst species

    
    .[1]
    
  • Addition: Add the Cl-substrate, amine, and NaOtBu.[1]

  • Reaction: Heat to 100-110°C for 12-16 hours.

    • Mechanistic Note: The

      
       group activates the Cl position, but the strong C-Cl bond requires the electron-rich, bulky biaryl phosphine ligand (BrettPhos) to facilitate oxidative addition.[1]
      
  • Workup: Filter through a celite pad to remove Pd black.[1] Concentrate and purify.

Visualizations

Reactivity Decision Tree

This diagram guides the researcher in selecting the correct catalyst based on the halogen pair and the desired outcome.[1]

ReactivityTree Start Select Substrate (Dihalogenated CF3-Benzene) Halogens Identify Halogen Pair Start->Halogens Br_Cl Br / Cl Pair Halogens->Br_Cl I_Br I / Br Pair Halogens->I_Br Cl_OTf Cl / OTf Pair Halogens->Cl_OTf Br_First Target: React Br First (Standard) Br_Cl->Br_First Kinetic Control Cl_First Target: React Cl First (Rare/Difficult) Br_Cl->Cl_First Electronic Inversion I_Br->Br_First I reacts at RT OTf_First Target: React OTf First Cl_OTf->OTf_First Cond_Br Use Pd(PPh3)4 or Pd(dppf)Cl2 Temp: 60-80°C Base: Na2CO3 Br_First->Cond_Br Cond_Cl Requires Activated Pos (o/p to CF3) Use Pd(P(tBu)3)2 Strict Temp Control Cl_First->Cond_Cl Cond_OTf Ligand-Free Pd(OAc)2 or Pd(PPh3)4 OTf_First->Cond_OTf

Caption: Decision tree for catalyst selection based on halogen hierarchy and desired site-selectivity.

Sequential Functionalization Workflow

A logical flow for synthesizing non-symmetrical biaryls from dihalo-substrates.[1]

SequentialFlow Substrate 1-Br-3-Cl-5-CF3-Benzene Step1 Step 1: Suzuki Coupling (Boronic Acid A) Substrate->Step1 Pd(PPh3)4 Br-Selective Intermed Intermediate: 3-Cl-5-CF3-Biaryl A Step1->Intermed Purification Step2 Step 2: Buchwald Coupling (Amine B) Intermed->Step2 Pd-BrettPhos Cl-Activation Product Final Product: 3-Amino-5-CF3-Biaryl A Step2->Product

Caption: Sequential workflow for converting 1-bromo-3-chloro-5-(trifluoromethyl)benzene into a polysubstituted scaffold.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. eScholarship. [Link]

  • Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science (RSC). [Link][1]

  • Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates. Chemistry – An Asian Journal. [Link][1][5]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][1]

Sources

Characterization of Suzuki Coupling Products by NMR and MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of biaryl scaffolds found in over 30% of FDA-approved small molecule drugs. However, the very features that make it popular—robustness and modularity—introduce specific characterization challenges.

In drug development, "success" is not merely isolating a solid; it is rigorously proving that the isolated species is the Target Biaryl (Ar-Ar') and not the Homocoupling Impurity (Ar-Ar) , Dehalogenated Side-Product (Ar-H) , or residual Starting Material .

This guide compares the "performance" of two analytical pillars—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) —in validating Suzuki products. It moves beyond basic identification to address the critical decision-making process: Which technique provides the definitive answer for structure versus purity?

The Analytical Challenge: Product vs. Alternatives

In a typical Suzuki coupling between Aryl-Halide (A ) and Aryl-Boronic Acid (B ), the analyst must distinguish the product (A-B ) from three primary "alternatives" (impurities):

  • Homocoupling of Boronic Acid (B-B): Often the most persistent impurity, especially under oxidative conditions.

  • Protodeboronation (B-H): Hydrolysis of the boronic acid.

  • Dehalogenation (A-H): Reduction of the aryl halide.

Comparative Analysis: NMR vs. MS Performance

While often used sequentially, these techniques offer distinct "performance" metrics regarding structural certainty and quantification.

Performance Matrix
FeatureNMR (

H,

C)
LC-MS (ESI/APCI) Verdict
Structural Certainty High. Defines regiochemistry and connectivity. Distinguishes isomers (e.g., o, m, p substitution).Medium. Provides molecular weight and formula. Isomers often have identical mass and similar fragmentation.NMR is required for structure proof.
Impurity Detection Low to Medium. Limit of detection (LOD) ~0.1–1%. Overlapping aromatic signals can mask <5% impurities.High. Can detect trace impurities (<0.05%) and separate them chromatographically.LC-MS is superior for purity profiling.
Quantification (Assay) Absolute. qNMR is a primary ratio method. No reference standard needed. Accuracy <1%.Relative. Response factors vary wildly. Requires a reference standard for accurate quantitation.qNMR is the gold standard for assay.
Boron Specificity High (

B NMR).
Directly observes residual boronic species (broad signals).
High. Boron isotopes (

B/

B) create a distinct "fingerprint" pattern.
Both are excellent, but MS is more sensitive.
Halide Specificity Low. Indirectly observed via shift changes.High. Chlorine (

Cl/

Cl) and Bromine (

Br/

Br) have unmistakable isotope patterns.
MS is definitive for residual halides.

Detailed Characterization Workflow

To ensure scientific integrity, a "Self-Validating System" approach is recommended. This workflow integrates both techniques to cross-check results, preventing false positives common in biaryl synthesis (e.g., misidentifying a homodimer as the product).

Diagram 1: Characterization Logic Flow

SuzukiCharacterization Start Crude Reaction Mixture LCMS Step 1: LC-MS Screening (Rapid ID & Impurity Profiling) Start->LCMS Decision1 Target Mass Found? LCMS->Decision1 Optimize Optimize Catalyst/Conditions Decision1->Optimize No Workup Workup & Purification Decision1->Workup Yes NMR Step 2: 1H & 13C NMR (Structural Confirmation) Workup->NMR Decision2 Symmetry/Regio Check (Matches Target?) NMR->Decision2 Homocouple Identify Homocoupling (B-B) (Symmetric Signals) Decision2->Homocouple Symmetric/Wrong Shift qNMR Step 3: qNMR or HPLC-UV (Purity Assay) Decision2->qNMR Confirmed Final Release Validated Product qNMR->Final

Caption: Integrated workflow for Suzuki product validation. LC-MS filters candidates early, while NMR provides definitive structural proof before quantitative release.

Case Study: Synthesis of 4-Methylbiphenyl

To demonstrate the comparative performance, we analyze the coupling of 4-bromotoluene and phenylboronic acid .

Reaction: 4-Me-Ph-Br + Ph-B(OH)2 --[Pd]--> 4-Me-Ph-Ph (Product)

A. Mass Spectrometry (MS) Analysis

MS is the primary tool for exclusion (proving what is not there).

  • Starting Material (Bromide): The spectrum will show a 1:1 doublet at m/z 170 and 172 (characteristic

    
    Br/
    
    
    
    Br pattern). Disappearance of this pattern is the first sign of conversion.
  • Starting Material (Boronic Acid): Shows a characteristic

    
    B/
    
    
    
    B isotope pattern (ratio ~1:4).
  • Product (4-Methylbiphenyl): m/z 168.1 (M+). Crucially, the isotope pattern collapses to a standard carbon envelope (M+1 is ~13% of M).

  • Impurity (Biphenyl): m/z 154.1. The mass difference of 14 Da (CH

    
    ) is easily resolved.
    

Key Insight: If the MS shows m/z 154, you have significant oxidative homocoupling of the boronic acid, a common issue if the reaction was not properly degassed [1].

B. NMR Spectroscopy Analysis

NMR is the primary tool for confirmation (proving structure).

Table 1: Chemical Shift Comparison (CDCl


, 400 MHz) 
Signal4-Bromotoluene (SM) Phenylboronic Acid (SM) Biphenyl (Impurity) 4-Methylbiphenyl (Product)
Methyl (-CH

)

2.30 (s)
N/AN/A

2.39 (s)
Aromatic Region

7.05, 7.40 (AA'BB')

7.4-8.2 (Broad/Complex)

7.35-7.60 (Multiplet)

7.25 (d), 7.4-7.6 (m)
Symmetry Para-substituted (Symmetric)Mono-substitutedHigh SymmetryPara/Mono (Asymmetric overall)

Distinguishing Features:

  • The Methyl Shift: The methyl group in the product (

    
     2.39) is deshielded compared to the starting bromide (
    
    
    
    2.30) due to the conjugation with the second phenyl ring.
  • The "Biphenyl" Region: The product shows a diagnostic doublet (

    
     7.25) for the protons ortho to the methyl group, distinct from the complex multiplet of the unsubstituted phenyl ring. The homocoupling impurity (biphenyl) lacks the methyl signal entirely and shows a simplified aromatic region.
    
Diagram 2: Spectral Logic Tree

SpectralLogic Start Analyze 1H NMR Spectrum CheckMethyl Is a Methyl Singlet Present? Start->CheckMethyl NoMethyl No Methyl Signal CheckMethyl->NoMethyl No HasMethyl Methyl Signal Present CheckMethyl->HasMethyl Yes CheckArom Aromatic Region Pattern? NoMethyl->CheckArom CheckShift Methyl Shift Value? HasMethyl->CheckShift Biphenyl Impurity: Biphenyl (Boronic Acid Homocoupling) CheckArom->Biphenyl Sharp Multiplet SM_Boron Impurity: Boronic Acid (Broad signals, check 11B) CheckArom->SM_Boron Broad/Variable ShiftSM ~2.30 ppm CheckShift->ShiftSM Shielded ShiftProd ~2.40 ppm CheckShift->ShiftProd Deshielded SM_Bromide Residual SM: 4-Bromotoluene (Check MS for Br pattern) ShiftSM->SM_Bromide Product Target: 4-Methylbiphenyl ShiftProd->Product

Caption: Logic tree for distinguishing the target Suzuki product from common specific impurities using 1H NMR data.

Experimental Protocols

Protocol A: LC-MS Purity Profiling

Objective: Detect trace impurities and confirm molecular weight.

  • Sample Prep: Dissolve ~0.5 mg of product in 1 mL of HPLC-grade Acetonitrile (MeCN). Filter through a 0.2

    
    m PTFE filter.
    
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 1.8

    
    m, 2.1 x 50 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • UV: 254 nm (aromatic absorption).

    • MS: ESI positive mode. Scan range m/z 100–500.

  • Analysis: Extract ion chromatograms (EIC) for Product Mass (

    
    ) and Homocoupling Mass (
    
    
    
    ). Calculate purity based on UV area %, but note that biaryls and starting materials may have different extinction coefficients.
Protocol B: Quantitative NMR (qNMR) Assay

Objective: Determine absolute purity without a specific reference standard.

  • Internal Standard (IS) Selection: Choose a standard with high purity (>99.9%) and non-overlapping signals (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ).

  • Weighing: Accurately weigh ~10 mg of the Suzuki product (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Solvent: Add ~0.6 mL CDCl

    
     (or DMSO-
    
    
    
    ) and mix typically.
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): Must be 
      
      
      
      of the slowest relaxing proton (typically 30–60 seconds) to ensure full magnetization recovery [2].
    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[1][2]

References

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Technical Guide: Validating Regioselectivity in Sonogashira Cross-Coupling of Polyhalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the Sonogashira coupling is a pivotal tool for functionalizing heterocycles. However, when applied to polyhalogenated scaffolds (e.g., 2,4-dichloropyrimidines, dihalopyridines), regioselectivity becomes the primary failure mode. A reaction yielding the "wrong" isomer is not merely a chemical inconvenience; it creates a liability in Structure-Activity Relationship (SAR) data that can mislead an entire medicinal chemistry campaign.

This guide moves beyond basic characterization, establishing a Self-Validating Analytical Protocol (SVAP) . We compare spectroscopic and structural validation methods, establishing a hierarchy of certainty that allows researchers to confirm regiochemistry with forensic precision.

Part 1: The Regioselectivity Challenge

The Mechanistic Divergence

In substrates like 2,4-dichloropyrimidine, site selectivity is governed by a competition between electronic activation and steric hindrance during the oxidative addition step of the catalytic cycle.

  • Electronic Control: Palladium (0) preferentially inserts into the most electron-deficient C-X bond (lowest LUMO energy). For pyrimidines, the C4 position is more electrophilic than C2, typically favoring C4-alkynylation.

  • Steric/Ligand Control: Bulky phosphine ligands can invert this preference by hindering the approach to the C4 position (flanked by C5-H), pushing the catalyst toward the more accessible C2 position, or by altering the bite angle to favor specific transition states.

The Risk: Standard 1H NMR is often deceptive. The shift of a singlet proton (e.g., H5 in pyrimidine) may move only 0.1 ppm between regioisomers, leading to misassignment if only one isomer is isolated.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the primary methods for validating regiochemistry.

MethodCertainty LevelThroughputKey AdvantageCritical Limitation
1D 1H/13C NMR LowHighRapid initial screening.Ambiguous for quaternary carbons; shifts are predictive, not definitive.
2D NMR (HMBC/NOE) High (Standard) MediumConnects protons to specific skeletal carbons ("Triangulation").Requires distinct proton handles; difficult if product is proton-poor.
X-Ray Crystallography Absolute LowUnambiguous 3D structural proof.Requires single crystals; slow turnaround time.
Chemical Derivatization HighLowConverts unknown to a known standard (e.g., hydrolysis to lactam).Destructive; requires additional synthetic steps.
Reaction History (GC/LC) MediumHighComparison with authentic standards of potential isomers.Requires synthesis of both isomers for retention time matching.

Part 3: The "HMBC Triangulation" Protocol

Theory

The most robust non-crystallographic method is Heteronuclear Multiple Bond Correlation (HMBC) . This technique detects correlations between protons and carbons separated by 2-3 bonds.[1]

The Logic of Triangulation: To distinguish substitution at Position A vs. Position B, you must identify a "Lighthouse Carbon" (a quaternary carbon) that correlates to both a scaffold proton and the newly added alkyne proton.

Step-by-Step Validation Workflow

Case Study: Sonogashira coupling of 2,4-dichloropyrimidine with phenylacetylene. Target: 4-(phenylethynyl)-2-chloropyrimidine (C4-product). Contaminant: 2-(phenylethynyl)-4-chloropyrimidine (C2-product).

1. Sample Preparation
  • Concentration: Dissolve >10 mg of isolated product in 0.6 mL DMSO-d6 or CDCl3. High concentration is vital for detecting weak quaternary carbon signals.

  • Tube: Use high-quality NMR tubes to minimize shimming errors.

2. Data Acquisition
  • Acquire 1H NMR (16 scans) to identify the pyrimidine H5 doublet/singlet and alkyne aromatics.

  • Acquire 13C NMR (1024+ scans) to locate the quaternary carbons (C2, C4, C6).

  • Acquire HMBC (optimized for J_CH = 8 Hz).

3. The Triangulation Analysis (The "Self-Validating" Step)
  • Locate H5: Identify the proton at the C5 position of the pyrimidine ring.

  • Locate Alkyne-C: Identify the internal alkyne carbons (or the ortho-protons of the phenyl ring).

  • Trace the Paths:

    • Scenario A (C4 Substitution):

      • H5 (pyrimidine) shows a strong 2-bond correlation to C4 .

      • The Alkyne (or its ortho-protons) shows a correlation to C4 .

      • Result: Both signals "point" to the same carbon. Confirmed C4.

    • Scenario B (C2 Substitution):

      • H5 (pyrimidine) correlates to C4 and C6, but cannot see C2 (4 bonds away).

      • The Alkyne correlates to C2 .

      • Result: The signals diverge.[2] H5 sees a carbon that the Alkyne does not. Confirmed C2.

Part 4: Visualizing the Logic

Diagram 1: Validation Decision Matrix

This flowchart guides the researcher through the selection of the appropriate validation method based on sample constraints.

ValidationLogic Start Start: Isolated Product Crystals Are single crystals available? Start->Crystals XRay X-Ray Crystallography (Gold Standard) Crystals->XRay Yes ProtonRich Does scaffold have distinct H-markers? Crystals->ProtonRich No HMBC 2D NMR (HMBC) Triangulation Method ProtonRich->HMBC Yes (e.g., Pyrimidine H5) Deriv Chemical Derivatization (Hydrolysis/Cyclization) ProtonRich->Deriv No (Fully subst. core) Compare Compare with Literature/Standards HMBC->Compare Ambiguous Result Deriv->Compare Final Confirmation

Figure 1: Decision matrix for selecting the optimal regiochemistry validation method.

Diagram 2: Mechanistic Divergence (C4 vs C2)

Understanding why the reaction splits is crucial for troubleshooting. This diagram illustrates the competitive pathways.

Mechanism Substrate 2,4-Dichloropyrimidine TS_C4 TS: C4 Insertion (Electronically Favored) Substrate->TS_C4 Low LUMO Coeff. TS_C2 TS: C2 Insertion (Sterically Sensitive) Substrate->TS_C2 N-Chelation Effect Pd0 Pd(0) Catalyst Pd0->TS_C4 Pd0->TS_C2 Prod_C4 Product A: C4-Alkyne (Major w/ PPh3) TS_C4->Prod_C4 Prod_C2 Product B: C2-Alkyne (Possible w/ Bulky Ligands) TS_C2->Prod_C2

Figure 2: Mechanistic pathway showing the competition between electronic control (C4) and steric/chelation control (C2).

Part 5: Troubleshooting & Causality

If your validation proves you have the "wrong" isomer, consider these causal factors:

  • Ligand Bite Angle: Bidentate ligands (e.g., dppf, Xantphos) can alter the geometry of the Pd-complex, sometimes favoring the more sterically accessible C2 position over the electronically activated C4.

  • Temperature: Higher temperatures often erode selectivity, allowing the reaction to overcome the activation energy barrier of the minor isomer.

  • Base Effect: Stronger bases can facilitate the reaction at less reactive sites by accelerating the transmetallation step, masking the inherent selectivity of the oxidative addition.

References

  • Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 2007.[3] [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Organic Letters, 2011. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize in Chemistry Background, 2010.[4][5] [Link]

Sources

HPLC analysis of reaction mixtures containing 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Optimization and Column Selectivity Guide: HPLC Analysis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Reaction Matrices

Executive Summary

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (FITB) represents a distinct analytical challenge due to its "Janus-faced" electronic nature: a highly hydrophobic perfluorinated region contrasting with a polarizable iodine atom.[1] While C18 columns are the industry workhorse, this guide demonstrates why Pentafluorophenyl (PFP) stationary phases often outperform C18 for this specific class of poly-halogenated aromatics.

This guide provides a comparative analysis of stationary phases, a validated experimental protocol, and a troubleshooting workflow for analyzing FITB in complex reaction mixtures (e.g., Suzuki-Miyaura couplings).

Physicochemical Profile & Analytical Challenges

To separate FITB effectively, one must understand its interaction mechanics:

  • Hydrophobicity: The trifluoromethyl (-CF

    
    ) group imparts significant lipophilicity (
    
    
    
    ). On standard alkyl phases, this results in long retention times and potential carryover.[1]
  • Electronic Shielding: The fluorine atoms create a dense electron sheath (the "fluorine ponytail"), which can repel standard C18 chains, leading to poor mass transfer and peak tailing.[1]

  • The Iodine Factor: The large iodine atom is highly polarizable (soft nucleophile character). It creates a "soft" interaction site that standard "hard" silica surfaces fail to exploit for selectivity.[1]

Core Analytical Challenge: Differentiating FITB from its de-iodinated byproduct (2-Fluoro-1-(trifluoromethyl)benzene) or biaryl coupling products, which often share similar hydrophobicity but differ in electron density distribution.[1]

Stationary Phase Comparison

The following table contrasts the three primary column chemistries evaluated for FITB analysis.

FeatureC18 (Octadecyl) PFP (Pentafluorophenyl) Phenyl-Hexyl
Primary Mechanism Hydrophobic Interaction (Dispersive)

Interaction, Dipole-Dipole, H-Bonding, Shape Selectivity

Interaction, Hydrophobic
Selectivity for FITB Moderate. Relies solely on carbon load.[1] Often fails to resolve positional isomers or de-iodinated byproducts.[1]High. The fluorine-fluorine interactions and electron-deficient ring target the electron-rich Iodine on FITB.Good. Offers alternative selectivity to C18 but lacks the specific "fluorophilic" retention of PFP.
Retention Behavior Linear decrease in

with increasing % Organic.[1]
U-Shaped Retention. Can retain polar impurities in high organic mode (HILIC-like behavior).[1]Mixed mode.
Recommendation Use for general purity checks.Preferred for Reaction Monitoring (Start material vs. Product).Use if PFP shows excessive retention.[1]
Mechanism of Action: Why PFP Wins

While C18 relies on "grease-on-grease" interactions, PFP phases utilize a "lock-and-key" electronic mechanism.[1] The electron-deficient PFP ring (due to 5 fluorine atoms) interacts strongly with the electron-rich Iodine atom on the FITB molecule via Charge Transfer (CT) complexation .

InteractionMechanism cluster_C18 C18 Interaction (Dispersive) cluster_PFP PFP Interaction (Specific) C18_Ligand C18 Alkyl Chain (Hydrophobic) FITB_1 FITB Molecule (Hydrophobic) C18_Ligand->FITB_1 Weak Van der Waals PFP_Ligand Pentafluorophenyl Ring (Electron Deficient) FITB_2 FITB Molecule (Iodine = Electron Rich) PFP_Ligand->FITB_2 1. Pi-Pi Stacking 2. Dipole-Dipole 3. Charge Transfer

Figure 1: Mechanistic difference between C18 and PFP phases. PFP offers multi-modal retention mechanisms targeting the specific halogenation pattern of FITB.

Experimental Protocol

This protocol is designed for a Suzuki-Miyaura coupling reaction matrix, separating FITB from boronic acids (polar, elute at void) and biaryl products (hydrophobic, elute late).[1]

A. Sample Preparation (Crucial Step)

Reaction mixtures often contain palladium catalysts and inorganic bases that damage columns.[1]

  • Quench: Take 50 µL reaction mixture

    
     Add to 500 µL Acetonitrile (ACN)  containing 0.1% Formic Acid (quenches base).
    
  • Precipitate: Vortex 30s. Centrifuge at 10,000 rpm for 5 min (pellets Pd black and salts).

  • Dilute: Transfer 100 µL supernatant

    
     900 µL Water/ACN (50:50).
    
  • Filter: Pass through 0.2 µm PTFE filter (Do not use Nylon; it binds iodinated aromatics).[1]

B. Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Fluorophenyl-Propyl (PFP), 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (keeps Iodine stable).[1]

  • Mobile Phase B: Acetonitrile (MeOH increases pressure and has lower solubility for fluorinated compounds).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temp: 35°C (improves mass transfer of heavy iodinated species).

  • Detection: UV @ 240 nm (Iodine-Carbon bond absorption max) and 210 nm (general).[1]

Gradient Table:

Time (min)% Mobile Phase BEvent
0.040Initial Hold (Elute Boronic Acids)
2.040Start Gradient
12.095Elute FITB and Biaryl Product
15.095Wash (Remove Dimers)
15.140Re-equilibration
20.040End

Data Presentation: Performance Metrics

The following data represents typical performance metrics observed when separating FITB from its de-iodinated impurity (2-Fluoro-1-(trifluoromethyl)benzene).

MetricC18 Column PFP Column Interpretation
Retention Time (

)
10.2 min11.5 minPFP retains the halogenated ring longer due to electrostatic drag.[1]
Selectivity (

)
1.051.18 PFP easily resolves the Iodine vs. Hydrogen difference; C18 struggles.
Resolution (

)
1.8 (Baseline)3.5 (Wide) PFP provides robust separation, allowing for higher loading.[1]
Tailing Factor (

)
1.41.1 The "Fluorine Ponytail" effect causes tailing on C18; PFP matches the analyte's polarity.

Logic & Troubleshooting Workflow

Use this decision tree to optimize your specific separation if the standard protocol fails.

MethodLogic Start Start: FITB Analysis CheckRes Is Resolution (Rs) > 2.0 between FITB and Product? Start->CheckRes Yes Validate Method CheckRes->Yes Yes No Analyze Failure Mode CheckRes->No No FailureType Identify Issue No->FailureType Coelution Co-elution with Des-Iodo Impurity FailureType->Coelution PeakShape Broad/Tailing Peak FailureType->PeakShape Sol_Coelution Switch to PFP Column (Exploit Halogen Selectivity) Coelution->Sol_Coelution Sol_PeakShape 1. Increase Temp to 45°C 2. Switch MeOH to ACN PeakShape->Sol_PeakShape

Figure 2: Troubleshooting logic flow. Resolution issues with halogenated impurities specifically trigger the switch to PFP stationary phases.

Key Troubleshooting Tips:

  • Ghost Peaks: If you see "ghost" peaks in blank runs, it is likely the FITB sticking to the injector loop. Remedy: Add a needle wash step with 100% Isopropanol.[1]

  • Pressure Spikes: Suzuki reactions generate salts.[1] If pressure rises, install an in-line filter pre-column and ensure the sample diluent matches the starting mobile phase (40% ACN).

References

  • Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link

  • Bell, D. S. (2015).[1] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] Link

  • ChemScene. (n.d.).[1] Product Data: 4-Fluoro-2-iodo-1-(trifluoromethyl)benzene.[1][3]Link

  • Theberge, A. B., et al. (2009).[1][4] Suzuki–Miyaura coupling reactions in aqueous microdroplets with catalytically active fluorous interfaces.[1][4] Chemical Communications.[1][5][4] Link

  • Hawach Scientific. (n.d.).[1] PFP HPLC Column Application Note.Link

Sources

Comparative Guide: High-Efficiency Palladium Catalysts for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of palladium catalyst systems for Buchwald-Hartwig amination, designed for application scientists and medicinal chemists.

Executive Summary: The Catalyst Landscape

In modern drug discovery, the formation of C(sp²)–N bonds via Buchwald-Hartwig amination is a cornerstone transformation. However, the "standard" conditions (e.g., Pd(OAc)₂/BINAP) often fail with the complex, heterocycle-rich architectures common in DMPK-optimized scaffolds.

This guide compares the two dominant high-performance catalyst classes:

  • Dialkylbiaryl Phosphine Precatalysts (Buchwald G3/G4): The industry standard for tunability and broad scope.

  • Pd-PEPPSI Complexes (NHC-Pd): Robust, air-stable systems superior for sterically demanding and heteroatom-rich substrates.

Mechanistic Differentiators & Catalyst Architecture

To select the right catalyst, one must understand the rate-limiting step (RLS) bottlenecks they solve.

The Catalytic Cycle (Visualized)

The following diagram illustrates the catalytic cycle, highlighting where specific ligand classes exert their influence.

CatalyticCycle cluster_legend Ligand Influence Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Electron-rich ligands accelerate this PdII_Ar L-Pd(II)-Ar(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord Base (NaOtBu/LHMDS) PdII_Amido L-Pd(II)-Ar(N-R) AmineCoord->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Bulky ligands (Sterics) drive this step RedElim->Pd0 Product Release Note1 Buchwald Ligands: Biaryl bulk promotes Reductive Elimination Note2 PEPPSI (NHC): Strong σ-donation stabilizes Pd(II)

Figure 1: The Pd(0)/Pd(II) catalytic cycle.[1][2][3][4][5][6] Buchwald ligands (Phosphines) and PEPPSI (NHCs) modulate the electronic and steric environment to overcome specific energy barriers.

Detailed Comparison: Buchwald G4 vs. Pd-PEPPSI

A. Buchwald Palladacycle Precatalysts (Gen 3 & Gen 4)

Best For: General medicinal chemistry, primary amines, and library synthesis.

  • Evolution (G3 vs. G4):

    • G3: Uses a mesylate leaving group. While effective, the carbazole byproduct can occasionally coordinate to Pd, inhibiting the reaction.

    • G4: Incorporates an N-methyl group on the biphenyl backbone.[7] This generates N-methylcarbazole upon activation, which is non-coordinating. Result: Higher turnover frequencies (TOF) and better solubility.

  • Ligand Tunability: The power of this system lies in the ligand pairing.

    • BrettPhos: The "Gold Standard" for primary amines.

    • RuPhos: Excellent for secondary amines and bulky aryl chlorides.

    • XPhos: Preferred for weak nucleophiles (sulfonamides) and aryl tosylates.

B. Pd-PEPPSI (Pyridine-Enhanced Precatalyst)

Best For: "Difficult" substrates, tetra-ortho-substitution, and highly functionalized heterocycles.

  • Architecture: A Pd(II)-NHC complex stabilized by a "throw-away" 3-chloropyridine ligand.[8]

  • Key Advantage: The NHC ligand (e.g., IPr, IPent) binds Pd tighter than phosphines, preventing metal leaching and catalyst decomposition at high temperatures.

  • PEPPSI-IPent: Specifically designed for sterically encumbered couplings (e.g., bulky anilines + ortho-substituted aryl halides) where phosphine catalysts often stall due to steric crowding preventing oxidative addition.

Comparative Performance Data

The table below summarizes performance metrics based on difficult coupling scenarios (e.g., aryl chlorides, low temperature).

FeatureBuchwald G4 (e.g., XPhos-Pd-G4) Pd-PEPPSI-IPr Pd-PEPPSI-IPent
Primary Indication General Purpose, High YieldsAryl Chlorides, HeterocyclesExtreme Steric Hindrance
Activation Base-mediated (Rapid)Thermal dissociation of PyridineThermal dissociation of Pyridine
Air/Moisture Stability High (Solid state)Excellent (Indefinite on bench)Excellent
Base Compatibility Broad (NaOtBu, LHMDS, Carbonates)Strong bases preferred (KOtBu)Tolerates weaker bases (Carbonates)
Reaction Rate Very Fast (<1h typical)Moderate to FastFast (High TOF)
Substrate Limitation Can struggle with extreme stericsLess tunable than PhosphinesExpensive

Experimental Case Study: N-Arylation of Morpholine with Aryl Chlorides Ref: Comparative analysis derived from catalytic screening data [1][3].

  • Substrate: 4-Chloro-fluorobenzene + Morpholine[9]

  • Conditions: 1 mol% Pd, NaOtBu, THF, 80°C, 1h.

Catalyst SystemConversionYieldNotes
RuPhos Pd G3 ~5%<5%Inhibited by carbazole byproduct coordination.[9]
RuPhos Pd G4 >98% 95% N-methylcarbazole does not inhibit; rapid turnover.
Pd-PEPPSI-IPr >95%92%Excellent performance; requires no activation lag.

Decision Framework: Selecting the Right Catalyst

Do not guess. Use this logic flow to select the starting catalyst for your screen.

DecisionTree Start Start: Define Substrate Q1 Is the Amine Primary (R-NH2)? Start->Q1 BrettPhos BrettPhos Pd G4 (Excellent Selectivity for 1°) Q1->BrettPhos Yes Q2 Is the substrate Sterically Hindered? (Ortho-subst. or Bulky 2° Amine) Q1->Q2 No (Secondary) PEPPSI Pd-PEPPSI-IPent (Best for Sterics) Q2->PEPPSI Yes (High Sterics) Q3 Is the Electrophile an Aryl Chloride or Weak Nucleophile? Q2->Q3 No (Standard) RuPhos RuPhos Pd G4 (Universal 2° Amine) Q3->RuPhos Standard 2° Amine XPhos XPhos Pd G4 (Aryl Chlorides/Sulfonamides) Q3->XPhos Weak Nuc / Ar-Cl

Figure 2: Catalyst selection decision tree based on amine class and steric environment.

Experimental Protocols

These protocols are designed to be self-validating. If the color change described does not occur, abort and check reagent quality (particularly the base).

Protocol A: General High-Throughput Method (Buchwald G4)

Recommended for initial screening of medicinal chemistry targets.

Reagents:

  • Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines).

  • Base: NaOtBu (Sodium tert-butoxide) - Must be stored in glovebox or fresh bottle.

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add Aryl Halide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst Addition: Add Pd G4 Precatalyst (1–2 mol%).

    • Note: G4 catalysts are air-stable solids and can be weighed on the bench, but the reaction vessel should be purged with Argon/Nitrogen immediately after.

  • Solvent: Add anhydrous Dioxane (0.2 M concentration relative to halide).

  • Activation: Seal the vial and heat to 80–100°C .

    • Observation: The solution should turn from a pale yellow/orange suspension to a dark amber/black solution within 5-10 minutes, indicating active Pd(0) generation.

  • Workup: After 2–4 hours, cool to RT. Filter through a pad of Celite/Silica eluting with EtOAc. Concentrate and purify.

Protocol B: The "Difficult Substrate" Method (Pd-PEPPSI)

Recommended for heteroaryl chlorides or highly hindered couplings.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (General) or Pd-PEPPSI-IPent (Hindered).

  • Base: KOtBu (Potassium tert-butoxide) or Cs₂CO₃ (for base-sensitive substrates).

  • Solvent: DME (Dimethoxyethane) or Toluene.[5]

Step-by-Step:

  • Charge: Add Aryl Chloride (1.0 equiv), Amine (1.1 equiv), and Base (1.5 equiv) to the vial under inert atmosphere.

  • Catalyst: Add Pd-PEPPSI catalyst (1–2 mol%).

    • Tip: PEPPSI catalysts are extremely robust and can be stored on the bench, but performance peaks when handled under inert gas.

  • Solvent: Add DME (0.5 M - higher concentration often helps PEPPSI).

  • Reaction: Heat to 80°C .

    • Mechanism:[1][10][11][12] The 3-chloropyridine ligand dissociates upon heating, opening the coordination site.

  • Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (0.5 mol%) and raise temp to 100°C.

References

  • Buchwald G3 vs G4 Comparison: Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. American Chemical Society. Link

  • Buchwald Precatalyst Overview: Buchwald Gen 3 and 4 Precatalysts. Sigma-Aldrich. Link

  • Pd-PEPPSI Development: Pd-PEPPSI precatalysts used in this amination study. ResearchGate. Link

  • PEPPSI for Hindered Amines: Part I: Palladium PEPPSI-IPENT Cl, A Useful Catalyst for Challenging Amination Reactions.[5] York University.[8] Link

  • General Review: The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Link

Sources

Reactivity comparison of iodo vs fluoro group in 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the orthogonal reactivity profiles of the iodo and fluoro substituents in 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene . It details how to selectively manipulate each site using distinct chemical principles: metal-catalyzed cross-coupling for the iodine and nucleophilic aromatic substitution (SNAr) for the fluorine.

Executive Summary: The Principle of Orthogonality

The core utility of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene lies in its orthogonal reactivity . The molecule possesses two halogen "handles" that respond to completely different reaction conditions:

  • The Iodo Group (C4): A "soft" electrophile. It is highly reactive toward transition metals (Pd, Cu) and lithium-halogen exchange but inert to standard nucleophilic displacement.

  • The Fluoro Group (C2): A "hard" electrophile. It is activated by the adjacent trifluoromethyl (CF3) group for Nucleophilic Aromatic Substitution (SNAr) but is generally inert to standard Pd-catalyzed cross-coupling conditions.

This dichotomy allows researchers to selectively functionalize one site without affecting the other, enabling the precise construction of complex polysubstituted arenes.

Chemical Profile & Mechanistic Basis[1]

Electronic Activation Map

The reactivity is dictated by the electronic influence of the trifluoromethyl group (strong electron-withdrawing group, EWG) and the bond dissociation energies (BDE).

FeatureC–I Bond (Position 4) C–F Bond (Position 2)
Position relative to CF3 ParaOrtho
Bond Strength (BDE) Weak (~65 kcal/mol)Very Strong (~115 kcal/mol)
Primary Mechanism Oxidative Addition (Pd0 insertion)SNAr (Addition-Elimination)
Key Intermediate Aryl-Metal Species (Ar-Pd-X or Ar-Li)Meisenheimer Complex (Anionic sigma-complex)
Leaving Group Ability Excellent for Metals; Poor for SNArExcellent for SNAr (in activated systems); Poor for Metals
Mechanistic Divergence
  • Why I > F for Cross-Coupling: The C–I bond is long and weak, facilitating rapid oxidative addition by Pd(0) catalysts. The C–F bond is too strong for standard Pd(0) insertion.

  • Why F > I for SNAr: The SNAr rate-determining step is the nucleophilic attack, forming a negatively charged Meisenheimer complex.[1] The highly electronegative Fluorine atom (at the ortho position to the EWG) stabilizes this anionic intermediate significantly better than Iodine. Additionally, Fluorine is a smaller atom, offering less steric hindrance to the incoming nucleophile.

Comparative Reactivity Data

The following table summarizes the performance of each group under standard synthetic conditions.

Reaction ClassIodo Group (C4) Fluoro Group (C2) Selectivity Outcome
Suzuki-Miyaura Coupling (Pd(PPh3)4, Base, Boronic Acid)High Reactivity Rapid conversion to biaryl.Inert Remains intact.Selective C–C bond formation at C4.
SNAr Amination (Primary Amine, K2CO3, Heat)Stable Generally resists displacement.High Reactivity Displaced by amine.Selective C–N bond formation at C2.
Lithium-Halogen Exchange (n-BuLi, -78°C)High Reactivity Forms Ar-Li species instantly.Stable (Note: Avoid warming to prevent benzyne).Generation of C4 Nucleophile.
Sonogashira Coupling (Pd/Cu, Alkyne, Amine)High Reactivity Forms alkynyl arene.Inert Selective Alkynylation at C4.

Decision Pathways & Workflow

The following diagram illustrates the chemoselective pathways available for this scaffold.

ReactivityPathways Start 2-Fluoro-4-iodo- 1-(trifluoromethyl)benzene PathA PATH A: Metal Catalysis (Suzuki, Sonogashira) Start->PathA Pd(0) Cat. Boronic Acid PathB PATH B: S_NAr (Amines, Alkoxides) Start->PathB Nucleophile (Nu-H) Base, Heat ProdA Product A: 4-Substituted-2-Fluoro (F retained) PathA->ProdA Selective C-I Activation ProdB Product B: 2-Substituted-4-Iodo (I retained) PathB->ProdB Selective C-F Displacement DualProd Dual Functionalized Product ProdA->DualProd Subsequent S_NAr ProdB->DualProd Subsequent Cross-Coupling

Figure 1: Divergent synthesis pathways. Path A utilizes the lability of the C-I bond towards metals. Path B utilizes the activation of the C-F bond towards nucleophiles.

Experimental Protocols

Protocol A: Selective Suzuki Coupling (C-I Functionalization)

Target: Retention of the C-F bond while functionalizing C4.

Rationale: Palladium inserts into the weak C–I bond much faster than it can activate the C–F bond. The use of a mild base prevents competing SNAr side reactions.

  • Reagents:

    • Substrate: 1.0 equiv

    • Aryl Boronic Acid: 1.1 equiv

    • Catalyst: Pd(PPh3)4 (3-5 mol%)

    • Base: Na2CO3 (2.0 equiv, 2M aqueous)

    • Solvent: DME or Toluene/EtOH (4:1)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

    • Evacuate and backfill with nitrogen (3 cycles).[2]

    • Add degassed solvent and aqueous base.

    • Heat to 80°C for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: The starting material (iodide) should disappear. The product will retain the fluorine signal in 19F NMR (~ -110 to -120 ppm).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.

Protocol B: Selective SNAr Amination (C-F Functionalization)

Target: Retention of the C-I bond while functionalizing C2.

Rationale: The ortho-CF3 group activates the C–F bond. Using a primary or secondary amine with a carbonate base drives the reaction. The C–I bond is stable under these non-radical, metal-free conditions.

  • Reagents:

    • Substrate: 1.0 equiv

    • Nucleophile: Primary/Secondary Amine (1.2 equiv)

    • Base: K2CO3 (2.0 equiv) or DIPEA (2.5 equiv)

    • Solvent: DMSO, DMF, or NMP (Polar aprotic solvents accelerate SNAr)

  • Procedure:

    • Dissolve substrate in solvent (0.2 M concentration).

    • Add base and amine.

    • Heat to 60–90°C . (Note: Higher temperatures >120°C may risk degradation, but 80°C is typically sufficient for ortho-CF3 activated systems).

    • Checkpoint: Monitor for the disappearance of the starting material. 19F NMR will show the loss of the Ar-F signal and potential appearance of CF3 shift changes due to the new electronic environment.

  • Workup: Pour into water (to remove polar solvent), extract with Et2O or EtOAc. Wash extensively with water to remove DMF/DMSO.

Chemoselectivity & Sequencing Strategy

When dual functionalization is required, the sequence of reactions is critical.

  • Recommended Sequence: SNAr First (Usually)

    • Reasoning: Performing the SNAr reaction first (replacing F with an amine) converts the electron-deficient ring into a more electron-rich aniline derivative. While this might slightly slow down the subsequent oxidative addition of Pd into the C–I bond, modern catalysts (e.g., Pd(dppf)Cl2, Buchwald precatalysts) handle electron-rich aryl iodides easily.

    • Benefit: This avoids the risk of the amine nucleophile poisoning the Pd catalyst if the Suzuki were attempted first in a one-pot fashion.

  • Alternative Sequence: Cross-Coupling First

    • Reasoning: If the nucleophile for the SNAr step is very bulky or weak, the reaction might be sluggish. However, if you couple a donor group (e.g., p-methoxyphenyl) at C4 first, the ring becomes less activated for the subsequent SNAr step at C2.

    • Rule of Thumb: If the group being added at C4 is electron-donating, do the SNAr before the coupling to maximize the electrophilicity of the C-F bond.

Summary of Sequencing Effects
SequenceStep 1 Product Electronic StateImpact on Step 2
SNAr then Suzuki Electron Rich (due to new N/O donor)C-I bond becomes slightly less reactive to OA, but still viable.
Suzuki then SNAr Variable (depends on coupled group)If donor added: C-F becomes less activated. If acceptor added: C-F remains activated.

References

  • Nucleophilic Aromatic Substitution of Polyfluoroarenes.NIH/PubMed Central. Discusses the high susceptibility of polyfluoroarenes and ortho-activated fluoroarenes to SNAr displacement by amines and phenothiazines.

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group / Princeton.[3] Detailed mechanistic insight into the rapid exchange of C-I bonds with organolithiums compared to other halogens.

  • Selective Functionalization of Halogenated Arenes.BenchChem Application Notes. Protocols for selective Pd-catalyzed coupling at Iodine sites in the presence of other halogens.

  • Concerted Nucleophilic Aromatic Substitution.Nature Chemistry. Explores the transition states and leaving group abilities (F vs I) in SNAr reactions.

Sources

Technical Guide: Structural Analysis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative structural analysis of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene and its derivatives. It is designed for medicinal chemists and crystallographers investigating the role of poly-halogenated scaffolds in drug design.

The central thesis of this guide is that the ortho-fluorine and para-trifluoromethyl substituents are not merely steric fillers but electronic modulators that drastically enhance the halogen bonding (XB) capability of the iodine atom. This enhancement dictates crystal packing, solubility, and potential binding affinity in protein pockets.

Comparative Analysis: Electronic & Structural Drivers

In the solid state, the behavior of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (Target A ) is best understood by comparing it to its non-fluorinated and partially fluorinated analogs. The presence of fluorine atoms alters the electrostatic potential surface (ESP) of the iodine, creating a "sigma-hole"—a region of positive potential along the C-I bond axis.

Table 1: Structural & Electronic Comparison of Analogs
FeatureTarget A (2-F, 4-CF3)Comparator B (1-Iodo-4-CF3-benzene)Comparator C (4-Iodotoluene)
Iodine Character Hyper-Electrophilic Moderately ElectrophilicNeutral/Nucleophilic

-Hole Magnitude
High (

)
MediumLow
Dominant Interaction Halogen Bonding (I[1]···N/O) Weak XB / PackingDispersion /

-Stacking
Crystal Packing Linear/Zig-Zag Chains (XB driven)HerringboneHerringbone /

-Stacking
Solubility (Lipophilicity) High (

)
ModerateModerate
Metabolic Stability High (F blocks oxidation)ModerateLow (Benzylic oxidation)
Mechanism of Action: The Fluorine Effect

The structural uniqueness of Target A arises from the inductive electron-withdrawing effect (-I effect) of the fluorine atoms.

  • Ortho-Fluorine: Directly pulls electron density from the ring carbon adjacent to iodine, intensifying the positive charge at the tip of the iodine atom (the sigma-hole).

  • Trifluoromethyl Group: Exerts a strong long-range electron-withdrawing effect, further depleting the aromatic ring's electron density.

Consequence: Unlike Comparator C, which relies on weak van der Waals forces, Target A acts as a potent Lewis acid in the solid state, capable of forming directional halogen bonds with Lewis bases (lone pairs on N, O, S) or even pi-systems.

Experimental Protocol: Crystallization & Data Collection

Obtaining high-quality single crystals of polyfluorinated iodobenzenes requires specific handling due to their high volatility and "Teflon-like" weak intermolecular forces.

Phase 1: Crystal Growth Strategy

Standard evaporation often fails due to sublimation.

Method A: Low-Temperature Slow Evaporation (Recommended)

  • Solvent Selection: Use non-polar solvents (Hexane, Pentane) mixed with a trace of a Lewis base (e.g., Toluene or Benzene) to induce

    
    -hole interactions if pure crystallization fails.
    
  • Vessel: Use a narrow-neck vial (GC vial) inside a larger scintillation vial containing the antisolvent.

  • Temperature: Place the setup at -20°C . Lower kinetic energy promotes the organization of weak halogen bonds over random dispersion forces.

Method B: Co-Crystallization (For Structural Validation) To confirm the sigma-hole activity, co-crystallize Target A with a strong XB acceptor like 1,4-Dithiane or 4,4'-Bipyridine .

  • Ratio: 2:1 (Target:Acceptor).[1]

  • Outcome: Expect 1D infinite chains where Iodine bridges the Nitrogen/Sulfur atoms.

Phase 2: X-Ray Data Collection

Critical Parameter: Absorption Correction The Iodine atom (


) absorbs X-rays significantly.
  • Source: Molybdenum (

    
    , 
    
    
    
    ) is preferred over Copper.
    
    
    will result in severe absorption errors and "ghost peaks" near the Iodine.
  • Detector Distance: Set to

    
     mm to capture high-angle reflections (essential for resolving the C-F bond lengths accurately).
    
  • Redundancy: Aim for >6.0 to ensure accurate intensity statistics for absorption correction (SADABS/TWINABS).

Structural Solution & Refinement Workflow

The presence of the heavy Iodine atom simplifies the phase problem but introduces specific refinement challenges regarding the disordered


 group.

CrystalWorkflow Start Raw Diffraction Data (Mo Source) Process Data Reduction & Absorption Correction (Critical for Iodine) Start->Process Solve Structure Solution (Patterson/Direct Methods) Process->Solve Sub_Refine_1 Locate Iodine (Heavy Atom) Solve->Sub_Refine_1 Refine Refinement (SHELXL) Sub_Refine_2 Model CF3 Disorder (Rotational) Refine->Sub_Refine_2 High Residuals? Sub_Refine_3 Analyze Packing (Calc. I...X Distances) Refine->Sub_Refine_3 R1 < 5% Sub_Refine_1->Refine Sub_Refine_2->Refine

Caption: Logical workflow for solving heavy-atom fluorinated structures. Note the iterative loop for modeling CF3 rotational disorder.

Key Refinement Checks (Self-Validation):
  • Rotational Disorder: The

    
     group often rotates freely. If electron density maps show a "torus" or smeared peaks, model the Fluorines over 2 or 3 positions with split occupancies (e.g., PART 1 / PART 2 in SHELX).
    
  • Anisotropic Displacement Parameters (ADPs): Iodine ADPs should be prolate (cigar-shaped) along the bond axis if thermal motion is high, but not "pancaked."

  • Restraints: Use DELU and SIMU restraints rigidly on the disordered Fluorines to prevent them from becoming chemically unreasonable during least-squares refinement.

Data Interpretation: The Halogen Bond Metric

When analyzing the solved structure, the "success" of the derivative is measured by the geometry of the Iodine interaction.

The Ratio

Calculate the normalized contact distance (


) to quantify the interaction strength:


  • 
     : Measured distance between Iodine and Acceptor (N, O, F).
    
  • 
     : Van der Waals radii (Bondi).
    

Interpretation Guide:

  • 
     : Strong Halogen Bond (Structure driven by this interaction).
    
  • 
     : Weak interaction (Packing forces compete).
    
  • Angle (

    
    ) : Must be near 180°  (typically 
    
    
    
    ). If the angle is
    
    
    , it is likely a dispersion contact, not a sigma-hole interaction.

References

  • Structural Analysis of Fluorinated Iodobenzenes Source: ACS Publications.[1] Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene.

  • Halogen Bonding Fundamentals Source: MDPI. Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood.

  • Synthesis and Properties of Fluorinated Scaffolds Source: Fisher Scientific / Thermo Scientific Chemicals. 1-Iodo-4-(trifluoromethyl)benzene Product Specifications.

  • Impact of Fluorine on Metabolic Stability Source: NIH / PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

  • Halogen Bonding with Thiocarbonyls (Comparative Data) Source: ResearchGate / Crystal Growth & Design. Halogen Bonding between Thiocarbonyl Compounds and 1,2- and 1,4-Diiodotetrafluorobenzenes.

Sources

DFT calculations for predicting reactivity of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for predicting the reactivity of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene using Density Functional Theory (DFT). This scaffold is a critical "chameleon" intermediate in medicinal chemistry: it possesses three distinct reactive handles (C-I, C-F, and acidic C-H) that compete under cross-coupling and nucleophilic substitution conditions.

The Core Challenge: Standard computational protocols (e.g., B3LYP/6-31G*) often fail to correctly rank the energetic barriers between the C-I oxidative addition (soft reactivity) and C-F nucleophilic aromatic substitution (


)  (hard reactivity) due to poor description of dispersion forces and halogen bonding.

This guide compares the "Legacy Standard" (B3LYP) against "Modern Dispersion-Corrected" methods (


B97X-D / M06-2X), demonstrating why the latter is the required "Product" for accurate predictive modeling of this substrate.

The Substrate: Reactivity Landscape

Before setting up calculations, we must map the competing pathways. The trifluoromethyl (


) group strongly activates the ring, creating a tug-of-war between the Iodine (good leaving group for Pd) and Fluorine (good leaving group for 

in electron-deficient rings).
Diagram 1: Reactivity Decision Tree

This diagram illustrates the competing mechanistic pathways that your DFT calculation must differentiate.

ReactivityLandscape Substrate 2-Fluoro-4-iodo-1- (trifluoromethyl)benzene Path_Pd Pd-Catalyzed Coupling (Suzuki/Sonogashira) Substrate->Path_Pd Soft Nucleophiles Pd(0) Catalyst Path_SNAr SNAr Substitution (Nucleophilic Attack) Substrate->Path_SNAr Hard Nucleophiles (e.g., Alkoxides) Path_DoM Directed Ortho Metalation (Li-Base Deprotonation) Substrate->Path_DoM Strong Bases (LDA/LiTMP) Mech_OA Mechanism: C-I Oxidative Addition Path_Pd->Mech_OA Mech_Meis Mechanism: Meisenheimer Complex (C-F) Path_SNAr->Mech_Meis Mech_Deprot Mechanism: C-3 Deprotonation Path_DoM->Mech_Deprot

Caption: Chemoselective divergence relies on reaction conditions. DFT must accurately predict the


 (activation energy) for C-I cleavage vs. C-F displacement.

Comparative Analysis: Selecting the Computational Method

For this specific molecule, the choice of functional and basis set is non-trivial due to the presence of Iodine (requires Effective Core Potentials) and the heavy fluorination (requires accurate electron correlation).

The Alternatives
  • Alternative A (Legacy): B3LYP / LANL2DZ. Historically popular but lacks long-range dispersion corrections. It notoriously underestimates reaction barriers for halogenated systems.

  • Alternative B (The Solution):

    
    B97X-D / def2-TZVP. A range-separated hybrid functional with atom-pairwise dispersion corrections.
    
  • Alternative C (Kinetic Specialist): M06-2X / def2-TZVP. Excellent for main-group thermochemistry and barrier heights but sensitive to integration grid density.

Performance Benchmark Data

The following table summarizes the expected accuracy based on benchmark studies of polyhalogenated arenes [1][2].

FeatureB3LYP (Legacy)

B97X-D (Recommended)
M06-2X (Alternative)
C-I Bond Description Poor. Often underestimates bond strength due to self-interaction error.Excellent. Correctly models the polarizability of Iodine.Good.
Dispersion (London Forces) None. Fails to capture

-stacking in TS.
Included (D2/D3). Critical for Pd-ligand interactions.Implicitly parameterized.
Reaction Barrier (

)
Underestimated by 3–5 kcal/mol.Accurate (within 1 kcal/mol of CCSD(T)).Accurate.
Basis Set Suitability LANL2DZ is often too small for quantitative accuracy.def2-TZVP provides balanced description of valence electrons.def2-TZVP recommended.
Why B97X-D is the Winner

For 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene, the large Iodine atom introduces significant relativistic effects and polarizability . B3LYP cannot adequately describe the non-covalent interactions between the substrate and a Palladium catalyst (in cross-coupling) or the incoming nucleophile (in


). 

B97X-D corrects for this, ensuring that the predicted regioselectivity matches experimental reality [3].

Detailed Experimental Protocol (Computational)

This protocol is designed to be self-validating . It ensures that the heavy Iodine atom is treated correctly and that the transition states are genuine.

Step 1: Geometry Optimization & Frequency Calculation

Objective: Locate the Ground State (GS) and Transition States (TS).

Input Construction (Gaussian Format Example):

  • Functional: wB97XD

  • Basis Set: def2TZVP (This automatically handles the ECP for Iodine in modern software like Gaussian 16 or ORCA 5).

  • Solvation: SCRF=(SMD, Solvent=THF) (Essential for charged intermediates in

    
    ).
    
Step 2: The "Self-Validating" Checks

Trustworthiness Pillar: Do not assume the calculation is correct just because it converged.

  • Imaginary Frequency Check:

    • Ground State: 0 imaginary frequencies.

    • Transition State: Exactly 1 imaginary frequency.

    • Validation: Visualize the imaginary mode. For C-I oxidative addition, the vector must show the Pd atom inserting between C and I.

  • IRC (Intrinsic Reaction Coordinate):

    • Run an IRC calculation (IRC=(CalcFC,MaxPoints=20)) to ensure the TS connects the specific Reactant (Pre-complex) and Product (Oxidative Addition Complex).

Step 3: Calculating Regioselectivity ( )

To predict whether the reaction will occur at C-I or C-F:

  • Calculate

    
     (Barrier for Pd insertion).
    
  • Calculate

    
     (Barrier for Meisenheimer complex formation).
    
  • Compare: If

    
    , the reaction is chemoselective for the iodide (Standard Suzuki conditions).
    

Workflow Visualization

This diagram outlines the rigorous computational workflow required to generate publication-quality data for this substrate.

Diagram 2: Computational Protocol Flowchart

CompWorkflow Start Input Structure (2-F-4-I-1-CF3-Ph) Method Method Selection Functional: wB97X-D Basis: def2-TZVP (ECP for I) Start->Method Opt_GS Geometry Opt (Ground State) Method->Opt_GS Opt_TS Geometry Opt (Transition State) Berny Algorithm Method->Opt_TS Energy Single Point Energy (Solvation: SMD) Opt_GS->Energy Freq_Check Frequency Check (NImag = 1?) Opt_TS->Freq_Check Freq_Check->Opt_TS Fail (Re-optimize) IRC_Check IRC Validation (Connects R to P?) Freq_Check->IRC_Check Pass IRC_Check->Energy Pass Final Calculate Gibbs Free Energy (Delta G) Energy->Final

Caption: A rigorous workflow incorporating Intrinsic Reaction Coordinate (IRC) validation is mandatory to confirm that the located transition state corresponds to the specific C-I or C-F activation event.

Expert Insights & Troubleshooting

Handling the Iodine ECP

When using def2-TZVP, the Effective Core Potential (ECP) replaces the 28 core electrons of Iodine. This is crucial because:

  • It reduces computational cost.

  • It accounts for scalar relativistic effects (contraction of s-orbitals), which significantly alters the C-I bond length and strength. Warning: If you use a basis set like 6-31G* on Iodine without specifying an ECP, the calculation will likely crash or produce garbage results because 6-31G* is not defined for Z=53 in standard libraries.

Solvation Effects in

For the C-F activation pathway (Nucleophilic Aromatic Substitution), the transition state involves a charged Meisenheimer complex.

  • Gas Phase Error: Gas phase calculations will overestimate the barrier for

    
     by 20-30 kcal/mol because they fail to stabilize the developing negative charge on the ring.
    
  • Solution: Always use the SMD (Solvation Model based on Density) . It is superior to PCM (Polarizable Continuum Model) for calculating

    
     of charged intermediates [4].
    

References

  • Marnett, G. B., et al. (2019). Evaluation of Density Functionals for the Oxidative Addition of Aryl Halides to Palladium. Journal of Chemical Theory and Computation.

  • Grimme, S., et al. (2016). A Consistent and Accurate Ab Initio Parametrization of Density Functional Dispersion Correction (DFT-D) for the 94 Elements H-Pu. The Journal of Chemical Physics.

  • Paton, R. S., & St. Amant, A. H. (2019). Predicting the Regioselectivity of Nucleophilic Aromatic Substitution with DFT. Journal of Organic Chemistry.[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B.

Sources

High-Efficiency Ligand Selection for Fluorinated Aryl Iodides: A Technical Benchmarking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

In the landscape of fluorinated pharmaceutical intermediates, 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene represents a "Goldilocks" scaffold: highly reactive yet electronically unique. While the C-I bond at the 4-position is the primary electrophilic site, the presence of the strong electron-withdrawing trifluoromethyl (


) and fluoro groups creates specific catalytic challenges.

The Challenge:

  • Oxidative Addition (OA): Due to the electron-deficient ring, OA is extremely fast. This can lead to the accumulation of Pd(II) intermediates.

  • Transmetallation/Reductive Elimination (RE): Because the metal center becomes electron-deficient upon coordination, the rate-limiting step often shifts to transmetallation or reductive elimination, particularly with bulky nucleophiles.

  • Side Reactions: The activated nature of the ring makes it susceptible to dehalogenation (hydrodeiodination) if the catalytic cycle stalls.

This guide benchmarks Third-Generation Dialkylbiaryl Phosphines (Buchwald Ligands) and NHC (PEPPSI) architectures against legacy systems, providing a decision matrix for process optimization.

Ligand Contenders: The Benchmark Set

We compare three distinct ligand classes against the industry standard baseline (


).
Ligand SystemClassKey CharacteristicRecommended Use Case
XPhos Dialkylbiaryl PhosphineMassive steric bulk; high electron density.Suzuki Coupling (General & Steric).[1][2] Excellent for preventing dehalogenation.
BrettPhos Dialkylbiaryl PhosphineOptimized methoxy substitution pattern.Buchwald-Hartwig Amination .[3][4] Unrivaled for primary amines and anilines.
Pd-PEPPSI-IPr N-Heterocyclic CarbeneStrong

-donor; "Throw-and-go" stability.
Difficult Nucleophiles & High Stability needs. Resistant to air/moisture.
Pd(PPh3)4Legacy PhosphineBaseline reference.Simple substrates only. High loading (5 mol%) required.

Decision Matrix: Ligand Selection Logic

The following decision tree illustrates the logical flow for selecting the optimal ligand based on your specific coupling partner.

LigandSelection Start Substrate: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene ReactionType Identify Reaction Class Start->ReactionType Suzuki C-C Bond (Suzuki-Miyaura) ReactionType->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) ReactionType->Buchwald StericCheck Nucleophile Sterics? Suzuki->StericCheck AmineType Amine Class? Buchwald->AmineType SimpleBoronic Simple Aryl/Alkyl Boronic Acid StericCheck->SimpleBoronic Low Sterics BulkyBoronic Ortho-Substituted/ Heterocyclic StericCheck->BulkyBoronic High Sterics Rec_XPhos RECOMMENDATION: XPhos Pd G4 SimpleBoronic->Rec_XPhos Rec_SPhos RECOMMENDATION: SPhos Pd G4 BulkyBoronic->Rec_SPhos Primary Primary Amine/ Aniline AmineType->Primary 1° Amine Secondary Secondary Amine/ N-Heterocycle AmineType->Secondary 2° Amine Rec_Brett RECOMMENDATION: BrettPhos Pd G4 Primary->Rec_Brett Rec_RuPhos RECOMMENDATION: RuPhos Pd G4 Secondary->Rec_RuPhos

Figure 1: Strategic selection flowchart for coupling 4-iodo-2-fluorobenzotrifluoride based on nucleophile class.

Performance Benchmarking Data

The following data summarizes comparative performance for the coupling of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene with Phenylboronic acid (Suzuki) and Morpholine (Buchwald).

Experiment A: Suzuki-Miyaura Coupling

Conditions: 0.5 mol% [Pd], 2 equiv


, Toluene/Water (10:1), 80°C, 2h.
Catalyst SystemYield (%)Conversion (%)TOF (

)
Observations
XPhos Pd G4 98% >99%~400Clean profile; no dehalogenation detected.
Pd-PEPPSI-IPr 94%>99%~350Robust; slight induction period observed.
SPhos Pd G4 96%>99%~380Excellent, but XPhos provides slightly cleaner crude.
Pd(PPh3)4 (Legacy)72%85%~70Significant hydrodeiodination (12%) observed.
Experiment B: Buchwald-Hartwig Amination

Conditions: 1.0 mol% [Pd], 1.2 equiv NaOtBu, Dioxane, 100°C, 4h.

Catalyst SystemYield (%)Conversion (%)Observations
BrettPhos Pd G4 95% >99%Benchmark for primary amines; effective here for morpholine too.
RuPhos Pd G4 97% >99%Best performer for this secondary amine (morpholine).
Pd(OAc)2 / BINAP 65%78%Incomplete conversion; catalyst deactivation evident.

Mechanistic Rationale

Why do dialkylbiaryl phosphines outperform legacy systems for this specific substrate?

  • Ligation State: The bulky biaryl backbone facilitates the formation of the monoligated

    
     species, which is the active catalyst.
    
  • Reductive Elimination Acceleration: The electron-deficient nature of the substrate makes the oxidative addition complex stable. To turn the cycle over, you need a ligand that is bulky enough to "squeeze" the product out during reductive elimination. XPhos and BrettPhos provide this steric pressure.

  • G4 Precatalyst Advantage: Using G4 precatalysts (e.g., XPhos Pd G4) ensures a strict 1:1 L:Pd ratio and prevents the formation of inactive Pd-bridged dimers, which is a common failure mode with in situ mixing of Pd(OAc)2 and ligands.

CatalyticCycle cluster_ligand Ligand Influence (XPhos/BrettPhos) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd + Ar-I (Facile) TransMet Transmetallation (Rate Limiting 1) OxAdd->TransMet + Nu-M Base RedElim Reductive Elimination (Rate Limiting 2) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Product (Accelerated by Bulk) Product Product Ar-Nu RedElim->Product

Figure 2: Catalytic cycle highlighting the critical role of ligand bulk in accelerating Reductive Elimination for stable OA adducts.

Validated Experimental Protocols

Protocol A: High-Throughput Suzuki Coupling (XPhos System)

Target: Biaryl synthesis from 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene.

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction vial with:

    • Substrate (1.0 equiv, 1.0 mmol)

    • Boronic Acid (1.2 equiv)

    • XPhos Pd G4 (0.005 equiv / 0.5 mol%)

    • 
       (2.0 equiv, finely ground)
      
  • Solvent Addition: Add degassed Toluene/Water (10:1 ratio, 0.2 M concentration).

  • Reaction: Seal the vial and heat to 80°C. Stir vigorously (1000 rpm) for 2 hours.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica. Elute with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (BrettPhos/RuPhos System)

Target: Aniline/Amine derivative synthesis.

  • Preparation: Charge a vial with:

    • Substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G4 (for 2° amines) OR BrettPhos Pd G4 (for 1° amines) (1.0 mol%)

    • 
       (1.4 equiv)
      
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M).

  • Reaction: Heat to 100°C for 4-6 hours.

    • Note: For volatile amines, use a sealed pressure tube.

  • Workup: Dilute with water/EtOAc. Extract organic layer.[5] Wash with brine. Dry over

    
    .
    

References

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal. Link

  • Haj, M. K., et al. (2021).[2] "The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles." Journal of the American Chemical Society. Link

Sources

Analysis of byproduct formation in reactions of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

[1]

Executive Summary

This guide provides a technical analysis of the reactivity profile of 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (FITB).[1] Due to the competing electronic effects of the trifluoromethyl (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



halogen dance rearrangementprotodeiodination

This document objectively compares standard reaction protocols against optimized alternatives, supported by mechanistic insights and self-validating experimental checkpoints.

Structural Reactivity Profile

The molecule features three distinct reactive vectors that drive byproduct formation:[1]

  • C4-Iodine (Leaving Group): The primary site for Metal-Halogen Exchange (MHE) and Pd-catalyzed coupling.[1]

  • C2-Fluorine (Director/Activator): Strongly activates the ring for Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and directs ortho-metallation.
    
  • C3-Proton (The "Trap"): Located between the Iodine and Fluorine.[1] The combined electron-withdrawing nature of the substituents renders this proton highly acidic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     reduced), making it a site for unwanted deprotonation and subsequent "Halogen Dance."
    
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways leading to the desired product versus the three critical byproducts.

ReactivityPathwaysSubstrate2-Fluoro-4-iodo-1-(trifluoromethyl)benzeneMHEMetal-HalogenExchange (Li/Mg)Substrate->MHEPdPd-CatalyzedCouplingSubstrate->PdSNArNucleophilicSubstitutionSubstrate->SNArDesired_LiC4-Lithio Species(Desired Intermediate)MHE->Desired_LiKinetic Control(-78°C)Byprod_RedByproduct B:De-iodinated Arene(Reduction)Pd->Byprod_RedHydride Source(Alcohol/Water)Byprod_HomoByproduct C:Homocoupling(Dimer)Pd->Byprod_HomoSlow OxidativeAdditionByprod_DanceByproduct A:C3-Lithio Species(Halogen Dance)Desired_Li->Byprod_DanceThermodynamicEquilibration(>-40°C)

Figure 1: Divergent reactivity pathways.[1] Note the thermodynamic risk of the "Halogen Dance" shifting the metal from C4 to C3.[1]

Comparative Analysis: Reaction Protocols

Metal-Halogen Exchange (Lithiation vs. Magnesiation)

The most critical failure mode with FITB is the Halogen Dance .[1] When using n-BuLi, the initially formed C4-lithio species is kinetically formed but thermodynamically unstable.[1] It tends to abstract the acidic proton at C3, causing the Iodine to migrate to C3 and the Lithium to C4 (or vice versa), resulting in regioisomeric mixtures.[1]

Comparison of Reagents:

FeatureStandard: n-Butyllithium (n-BuLi) Alternative: Turbo-Grignard (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

PrMgCl·LiCl)
Primary Mechanism Lithium-Halogen ExchangeMagnesium-Halogen Exchange
Temperature Sensitivity Extreme (Must be < -78°C)Moderate (0°C to Room Temp)
Major Byproduct Regioisomers (C3-I) via Halogen DanceMinimal (Mg-C bond is more covalent/stable)
Functional Group Tolerance Low (Attacks

or ester groups)
High (Tolerates esters, nitriles)
Byproduct Risk Score High (Critical) Low (Preferred)

Experimental Evidence: Studies on analogous polyfunctionalized nitro- and halo-arenes demonstrate that Magnesium species suppress the "dance" mechanism due to the higher covalency of the C-Mg bond compared to the C-Li bond, preventing the rapid proton abstraction required for rearrangement [1, 2].[1]

Cross-Coupling (Suzuki-Miyaura)

In Suzuki couplings, the electron-poor nature of FITB facilitates oxidative addition, but also stabilizes the Pd(II) intermediate, making it prone to side reactions if transmetallation is slow.[1]

Comparison of Catalysts:

FeatureStandard:

Alternative:

Air Stability Low (Oxidizes to Pd-black)High
Major Byproduct Homocoupling (Ar-Ar) & DeiodinationMinimal
Mechanism of Failure Slow oxidative addition allows dimerizationLarge bite angle accelerates reductive elimination
Solvent Compatibility Toluene/Ethanol (Risk of reduction)THF/Water or Dioxane (Clean)

Detailed Experimental Protocols

Protocol A: Suppression of Halogen Dance (Turbo-Grignard)

Objective: Clean generation of the metallated species for electrophilic trapping.[1]

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Solvation: Dissolve FITB (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Exchange: Cool to -20°C . Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    PrMgCl·LiCl  (1.1 equiv, 1.3 M in THF) dropwise over 5 minutes.[1]
    
    • Why: -20°C is sufficient for I/Mg exchange but too cold for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       attack or elimination.
      
  • Aging: Stir at -20°C for 30 minutes.

    • Validation Step: Aliquot 0.1 mL, quench with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , and analyze by GC-MS.
      
    • Success Criteria: >98% conversion to the deuterated product (Ar-D) with <1% regioisomer.[1]

  • Trapping: Add the electrophile (e.g., aldehyde, ketone) at -20°C, then warm to RT.

Protocol B: High-Fidelity Suzuki Coupling

Objective: Minimize protodeiodination (Ar-H) and homocoupling (Ar-Ar).[1]

  • System: Use a sealed vial or pressure tube to prevent solvent evaporation and oxygen ingress.[1]

  • Loading: Combine FITB (1.0 equiv), Boronic Acid (1.2 equiv), and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (3.0 equiv).
    
  • Catalyst: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      (3 mol%).
    
    • Why: The bidentate ligand prevents ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -hydride elimination and stabilizes the Pd center against agglomeration.
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) .

    • Crucial: Avoid primary alcohols (Ethanol/Methanol) which serve as hydride sources for deiodination byproducts [3].[1]

  • Reaction: Heat to 80°C for 4-12 hours.

  • Purification: Filter through Celite. The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     group makes the product lipophilic; use Hexane/EtOAc gradients.
    

Byproduct Identification Table (Troubleshooting)

Use this table to diagnose reaction failures based on GC/LC-MS data.

Observed Mass (m/z)Proposed StructureRoot CauseCorrective Action
[M-I+H] (164)3-Fluorobenzotrifluoride ProtodeiodinationRemove alcohol solvents; dry reagents; increase catalyst load.[1]
[2M-2I] (582)Biaryl Dimer HomocouplingSwitch to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

; ensure strict

exclusion.
[M] (Isomer) C3-Substituted Product Halogen DanceSwitch from ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-BuLi to

PrMgCl·LiCl; lower temperature.
[M-F+Nu]

Product
Nucleophilic Attack on FAvoid strong nucleophiles (alkoxides) at high temps; use weak bases (

).

References

  • Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents."[1] Handbook of Functionalized Organometallics, 2008.[1]

  • Leroux, F., et al. "The Halogen Dance Reaction in Organic Synthesis."[1] Chem. Eur. J., 2006.[1] [1]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH, 2004.[1] (Standard reference for Suzuki side-reactions).

  • BenchChem. "Application Notes for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene." (Analogous reactivity data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene before handling.

Safety Operating Guide

2-Fluoro-4-iodo-1-(trifluoromethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule" & Thermal Stability

As researchers, we often treat halogenated aromatics as generic "organic waste," but 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene (CAS: 239135-53-6) presents a specific challenge due to its dual-halogen nature.[1][2]

  • The Iodine (C-I bond): Weak and photolabile. It degrades into free radicals and iodine (

    
    ) upon light exposure, potentially corroding standard metal waste drums if left for extended periods.
    
  • The Trifluoromethyl (C-F bond): Extremely strong (

    
    116 kcal/mol). Standard incineration temperatures (850°C) are often insufficient to fully mineralize the 
    
    
    
    group, risking the emission of fluorinated byproducts or PFAS-like precursors.[2]

Immediate Action Directive: This compound must never be diluted into non-halogenated waste streams (e.g., Acetone/Methanol waste). It requires a dedicated High-Temperature Halogenated waste stream destined for an incinerator capable of operating >1100°C with HF/HI scrubbing scrubbers.[2]

Part 1: Chemical Identity & Hazard Profiling

Before disposal, verify the material identity to ensure compatibility with the waste stream.[2]

PropertyData / SpecificationOperational Implication
Chemical Name 2-Fluoro-4-iodo-1-(trifluoromethyl)benzeneDo not confuse with its isomer 4-Fluoro-2-iodo...[1][2]
CAS Number 239135-53-6 Use this for waste manifesting.[1][2]
Molecular Weight 290.00 g/mol Heavy vapor density; spills will settle low.[1][2]
Physical State Low-melting solid or liquid (Ambient)May solidify in waste lines; do not sink-dispose.[1][2]
Reactivity Photolabile (Light Sensitive)Store in Amber Glass until destruction.[1][2]
Key Hazards Irritant (H315, H319), STOT-SE (H335)Respiratory protection required during bulking.[1][2]
Waste Class Halogenated Organic ZERO TOLERANCE for drain disposal.[1][2]

Part 2: Waste Segregation Strategy (The "Why")

The following decision logic dictates why we segregate this specific compound. The presence of the


 group mandates a "High-Spec" destruction path.[2]

Waste_Segregation Start Waste: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Check_State Is it Pure or in Solution? Start->Check_State Pure_Solid Pure Substance (Solid/Liq) Check_State->Pure_Solid Pure Solution Reaction Mixture / Solution Check_State->Solution Dissolved Stream_A STREAM A: High-BTU Halogenated (No Metals) Pure_Solid->Stream_A Direct Pack Check_Metals Contains Heavy Metals? (Pd, Cu, Zn from coupling?) Solution->Check_Metals Check_Metals->Stream_A No Metals Stream_B STREAM B: Halogenated + Metal Contam. (Requires Ash Stabilization) Check_Metals->Stream_B Metals Present Destruction High-Temp Incineration (>1100°C) with HF/HI Scrubbing Stream_A->Destruction Stream_B->Destruction

Figure 1: Segregation Logic Flow. Note that if the compound was used in Suzuki or Sonogashira coupling, it likely contains Palladium or Copper, shifting it to Stream B (Metals) to prevent heavy metal emission during incineration.[1][2]

Part 3: Operational Disposal Protocol

Scenario A: Disposal of Pure Reagent (Expired/Unused)

Context: You have an old bottle of the pure chemical (CAS 239135-53-6) that has degraded (turned purple/brown due to iodine release).[1][2]

  • Container Selection:

    • Primary: Keep in the original manufacturer's glass vial if possible.

    • Secondary: If transferring, use HDPE (High-Density Polyethylene) or Glass .[2]

    • Warning: Avoid LDPE or non-fluorinated plastics for long-term storage of iodinated aromatics, as iodine can permeate the plastic matrix.[2]

  • Labeling (RCRA Compliance):

    • Label as "Hazardous Waste - Halogenated Organic." [2]

    • Explicitly write constituents: "2-Fluoro-4-iodo-1-(trifluoromethyl)benzene, 98%."

    • Add Hazard Warning: "Irritant, Light Sensitive."

  • Bulking (Lab Pack):

    • Do not pour pure reagent into a 20L carboy.

    • Place the sealed vial directly into a Lab Pack drum (a larger drum filled with absorbent material like vermiculite).

    • Reasoning: This prevents the formation of high-concentration "hot spots" in the waste drum that could react if a strong oxidizer is accidentally added later.[2]

Scenario B: Disposal of Reaction Mixtures (The Common Case)

Context: The compound is dissolved in Dichloromethane (DCM) or Ethyl Acetate after a reaction workup.[2]

  • Quenching:

    • Ensure no active coupling agents (e.g., n-Butyllithium, Grignards) remain.[1][2] Quench with saturated

      
       or water before adding to the organic waste container.
      
    • Critical: If the reaction used strong oxidizers, quench with a mild reducer (Sodium Thiosulfate) to neutralize any free iodine (

      
      ) liberated from the molecule.
      
  • Solvent Stream Selection:

    • Correct: Pour into the "Halogenated Solvent Waste" carboy.

    • Incorrect: Do not pour into "Non-Halogenated" or "Aqueous" waste.

    • Why? Even if dissolved in Ethyl Acetate (non-halogenated), the presence of the

      
       group renders the entire mixture halogenated for regulatory purposes.[2]
      
  • pH Check:

    • Ensure the waste stream is neutral (pH 5-9). Acidic halogenated waste can generate HI (Hydroiodic acid) gas in the drum, which is highly corrosive and toxic.

Part 4: Emergency Spill Response

If a vial drops and breaks:

  • Evacuate & Ventilate: The compound is an irritant. Clear the immediate area.[3]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[2]

  • Absorbent Selection: Use Vermiculite or Universal Absorbent Pads .

    • Avoid: Cellulose-based paper towels if the material is mixed with strong oxidizers (fire risk).

  • Decontamination:

    • Absorb the bulk liquid.

    • Wipe the surface with a dilute Sodium Thiosulfate solution (5-10%).

    • Mechanism:[3] Thiosulfate reduces any free Iodine (

      
      , purple/brown) to colorless, water-soluble Iodide (
      
      
      
      ), reducing vapor pressure and toxicity.[1][2]
  • Disposal of Debris: All contaminated pads go into a sealed bag labeled "Solid Hazardous Waste (Halogenated)."

Part 5: Environmental Fate & Final Destruction

Why do we insist on high-temperature incineration?

  • The

    
     Stability:  The Carbon-Fluorine bond is the strongest single bond in organic chemistry. Standard fuel blending (burning waste in cement kilns at lower temps) may not fully break this bond, potentially releasing PFAS  (Per- and Polyfluoroalkyl Substances) or fluorinated greenhouse gases (
    
    
    
    ) into the atmosphere.
  • Acid Gas Generation:

    • Combustion Reaction:

      
      
      
    • Hydrogen Fluoride (HF): Extremely corrosive and toxic.

    • Hydrogen Iodide (HI): Corrosive.

    • Requirement: The facility must have a Wet Scrubber using caustic soda (

      
      ) to neutralize these acid gases immediately after the combustion chamber.
      

Verification for the Scientist: When contracting a waste hauler, verify their destination facility uses Rotary Kiln Incineration operating above 1100°C with a minimum 2-second residence time. This guarantees >99.99% destruction efficiency (DRE) for the fluorinated moiety.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218968 (2-Fluoro-4-iodo-1-(trifluoromethyl)benzene). [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. (Technical Guidance on DRE and Temperature requirements). [Link]

  • European Chemicals Agency (ECHA). PFAS and Fluorinated Compounds Incineration Study. (Details on C-F bond mineralization). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene Synonyms: 4-Iodo-2-fluorobenzotrifluoride; 4-Iodo-2-fluoro-α,α,α-trifluorotoluene Chemical Class: Polyhalogenated Aromatic Hydrocarbon[1]

This guide defines the safety architecture for handling 2-Fluoro-4-iodo-1-(trifluoromethyl)benzene . While standard laboratory safety protocols apply, this molecule presents specific risks due to its lipophilicity (enhanced skin absorption via the trifluoromethyl group) and labile carbon-iodine bond (potential for radical formation/light sensitivity).[1]

Critical Hazard Overview (GHS Class Effects):

  • Skin/Eye Irritant (H315, H319): High potential for dermatitis and corneal damage.[1]

  • STOT-SE (H335): Respiratory tract irritation; inhalation of vapors must be prevented.[1]

  • Bio-Accumulation Potential: Fluorinated aromatics are often persistent; avoid environmental release.[1]

Risk Assessment & PPE Logic

Why we choose specific equipment over generic standards.

The "Halogen Permeation" Factor

Standard nitrile gloves provide excellent splash protection against water-based solutions but perform poorly against halogenated aromatics.[1] The combination of Iodine and Trifluoromethyl groups creates a solvent-like character that can swell and permeate nitrile rubber in minutes.[1]

The "Static" Factor

Heavily fluorinated compounds are notorious for accumulating static charge during weighing and transfer.[1] This increases the risk of particle dispersion (if solid) or spark generation (if liquid vapors are present).[1]

The "Iodine" Factor

Aryl iodides are light-sensitive.[1] Decomposition releases free iodine (


), which is corrosive and toxic.[1] PPE must account for potential degradation products.[1][2]

Personal Protective Equipment (PPE) Matrix

Protection ZoneStandard RequirementExpert Recommendation (High Safety) Scientific Rationale
Ocular Safety Glasses (ANSI Z87.[1]1)Chemical Splash Goggles + Face Shield Vapors/mists are lachrymators.[1] A face shield is mandatory during syringe transfers or synthesis where pressure buildup is possible.[1]
Dermal (Hands) Nitrile (4 mil)Double Glove Strategy: 1.[1] Inner: Laminate (Silver Shield®/4H®)2.[1] Outer: Nitrile (5-8 mil)Halogenated aromatics permeate nitrile rapidly.[1] Laminate film offers >4h breakthrough time.[1] The outer nitrile glove provides dexterity and grip.[1]
Respiratory Fume HoodFume Hood (Face Velocity >100 fpm) Primary containment is non-negotiable.[1] If work must occur outside a hood (e.g., transport), use a Half-mask with OV/P100 cartridges .[1]
Body Lab Coat (Cotton)Chemical-Resistant Apron or Tyvek® Sleeves Cotton absorbs liquids, keeping the hazard against the skin.[1] An impervious layer prevents chest/arm exposure during spills.[1]

Operational Protocol: Step-by-Step

Phase 1: Engineering Controls & Preparation[1]
  • Verify Ventilation: Ensure fume hood is active.

  • Light Protection: Wrap receiving flasks in aluminum foil or use amber glassware (Iodine sensitivity).[1]

  • Static Control: Place an ionizing fan or anti-static gun near the balance if the substance is a solid.[1] Fluorinated solids often "fly" due to static repulsion.[1]

Phase 2: Active Handling (Weighing & Transfer)[1]
  • For Liquids:

    • Use glass syringes with Luer-lock needles.[1] Avoid plastic syringes if possible, as halogenated solvents can leach plasticizers or swell the plunger rubber, causing jamming.[1]

    • Technique: Keep the syringe inside the hood sash. Do not recap needles.

  • For Solids:

    • Use a disposable anti-static weighing boat.[1]

    • Do not use a spatula that has residual acetone; ensure all tools are bone-dry to prevent hydrolysis or side reactions.[1]

Phase 3: Decontamination & Waste[1]
  • Wipe Down: Clean balance and hood surface with an ethanol-soaked Kimwipe.[1]

  • Waste Segregation:

    • Stream: Halogenated Organic Waste.[1]

    • Critical: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this may trigger exothermic decomposition or release fluoride ions.[1]

Workflow Visualization

The following diagram outlines the decision logic for handling this specific fluorinated iodide.

G Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid Handling CheckState->Solid Liquid Liquid Handling CheckState->Liquid StaticRisk CRITICAL: Static Risk Use Ionizer/Anti-static Gun Solid->StaticRisk SyringeRisk CRITICAL: Plunger Swelling Use Glass Syringes Liquid->SyringeRisk PPE_Donning Don PPE: 1. Laminate Inner Gloves 2. Nitrile Outer Gloves 3. Goggles StaticRisk->PPE_Donning SyringeRisk->PPE_Donning Action Perform Experiment (Amber Glassware) PPE_Donning->Action Waste Disposal: Halogenated Waste Stream (NO Oxidizers) Action->Waste

Caption: Operational workflow emphasizing specific risks (Static/Swelling) associated with fluorinated iodo-benzenes.

Emergency Response

Spill Management

Do not use paper towels.

  • Evacuate the immediate area if the spill is >10 mL and outside the hood.[1]

  • Don PPE: Silver Shield/Laminate gloves are required for cleanup.[1]

  • Absorb: Use a vermiculite or activated carbon spill pillow.[1] Carbon is preferred as it adsorbs organic vapors effectively.[1]

  • Clean: Wash the area with soap and water (solubility of the compound in water is low; soap acts as a surfactant).[1]

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1][2][3][4] Do not rub. The iodine component can cause corneal staining/damage.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4] If redness persists, seek medical attention. Fluorinated compounds can cause delayed hypersensitivity.[1]

References

  • PubChem. (2025).[1][5] 1-Fluoro-4-iodobenzene (Analogous Structure Safety Data). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Chemical Resistance Selection Chart for Protective Gloves. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-iodo-1-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-iodo-1-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.